Product packaging for Patuletin(Cat. No.:CAS No. 519-96-0)

Patuletin

Número de catálogo: B190373
Número CAS: 519-96-0
Peso molecular: 332.26 g/mol
Clave InChI: JMIFIYIEXODVTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Patuletin is a trimethoxyflavone that is quercetagetin methylated at position 6. It has a role as a metabolite, an antioxidant, an analgesic, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a lipoxygenase inhibitor. It is a member of flavonols, a pentahydroxyflavone and a monomethoxyflavone. It is functionally related to a quercetagetin.
This compound has been reported in Prosopis cineraria, Artemisia annua, and other organisms with data available.
structure given in first source;  inhibits aldose reductase in rat lens

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O8 B190373 Patuletin CAS No. 519-96-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFIYIEXODVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199864
Record name Patuletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

519-96-0
Record name Patuletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Patuletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patuletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PATULETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BNM33N01N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 - 264 °C
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Patuletin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Patuletin, a rare O-methylated flavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing biotechnological production platforms and for the targeted engineering of crops with enhanced nutritional and medicinal properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The pathway involves the general flavonoid biosynthesis route to produce the precursor quercetin, followed by two specific modification steps: hydroxylation at the 6-position and subsequent methylation. This document summarizes the current knowledge, presents available data in a structured format, and offers detailed protocols for key experimental procedures to facilitate further research in this field.

Introduction to this compound and Its Biosynthesis

This compound is a 6-methoxyquercetin, a flavonoid that features an additional methoxy group on the A ring compared to the common flavonol quercetin. This structural modification is associated with a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. The biosynthesis of this compound in plants begins with the well-established phenylpropanoid pathway, which provides the precursors for the general flavonoid pathway. The core of this compound synthesis diverges from the mainstream flavonoid pathway at the stage of quercetin, which undergoes a two-step enzymatic conversion to yield this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main stages: the general flavonoid pathway leading to the synthesis of quercetin, and the specific this compound branch pathway.

General Flavonoid Pathway to Quercetin

The synthesis of quercetin is a conserved pathway in many plant species. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthetic pathway.

The key enzymatic steps leading to quercetin are:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

  • Flavonol Synthase (FLS): Catalyzes the desaturation of dihydroquercetin to form quercetin.

General Flavonoid Pathway to Quercetin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Biosynthesis Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS

Figure 1: General flavonoid biosynthesis pathway leading to quercetin.
This compound-Specific Branch Pathway

The conversion of quercetin to this compound involves two key enzymatic reactions that have been elucidated, notably in studies on Echinacea angustifolia.[1]

  • Flavone 6-Hydroxylase (F6H): This enzyme, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of quercetin at the C-6 position of the A ring to produce 6-hydroxyquercetin (quercetagetin). In E. angustifolia, two P450 enzymes, EaF6H1 and EaF6H2, have been identified to possess this activity.[1]

  • O-methyltransferase (OMT): Following hydroxylation, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced 6-hydroxyl group, forming this compound. In E. angustifolia, two Caffeoyl-CoA O-methyltransferases (CCoAOMTs), EaCCoAOMT1 and EaCCoAOMT2, have been shown to mediate this 6-O-methylation.[1]

This compound Biosynthesis Pathway Quercetin Quercetin 6-Hydroxyquercetin 6-Hydroxyquercetin (Quercetagetin) Quercetin->6-Hydroxyquercetin F6H (EaF6H1, EaF6H2) (Cytochrome P450) This compound This compound 6-Hydroxyquercetin->this compound OMT (EaCCoAOMT1, EaCCoAOMT2) + SAM

Figure 2: this compound-specific branch of the flavonoid biosynthesis pathway.

Key Enzymes and Quantitative Data

The specific enzymes that catalyze the final steps of this compound biosynthesis are crucial for understanding and engineering this pathway. While detailed kinetic data from the primary literature on the Echinacea enzymes is not fully available in public databases, this section summarizes the known characteristics and presents a template for the types of quantitative data that are essential for a thorough characterization.

Flavone 6-Hydroxylases (EaF6H1 and EaF6H2)

These are cytochrome P450 enzymes responsible for the critical 6-hydroxylation step.

EnzymeSubstrateProductRelative Activity (%)
EaF6H1 Quercetin6-HydroxyquercetinData not available
Kaempferol6-HydroxykaempferolData not available
EaF6H2 Quercetin6-HydroxyquercetinData not available
Kaempferol6-HydroxykaempferolData not available
Table 1: Substrate Specificity of EaF6H1 and EaF6H2. This table illustrates the expected format for substrate specificity data. Published research indicates these enzymes act on flavonols, but specific activity values are not provided.
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
EaF6H1 QuercetinData not availableData not availableData not available
EaF6H2 QuercetinData not availableData not availableData not available
Table 2: Kinetic Parameters of EaF6H1 and EaF6H2. This table shows the format for enzyme kinetic data. These specific values have not been published.
O-Methyltransferases (EaCCoAOMT1 and EaCCoAOMT2)

These enzymes catalyze the final methylation step to produce this compound.

EnzymeSubstrateProductRelative Activity (%)
EaCCoAOMT1 6-HydroxyquercetinThis compoundData not available
Caffeoyl-CoAFeruloyl-CoAData not available
EaCCoAOMT2 6-HydroxyquercetinThis compoundData not available
Caffeoyl-CoAFeruloyl-CoAData not available
Table 3: Substrate Specificity of EaCCoAOMT1 and EaCCoAOMT2. This table illustrates the expected format for substrate specificity data. The enzymes are annotated as CCoAOMTs, suggesting activity with caffeoyl-CoA, in addition to their role in this compound synthesis.
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
EaCCoAOMT1 6-HydroxyquercetinData not availableData not availableData not available
EaCCoAOMT2 6-HydroxyquercetinData not availableData not availableData not available
Table 4: Kinetic Parameters of EaCCoAOMT1 and EaCCoAOMT2. This table shows the format for enzyme kinetic data. These specific values have not been published.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the this compound biosynthesis pathway.

Transcriptome Analysis for Gene Discovery

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis from a plant of interest.

Transcriptome Analysis Workflow RNA_Extraction 1. RNA Extraction (from different tissues) Library_Prep 2. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 3. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC 4. Data Quality Control Sequencing->Data_QC De_novo_Assembly 5. De novo Transcriptome Assembly Data_QC->De_novo_Assembly Functional_Annotation 6. Functional Annotation (BLAST, GO, KEGG) De_novo_Assembly->Functional_Annotation Candidate_Gene_Selection 7. Candidate Gene Selection (Phylogenetic Analysis) Functional_Annotation->Candidate_Gene_Selection

Figure 3: Workflow for transcriptome analysis to identify candidate biosynthetic genes.

Protocol:

  • Plant Material and RNA Extraction:

    • Collect various tissues (e.g., leaves, roots, flowers, stems) from the plant of interest.

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • cDNA Library Construction and Sequencing:

    • Construct cDNA libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Sample Prep Kit.

    • Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

    • Functionally annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

    • Identify candidate F6H and OMT genes based on sequence homology and phylogenetic analysis with known flavonoid-modifying enzymes.

Heterologous Expression and Enzyme Assays

This protocol describes the expression of candidate enzymes in a heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli) for functional characterization.

For Flavone 6-Hydroxylase (Cytochrome P450):

  • Cloning and Expression:

    • Clone the full-length coding sequence of the candidate F6H gene into a yeast expression vector (e.g., pYES-DEST52).

    • Co-transform the expression construct along with a vector containing a cytochrome P450 reductase (CPR) from the plant of interest or a model plant like Arabidopsis thaliana into a suitable yeast strain (e.g., WAT11).

    • Induce protein expression according to the vector system's protocol (e.g., with galactose for the pYES system).

  • Microsome Isolation:

    • Harvest the yeast cells and resuspend them in an extraction buffer.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomes in a storage buffer.

  • Enzyme Assay:

    • Set up the reaction mixture containing the microsomal fraction, the substrate (quercetin), and NADPH in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product and analyze it by HPLC or LC-MS.

For O-Methyltransferase:

  • Cloning and Expression:

    • Clone the coding sequence of the candidate OMT gene into an E. coli expression vector (e.g., pET-28a).

    • Transform the construct into an expression strain like E. coli BL21(DE3).

    • Induce protein expression with IPTG.

  • Protein Purification:

    • Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Set up the reaction mixture containing the purified enzyme, the substrate (6-hydroxyquercetin), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • Incubate the reaction and stop it as described for the F6H assay.

    • Analyze the product (this compound) by HPLC or LC-MS.

Reconstitution of the Pathway in Nicotiana benthamiana

This protocol allows for the in vivo reconstitution of the this compound biosynthesis pathway to confirm the function of the identified genes.

Agroinfiltration Workflow Cloning 1. Clone genes into binary vectors Transformation 2. Transform into Agrobacterium tumefaciens Cloning->Transformation Culture 3. Culture Agrobacterium strains Transformation->Culture Infiltration 4. Infiltrate N. benthamiana leaves with mixed cultures Culture->Infiltration Incubation 5. Incubate plants for several days Infiltration->Incubation Metabolite_Extraction 6. Metabolite Extraction Incubation->Metabolite_Extraction Analysis 7. LC-MS Analysis Metabolite_Extraction->Analysis

Figure 4: Workflow for transient expression in Nicotiana benthamiana via agroinfiltration.

Protocol:

  • Vector Construction and Transformation:

    • Clone the coding sequences of the F6H and OMT genes into a plant expression binary vector (e.g., pEAQ-HT).

    • Transform the constructs into Agrobacterium tumefaciens strain GV3101.

  • Agroinfiltration:

    • Grow cultures of the Agrobacterium strains containing the F6H and OMT constructs.

    • Harvest and resuspend the bacterial cells in an infiltration buffer.

    • Mix the bacterial suspensions.

    • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the bacterial mixture using a needleless syringe.

  • Metabolite Analysis:

    • After 5-7 days of incubation, harvest the infiltrated leaf tissue.

    • Extract the metabolites using a suitable solvent (e.g., methanol).

    • Analyze the extracts for the presence of this compound and its precursors using LC-MS.

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the flavonoid pathway, characterized by a 6-hydroxylation and a subsequent 6-O-methylation of quercetin. The identification of the specific F6H and OMT enzymes in Echinacea angustifolia has provided valuable insights into the molecular basis of this pathway.[1] The experimental protocols detailed in this guide provide a framework for the discovery and characterization of these and other related enzymes in different plant species. Further research, particularly in obtaining detailed quantitative data on enzyme kinetics and in elucidating the regulatory mechanisms governing this pathway, will be crucial for the successful biotechnological production of this medicinally important flavonoid.

References

Patuletin: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of Patuletin, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities of this compound

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid that has demonstrated a wide range of biological activities, positioning it as a compound of interest for therapeutic development. Its key pharmacological effects include anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism of its anticancer action is the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell survival and proliferation[1][2]. By inhibiting FASN, this compound disrupts cellular fatty acid metabolism, leading to an accumulation of malonyl-CoA, which in turn triggers apoptosis[1]. The apoptotic process induced by this compound involves the intrinsic pathway, characterized by the activation of caspase-3 and caspase-9[3].

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. It has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2)[4][5]. This anti-inflammatory action is mediated, at least in part, through the modulation of the NF-κB signaling pathway[6]. This compound has also been found to be effective in animal models of acute inflammation, such as carrageenan-induced paw edema[7].

Antioxidant Activity

As a flavonoid, this compound possesses strong antioxidant properties. It can effectively scavenge free radicals, as demonstrated in various antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[7][8][9]. This antioxidant capacity contributes to its other biological activities by mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. It exhibits inhibitory effects against certain pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanisms of action include the inhibition of biofilm formation and the reduction of virulence factor production, such as staphyloxanthin and pyocyanin[10][11].

Neuroprotective Activity

Emerging evidence suggests that this compound may have neuroprotective effects. Its antioxidant and anti-inflammatory properties are likely to play a role in protecting neuronal cells from damage.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Anticancer Activity of this compound

Cell LineAssayEndpointIC50 / EffectReference
SK-BR-3 (Human breast cancer)MTT AssayCell ViabilityIC50: 24 µM[1]
SK-BR-3 (Human breast cancer)Flow CytometryApoptosis53.74% apoptosis at 80 µM[1]
CaSki (Cervical cancer)Crystal VioletProliferationIC50: 88 µg/mL (264 µM)[12]
MDA-MB-231 (Human breast cancer)Crystal VioletProliferationIC50: 55 µg/mL (165 µM)[12]
SK-Lu-1 (Lung cancer)Crystal VioletProliferationIC50: 37 µg/mL (111 µM)[12]

Table 2: Antimicrobial Activity of this compound

MicroorganismAssayEndpointMIC / % InhibitionReference
Staphylococcus aureusBroth MicrodilutionGrowth InhibitionMIC: 2 mg/mL[10]
Staphylococcus aureusBiofilm AssayBiofilm Formation27% inhibition at 1/4 MIC[10]
Staphylococcus aureusStaphyloxanthin AssayPigment Production53% inhibition at 1/4 MIC[10]
Pseudomonas aeruginosaBroth MicrodilutionGrowth InhibitionMIC: 4 mg/mL[11]
Pseudomonas aeruginosaBiofilm AssayBiofilm Formation48% inhibition at 1/4 MIC[11]
Pseudomonas aeruginosaPyocyanin AssayPigment Production24% inhibition at 1/4 MIC[11]

Table 3: Antioxidant Activity of this compound

| Assay | Endpoint | IC50 / % Scavenging | Reference | |---|---|---|---|---| | DPPH Radical Scavenging | Radical Scavenging | SC50: ~31.9 µg/mL (for this compound 3-O-β-D-glucopyranoside) |[7][9] | | ABTS Radical Scavenging | Radical Scavenging | High activity reported for this compound glycosides |[8] |

Signaling Pathways and Experimental Workflows

This compound's Anticancer Signaling Pathway

This compound's primary anticancer mechanism involves the inhibition of Fatty Acid Synthase (FASN), leading to the induction of apoptosis through the intrinsic pathway.

Patuletin_Anticancer_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to Apoptosis Apoptosis MalonylCoA->Apoptosis Triggers Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3

This compound's FASN-mediated apoptotic pathway.
This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.

Patuletin_Anti_inflammatory_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p65/p50) (in cytoplasm) IkB->NFkB_cytoplasm Releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes Activates Cytokines TNF-α, IL-6, COX-2 Proinflammatory_Genes->Cytokines

This compound's modulation of the NF-κB pathway.
Experimental Workflow for Anticancer Activity Assessment

A typical workflow to assess the anticancer activity of this compound involves cell viability assays, apoptosis detection, and protein expression analysis.

Anticancer_Workflow Start Cancer Cell Culture (e.g., SK-BR-3) Treatment Treat with this compound (various concentrations) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow Western Western Blot (FASN, Caspases) Treatment->Western Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis Flow->Data_Analysis Western->Data_Analysis

Workflow for evaluating this compound's anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., SK-BR-3)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.

  • Animals:

    • Male Swiss albino mice (20-25 g)

  • Materials:

    • This compound solution

    • Carrageenan solution (1% w/v in saline)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Divide the mice into groups: vehicle control, positive control, and this compound-treated groups (different doses).

    • Administer this compound or the control substances orally or intraperitoneally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

  • Materials:

    • This compound solution (in methanol or ethanol)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of this compound and the positive control.

    • Mix 1 mL of each sample concentration with 1 mL of DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Western Blot for FASN Expression

This technique is used to determine the effect of this compound on the protein expression of FASN.

  • Materials:

    • Cell lysates from this compound-treated and control cells

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against FASN

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Separate the proteins from the cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of FASN in cancer and the modulation of the NF-κB pathway in inflammation, provide a strong rationale for its continued development as a lead compound. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

References

Patuletin: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring flavonoid, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-inflammatory effects of this compound. It details the compound's mechanisms of action, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data from various in vitro and in vivo studies, presenting them in a structured format for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a 6-methoxy-quercetagetin, is a flavonoid found in various medicinal plants, including Tagetes patula (French marigold).[1] Flavonoids as a class are well-recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[2] Emerging evidence suggests that this compound possesses potent anti-inflammatory effects, making it a promising candidate for the development of new therapeutics. This guide aims to consolidate the existing scientific literature on this compound's anti-inflammatory actions, providing a detailed technical resource for the scientific community.

In Vitro Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways in immune cells such as macrophages.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has demonstrated a potent ability to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3][4]

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

Cell LineStimulantThis compound ConcentrationTarget Cytokine/MediatorInhibition (%)Reference
RAW 264.7LPSNot SpecifiedTNF-αSignificant Inhibition[3]
RAW 264.7LPSNot SpecifiedIL-1βSignificant Inhibition[3]
RAW 264.7LPSNot SpecifiedIL-6Significant Inhibition[4]
RAW 264.7LPSNot SpecifiedCOX-2Significant Decrease[3]

Note: Specific percentage inhibition and IC50 values for cytokine production are not consistently reported in the currently available literature and represent a key area for future investigation.

Inhibition of Inflammatory Enzymes

While this compound has been reported to be a lipoxygenase inhibitor, specific IC50 values for its activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are not yet well-documented in the scientific literature.[5] This represents a critical knowledge gap that needs to be addressed to fully characterize the anti-inflammatory profile of this compound.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been validated in several well-established animal models of inflammation. These studies demonstrate its efficacy in reducing edema, leukocyte infiltration, and other macroscopic signs of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to screen for acute anti-inflammatory activity. Oral administration of this compound has been shown to significantly suppress the development of paw edema in a dose-dependent manner.[6]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Animal ModelThis compound Dose (mg/kg, p.o.)Time Point (hours)Edema Inhibition (%)Reference
Mice501-4Significant[6]

Note: The study by Usmanghani et al. (1985) reported significant inhibition but did not provide specific percentage values.

Histamine-Induced Paw Edema

This compound has also demonstrated efficacy in the histamine-induced paw edema model, suggesting its ability to interfere with the early phases of the inflammatory response.

Table 3: Effect of this compound on Histamine-Induced Paw Edema in Mice

Animal ModelThis compound Dose (mg/kg, p.o.)Time Point (minutes)Edema Inhibition (%)Reference
Mice5012-2454-70%[6]
Adjuvant-Induced Arthritis

In a rodent model of adjuvant-induced arthritis (AIA), which mimics aspects of human rheumatoid arthritis, this compound revealed significant anti-inflammatory and anti-arthritic activities.[1] Treatment with this compound led to a reduction in paw swelling and milder bone destruction compared to the control group.[1]

Table 4: Effect of this compound on Adjuvant-Induced Arthritis in Rodents

Animal ModelThis compound TreatmentKey FindingsReference
Rodent (AIA)Not SpecifiedSignificant anti-inflammatory and anti-arthritic activities, mild bone destruction[1]

Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that are central to the inflammatory response. The primary targets identified to date are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. This compound has been shown to inhibit the activation of NF-κB.[1] While the precise molecular target of this compound within this pathway is not definitively established, its inhibitory effect likely involves the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Ubiquitination & Degradation->NF-κB (p65/p50) Releases Nuclear Translocation->Pro-inflammatory Gene Transcription Induces

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades involving extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. This compound has been observed to inhibit the expression of p38 MAPK.[1] The p38 MAPK pathway is known to be involved in the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38 activation, this compound can effectively downregulate the production of these key inflammatory mediators. The effects of this compound on ERK and JNK signaling in the context of inflammation require further investigation.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli This compound This compound MAPKKK MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors (e.g., AP-1) Activates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Transcription Factors (e.g., AP-1)->Pro-inflammatory Cytokine Production Induces

Figure 2: Modulation of the p38 MAPK Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

In Vivo: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from methodologies described in the literature for assessing acute anti-inflammatory activity.[6]

Carrageenan_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Drug Administration Drug Administration Grouping->Drug Administration Control, this compound, Standard Drug Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % inhibition

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Male ICR mice (20-25 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Positive control.

  • Administer this compound or the vehicle orally (p.o.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vivo: Adjuvant-Induced Arthritis in Rats

This protocol is based on the established model for studying chronic inflammation and anti-arthritic agents.[1]

AIA_Workflow Animal Acclimatization Animal Acclimatization Adjuvant Injection Adjuvant Injection Grouping and Treatment Grouping and Treatment Adjuvant Injection->Grouping and Treatment Prophylactic or Therapeutic Arthritis Scoring & Paw Volume Arthritis Scoring & Paw Volume Grouping and Treatment->Arthritis Scoring & Paw Volume Regular Intervals Histopathological Analysis Histopathological Analysis Arthritis Scoring & Paw Volume->Histopathological Analysis End of Study Biochemical Analysis Biochemical Analysis Arthritis Scoring & Paw Volume->Biochemical Analysis End of Study

Figure 4: Experimental Workflow for Adjuvant-Induced Arthritis Model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-180 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Positive control: Methotrexate or a suitable NSAID

  • Calipers

Procedure:

  • Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw on day 0.

  • Divide animals into treatment groups: Normal control, AIA control, this compound-treated, and Positive control.

  • Initiate treatment with this compound (prophylactic or therapeutic regimen).

  • Monitor body weight and paw volume at regular intervals throughout the study (e.g., every 3 days).

  • Score the severity of arthritis based on a standardized scoring system.

  • At the end of the study (e.g., day 21 or 28), collect blood samples for serological analysis of inflammatory markers (e.g., TNF-α, IL-1β).

  • Perform histopathological examination of the ankle joints to assess synovial inflammation, cartilage erosion, and bone resorption.

In Vitro: Measurement of Cytokine Production in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the effect of this compound on cytokine production in a macrophage cell line.[3]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

The available scientific evidence strongly supports the potential of this compound as a potent anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production, provides a solid mechanistic basis for its observed in vivo efficacy.

However, to advance the development of this compound as a therapeutic candidate, several key areas require further investigation:

  • Quantitative Pharmacological Characterization: There is a pressing need to determine the IC50 values of this compound against key inflammatory enzymes such as COX-1, COX-2, and 5-LOX. This will provide a more complete understanding of its pharmacological profile and potential for side effects.

  • Detailed Mechanistic Studies: Further research is required to pinpoint the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades. Investigating its effects on IKK phosphorylation, IκBα degradation, and the activation of ERK and JNK will provide a more detailed understanding of its mechanism of action.

  • Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to assess its bioavailability and to design effective dosing regimens for future preclinical and clinical studies.

  • Preclinical Efficacy in Chronic Disease Models: While promising results have been obtained in acute and sub-chronic models of inflammation, further evaluation of this compound's efficacy in a wider range of chronic inflammatory disease models is warranted.

References

A Technical Guide to the Cytotoxic Effects of Patuletin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the cytotoxic mechanisms of Patuletin, a natural flavonoid, against various cancer cell lines. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in its anticancer activity.

Introduction

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid compound found in several plant species, including those of the genus Tagetes and Eriocaulon.[1][2] Like other flavonoids, this compound has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[3][4] Emerging research highlights its potential as a chemotherapeutic agent due to its ability to induce cytotoxicity and apoptosis in various cancer cell models.[5][6] This guide synthesizes the current understanding of this compound's cytotoxic effects, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to elucidate these properties.

Quantitative Analysis of Cytotoxic and Antiproliferative Activity

This compound demonstrates significant dose-dependent cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and other quantitative measures are crucial for evaluating its potency and selectivity.

Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines

Cell Line Cancer Type Assay Efficacy Metric Result Citation(s)
SK-BR-3 Breast Cancer MTT IC50 24 µM [5]
HeLa Cervical Cancer Sulforhodamine-B GI50 (Growth Inhibition) 0.6 ± 0.1 µg/ml [7]
HeLa Cervical Cancer Sulforhodamine-B LC50 (Lethal Concentration) 2.5 ± 0.1 µg/ml [7]
CaSki Cervical Cancer Crystal Violet IC50 37.0 µg/mL (105.6 µM) [4]
MDA-MB-231 Breast Cancer Crystal Violet IC50 42.0 µg/mL (119.9 µM) [4]

| SK-Lu-1 | Lung Cancer | Crystal Violet | IC50 | 88.0 µg/mL (251.2 µM) |[4] |

Note: IC50 values may vary based on the specific assay, treatment duration, and cell culture conditions.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting a key metabolic enzyme and subsequently inducing programmed cell death.

Inhibition of Fatty Acid Synthase (FASN)

A primary mechanism of this compound's action, particularly in breast cancer cells, is the inhibition of Fatty Acid Synthase (FASN).[5][6] FASN is a crucial enzyme responsible for the de novo synthesis of fatty acids and is often overexpressed in cancer cells, where it contributes to membrane generation and signaling.[1][5]

This compound has been shown to:

  • Reduce FASN Gene and Protein Expression: It downregulates both the mRNA and protein levels of FASN in a dose-dependent manner.[5][6]

  • Inhibit Intracellular FASN Activity: Beyond reducing its expression, this compound directly inhibits the enzymatic activity of FASN within the cell.[5][6]

  • Deplete Intracellular Fatty Acids: The inhibition of FASN leads to a significant decrease in the levels of intracellular fatty acids.[5]

The pharmacological inhibition of FASN is a recognized strategy for cancer drug development, and this compound acts as a novel natural inhibitor of this enzyme.[5]

Induction of Apoptosis

The inhibition of FASN by this compound is closely linked to the induction of apoptosis (programmed cell death).[5][6] In SK-BR-3 breast cancer cells, treatment with this compound led to a dramatic, dose-dependent increase in the apoptotic cell population, rising from 4.10% in control cells to 53.74% in cells treated with 80 µM this compound.[5] This pro-apoptotic effect is a hallmark of its cytotoxic activity.[3][4]

Further investigation into the apoptotic mechanism reveals that this compound primarily triggers the intrinsic apoptotic pathway .[3][4] This is evidenced by the significant activation of caspase-9, a key initiator of the intrinsic pathway, compared to the modest activation of the extrinsic pathway mediator, caspase-8.[3] The activation cascade continues with the cleavage of executioner caspases, such as caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), confirming the execution of the apoptotic program.[3]

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through the modulation of specific cellular signaling pathways.

FASN-Mediated Apoptosis Pathway

This compound's inhibition of FASN initiates a cascade that culminates in apoptosis. The accumulation of malonyl-CoA, a substrate for FASN, is considered a potential trigger for cancer cell death when FASN is inhibited.[5] This pathway represents a critical link between cellular metabolism and apoptosis.

G This compound's FASN Inhibition Pathway This compound This compound FASN_exp FASN Gene & Protein Expression This compound->FASN_exp Downregulates FASN_act Intracellular FASN Activity This compound->FASN_act Inhibits FattyAcids Intracellular Fatty Acids FASN_act->FattyAcids Decreases MalonylCoA Malonyl-CoA Accumulation FASN_act->MalonylCoA Leads to Apoptosis Apoptosis FattyAcids->Apoptosis Contributes to MalonylCoA->Apoptosis Triggers G Intrinsic Apoptosis Pathway Induced by this compound This compound This compound MitoStress Mitochondrial Stress This compound->MitoStress Induces Casp9 Caspase-9 (Initiator) MitoStress->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to G General Workflow for Assessing this compound's Cytotoxicity cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Identification Culture Cell Culture (Cancer Cell Lines) Treatment This compound Treatment (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay Caspase Caspase Activity (Western Blot) ApoptosisAssay->Caspase GeneExp Gene Expression (qRT-PCR) Caspase->GeneExp ProtExp Protein Expression (Western Blot) GeneExp->ProtExp ActivityAssay Enzyme Activity Assay (e.g., FASN) ProtExp->ActivityAssay

References

In Vitro Antioxidant Properties of Patuletin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patuletin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. As a member of the flavonol subclass of flavonoids, its chemical structure endows it with the ability to scavenge free radicals and modulate cellular oxidative stress responses. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel antioxidant agents.

Quantitative Antioxidant Activity of this compound and its Derivatives

The antioxidant capacity of this compound and its glycosidic forms has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy in different testing systems.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Source
This compound-7-O-β-glucopyranosideNot explicitly stated for the pure compound; an ethyl acetate extract rich in this compound showed an IC50 of 12.17 ± 0.23Ascorbic Acid5.00 ± 0.1[1]
Patulitrin (this compound-7-O-glucoside)Exhibited dose-dependent scavenging activity; specific IC50 not provided.L-Ascorbic AcidNot specified[2]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Source
This compound glycosidesShowed high activity (86.07% scavenging)Vitamin CNot specified[3]
Ethyl acetate extract containing this compound-7-O-β-glucopyranoside6.33 ± 0.27Not specifiedNot specified[1]

Table 3: Other In Vitro Antioxidant Assays

AssayCompound/ExtractResultSource
Lipid Peroxidation InhibitionThis compound glycosidesHigh capacity to inhibit linoleic acid peroxidation[4]
Oxygen Radical Absorbance Capacity (ORAC)Ethanolic extract containing this compound 3-O-β-D-glucopyranoside4581 µmol of Trolox equivalents/g of extract[5]
Ferric Reducing Antioxidant Power (FRAP)Not available for pure this compoundNot applicable
Cellular Antioxidant Activity (CAA)Not available for pure this compoundNot applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays applied to flavonoids like this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (or its derivative)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • Spectrophotometer capable of reading at 517 nm

  • 96-well microplate or cuvettes

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the sample.

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the sample or positive control solutions to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the DPPH solution and 100 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound (or its derivative)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or ethanol)

  • Phosphate buffered saline (PBS)

  • Spectrophotometer capable of reading at 734 nm

  • 96-well microplate or cuvettes

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the sample or positive control dilutions to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated as:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined from the plot of inhibition percentage versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound (or its derivative)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Spectrophotometer capable of reading at 593 nm

  • 96-well microplate

  • Positive control (e.g., Trolox or FeSO₄)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄) in the appropriate solvent.

  • Assay:

    • Add a small volume (e.g., 25 µL) of the sample or standard to a 96-well plate.

    • Add a larger volume (e.g., 175 µL) of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using FeSO₄. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) as a radical initiator

  • This compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with different concentrations of this compound or a positive control along with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

  • Radical Initiation: Wash the cells with PBS to remove the treatment medium. Add the ABAP solution (e.g., 600 µM) to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated from the area under the fluorescence versus time curve. The EC50 value (median effective concentration) is the concentration of the compound required to inhibit DCF formation by 50%. Results are often expressed as Quercetin Equivalents (QE).

Signaling Pathways and Experimental Workflows

Proposed Antioxidant Signaling Pathway for this compound

Flavonoids, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (including some flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Patuletin_Nrf2_Pathway This compound This compound CellMembrane Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Interacts with Keap1 cysteines ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Cytoplasm Cytoplasm Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Antioxidant_Response

Caption: Proposed Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow: DPPH Assay

The following diagram illustrates a typical workflow for determining the antioxidant capacity of a test compound using the DPPH assay.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Stock & Serial Dilutions of this compound start->prep_sample prep_control Prepare Stock & Serial Dilutions of Positive Control (e.g., Ascorbic Acid) start->prep_control add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph plate_setup Pipette Samples, Controls, and Blanks into 96-well plate prep_sample->plate_setup prep_control->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate % Scavenging Activity Calculation measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: General experimental workflow for the DPPH radical scavenging assay.

Conclusion

The available in vitro data suggest that this compound and its glycosides possess significant antioxidant properties, as demonstrated by their ability to scavenge free radicals in chemical assays. While quantitative data for the pure aglycone is still emerging, the consistent activity observed in extracts and glycosidic forms highlights its potential as a potent antioxidant. The likely mechanism of action extends beyond direct scavenging to include the modulation of cellular antioxidant defenses through pathways such as Keap1-Nrf2. The standardized protocols provided in this guide offer a foundation for further research to precisely quantify the antioxidant efficacy of pure this compound and to further elucidate its mechanisms of action in cellular systems. Such studies are essential for the potential development of this compound as a therapeutic agent for conditions associated with oxidative stress.

References

Patuletin: A Technical Guide to its Core Biochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring flavonol, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its CAS number, and molecular weight. It further delves into its mechanisms of action as a pro-apoptotic, anti-inflammatory, and antioxidant agent, supported by quantitative data and detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Physicochemical Properties of this compound

This compound (3,5,7,3',4'-Pentahydroxy-6-methoxyflavone) is a flavonoid compound found in various plant species, including spinach and French marigold (Tagetes patula)[1]. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 519-96-0[2][3][4][5]
Molecular Formula C₁₆H₁₂O₈[2][4]
Molecular Weight 332.26 g/mol [2][3]

Pro-Apoptotic Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism underlying this activity is the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many human cancers and crucial for their survival[3].

Inhibition of Fatty Acid Synthase (FASN)

This compound acts as an inhibitor of FASN, leading to a cascade of events that culminate in apoptosis[3][6]. The inhibition of FASN results in the accumulation of its substrate, malonyl-CoA. This accumulation is believed to be a primary trigger for apoptosis in cancer cells[2]. Furthermore, FASN inhibition can lead to an increase in ceramide levels, which in turn upregulates the pro-apoptotic gene BNIP3[3][7].

Induction of the Intrinsic Apoptotic Pathway

The downstream effects of FASN inhibition by this compound converge on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, which then leads to the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3[8].

Patuletin_Apoptosis_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Leads to Ceramide Ceramide Accumulation FASN->Ceramide Leads to Apoptosis Apoptosis Malonyl_CoA->Apoptosis BNIP3 BNIP3 Upregulation Ceramide->BNIP3 Mitochondria Mitochondria BNIP3->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.
Anti-proliferative Activity Data

The anti-proliferative efficacy of this compound has been quantified in several cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) reported as follows:

Cell LineCancer TypeIC₅₀ (µM)Source(s)
SK-BR-3Breast Cancer24[6]
CaSkiCervical Cancer37 µg/mL[2]
MDA-MB-231Breast Cancer86 µg/mL[2]
SK-Lu-1Lung Cancer18 µg/mL[2]

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[9].

Inhibition of TNF-α Signaling

TNF-α is a key cytokine that drives inflammatory responses. It binds to its receptor (TNFR1), initiating a signaling cascade that involves adaptor proteins like TRADD and TRAF2, and ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of inflammatory genes[]. This compound has been shown to inhibit the production of TNF-α, thereby dampening this inflammatory cascade[9].

Patuletin_Anti_Inflammatory_Pathway cluster_pathway TNF-α Signaling Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 NF_kB NF-κB Activation TRADD_TRAF2->NF_kB Inflammation Inflammatory Gene Expression NF_kB->Inflammation This compound This compound This compound->TNF_alpha Inhibits Production

Inhibition of the TNF-α signaling pathway by this compound.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which contribute to its therapeutic potential. Its ability to scavenge free radicals has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its glycosides has been quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

AssayCompound/ExtractActivitySource(s)
DPPHThis compound Glycosides85.59% - 86.07% scavenging[11]
ABTSThis compound Glycosides90.27% - 90.76% scavenging[11]
DPPHPfaffia townsendii extract (containing this compound 3-O-β-D-glucopyranoside)SC₅₀ ≈ 31.9 µg/mL[12][13]
ORACPfaffia townsendii extract (containing this compound 3-O-β-D-glucopyranoside)4581 µmol of Trolox equivalents/g of extract[12][13]

Experimental Protocols

Determination of Anti-proliferative Activity (MTT Assay)

This protocol outlines the general steps for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Start plate_cells 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->plate_cells incubate1 2. Incubate for 24 hours plate_cells->incubate1 add_this compound 3. Treat cells with varying concentrations of this compound incubate1->add_this compound incubate2 4. Incubate for a defined period (e.g., 24 hours) add_this compound->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (formation of formazan crystals) add_mtt->incubate3 add_solvent 7. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->add_solvent read_absorbance 8. Measure absorbance at ~570 nm using a microplate reader add_solvent->read_absorbance analyze 9. Calculate cell viability and IC₅₀ read_absorbance->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Plating: Seed cells (e.g., SK-BR-3) into a 96-well plate at a density of approximately 5x10³ cells per well and incubate for 24 hours to allow for cell attachment[6].

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) and a vehicle control for a specified duration, typically 24 hours[6].

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[6].

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO (200 µL/well), to dissolve the formazan crystals. Incubate for approximately 15 minutes with gentle shaking[6].

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate spectrophotometer[6].

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against the concentration of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Chromatographic Conditions:

  • System: Milichrom-6 chromatograph or equivalent.

  • Column: KAH-6-80-4 (2 mm x 80 mm; Separon-C18, 7µm).

  • Mobile Phase: Acetonitrile and 1% aqueous acetic acid (3:7 v/v).

  • Mode: Isocratic.

  • Flow Rate: 100 µL/min.

  • Detection: UV at 360 nm.

  • Injection Volume: 4 µL.

Methodology:

  • Standard Preparation: Prepare a reference solution of this compound by accurately weighing approximately 0.05 g of the standard, dissolving it in 70% ethanol in a 50 ml volumetric flask, and diluting to the mark.

  • Sample Preparation: Prepare a water-alcohol extract from the plant material (e.g., Tagetes patula flowers).

  • Analysis: Inject equal volumes (4 µL) of the standard solution and the sample extract into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample chromatogram with that of the standard solution to determine its concentration.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and multifaceted biological activities. Its ability to induce apoptosis in cancer cells through the inhibition of FASN, coupled with its potent anti-inflammatory and antioxidant effects, positions it as a strong candidate for further investigation in the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

A Comprehensive Review of Patuletin: Mechanisms, Therapeutic Potential, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Patuletin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its potent anti-inflammatory, antioxidant, and antiproliferative activities. We delve into the molecular mechanisms underpinning these effects, notably the inhibition of the NF-κB and p38 MAPK signaling pathways in inflammation and the suppression of fatty acid synthase (FASN) to induce apoptosis in cancer cells. This paper summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of its primary mechanisms of action. The compiled evidence underscores this compound's potential as a promising lead compound for the development of novel therapeutics in oncology and inflammatory diseases.

Introduction

This compound (3,5,7,3′,4′-pentahydroxy-6-methoxyflavone) is a flavonol, a class of flavonoids recognized for their broad biological activities. It was first isolated from the flowers of French Marigold (Tagetes patula) and has since been identified in other plant species, including Eriocaulon sp. and Pfaffia townsendii.[1] Structurally, it is a methoxylated derivative of quercetagetin. Research has revealed that this compound possesses a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiproliferative, cytotoxic, anti-arthritic, and hepatoprotective properties.[2] Its multi-target nature makes it a compound of significant interest for researchers in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways.

Anti-inflammatory and Anti-arthritic Effects

This compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[2] Its mechanism is largely attributed to the suppression of key inflammatory signaling pathways. Studies have shown that this compound can inhibit the expression of p38 MAPK and NF-κB.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6.[3] Furthermore, this compound effectively reduces the production of reactive oxygen species (ROS) from phagocytes and suppresses T-cell proliferation, contributing to its immunomodulatory and anti-arthritic potential.[2] In rodent models of adjuvant-induced arthritis, this compound was found to significantly reduce inflammation and bone destruction.

This compound Anti-inflammatory Pathway cluster_stimuli cluster_pathway cluster_outcome LPS LPS / Irritants p38 p38 MAPK LPS->p38 NFkB NF-κB LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines NFkB->Cytokines This compound This compound This compound->p38 This compound->NFkB This compound FASN Inhibition Pathway This compound This compound FASN_exp FASN Gene Expression This compound->FASN_exp FASN_act FASN Protein Activity This compound->FASN_act Malonyl Malonyl-CoA Accumulation FASN_act->Malonyl inhibition of FASN leads to FattyAcids Fatty Acid Synthesis FASN_act->FattyAcids Apoptosis Cytotoxicity & Apoptosis Malonyl->Apoptosis This compound Extraction Workflow Start Tagetes patula Flower Petals Extract Extraction (Methanol or 70% Ethanol) Start->Extract Partition Solvent Partitioning (e.g., Hexane, Chloroform, n-Butanol) Extract->Partition Column Column Chromatography (Silica Gel -> Sephadex LH-20) Partition->Column Product Purified this compound Column->Product

References

The Discovery and Enduring Potential of Patuletin: A Flavonoid's Journey from Floral Pigment to Therapeutic Prospect

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Patuletin, a naturally occurring O-methylated flavonol, has traversed a remarkable scientific journey since its initial discovery in the mid-20th century. Initially identified as a constituent of the vibrant pigments of the French marigold (Tagetes patula), its role has expanded far beyond that of a simple coloring agent. Decades of research have unveiled a molecule with a complex pharmacological profile, exhibiting potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, a comprehensive summary of its physicochemical and biological data, and an overview of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this multifaceted flavonoid.

Discovery and Historical Context

The First Isolation and Structural Elucidation

This compound was first isolated in 1941 by P. Suryaprakasa Rao and T. R. Seshadri from the flowers of the French marigold, Tagetes patula.[1] Their seminal work, published in the Proceedings of the Indian Academy of Sciences, detailed the extraction and purification of this novel flavonol. At the time of its discovery, research into flavonoids was largely centered on their roles as plant pigments. The methodologies available for isolation and characterization were rudimentary by modern standards, relying on classical chemical techniques.

The initial structural work by Rao and Seshadri correctly identified this compound as a pentahydroxy-methoxyflavone.[1] Through a series of chemical degradation experiments, including alkaline oxidation which yielded protocatechuic acid, they deduced the arrangement of hydroxyl groups on the B-ring.[1] This pioneering work laid the foundation for all subsequent investigations into the chemistry and biology of this compound.

Flavonoid Research in the Mid-20th Century

The 1940s and 1950s marked a period of growing interest in the biological activities of plant-derived compounds. While the primary focus of flavonoid research remained on their pigmentary function, early studies began to hint at their potential pharmacological effects, including antioxidant and antiviral properties.[1] The isolation of this compound occurred within this scientific landscape, where the tools for structural elucidation were evolving from classical wet chemistry to include early spectroscopic methods. Techniques such as ultraviolet (UV) spectroscopy were beginning to be employed to characterize these molecules, providing valuable information about their chromophoric systems.

Physicochemical Properties of this compound

This compound is a yellow crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₈[2][3]
Molecular Weight 332.26 g/mol [2]
Melting Point 260-262 °C[1]
262-264 °C[2]
Appearance Yellow needles/powder[1][4]
UV λmax (in Methanol) 256.8 nm, 367.1 nm[4]

Experimental Protocols

Historical Method of Isolation (Rao and Seshadri, 1941)

The original method employed for the isolation of this compound from Tagetes patula flowers provides a fascinating glimpse into the techniques of the era.[1]

Experimental Workflow: Historical Isolation of this compound

A Tagetes patula flowers B Alcoholic Extraction A->B C Concentration of Extract B->C D Maceration with Cold Alcohol C->D Removes resins E Filtration D->E F Crystallization from Alcohol E->F G Pure this compound Crystals F->G

Caption: Workflow for the historical isolation of this compound.

Protocol:

  • Extraction: The petals of Tagetes patula flowers were extracted with alcohol.

  • Concentration: The alcoholic extract was concentrated.

  • Purification: The concentrated extract, which contained resinous impurities, was subjected to maceration with cold alcohol. This step was crucial as the resins were soluble in cold alcohol, while this compound was largely insoluble.

  • Isolation: The insoluble material was collected by filtration.

  • Crystallization: The crude this compound was then recrystallized from hot alcohol to yield yellow needles.

Modern Method of Isolation

Contemporary methods for isolating this compound utilize more advanced chromatographic techniques, allowing for higher purity and yield.

Experimental Workflow: Modern Isolation of this compound

A Dried Tagetes patula flowers B Extraction with 70% Ethanol A->B C Solvent Partitioning (n-hexane, CH2Cl2, n-butanol) B->C D n-Butanol Fraction C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the modern isolation of this compound.

Protocol:

  • Extraction: Dried and powdered flowers of Tagetes patula are extracted with 70% ethanol at room temperature.[5][6]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol, to separate compounds based on their polarity. This compound and its glycosides are typically enriched in the n-butanol fraction.[5][6]

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different classes of compounds.[5]

  • Further Purification: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.[5]

  • Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain a highly pure compound.

Characterization Techniques

Modern characterization of this compound relies on a suite of spectroscopic techniques to provide unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the precise arrangement of protons and carbons in the molecule.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Biological Activities and Signaling Pathways

This compound has been shown to possess a wide range of biological activities. The following sections detail some of the most significant findings and the signaling pathways involved.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7]

Signaling Pathway: this compound's Anti-inflammatory Action

This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces MAPK->Cytokines Induces

Caption: this compound inhibits pro-inflammatory cytokine production.

Studies have demonstrated that this compound can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation.[8]

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[9][10] Its antioxidant activity is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anticancer Activity

This compound has demonstrated promising anticancer activity in various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation.[4][11] One of the key mechanisms of its anticancer action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancer cells and is crucial for their survival and proliferation.[1][12]

Signaling Pathway: this compound-induced Apoptosis

This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Intrinsic Intrinsic Apoptosis Pathway This compound->Intrinsic Induces Caspases Caspase Activation Intrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via FASN inhibition.

Research has shown that this compound can induce apoptosis through the intrinsic pathway, which involves the activation of caspases.[4][11]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to protect neuronal cells from glutamate-induced cytotoxicity.[13] The neuroprotective effects of flavonoids like this compound are often attributed to their ability to mitigate oxidative stress and inflammation in the brain, which are key factors in the pathogenesis of neurodegenerative diseases.

Conclusion and Future Directions

From its humble beginnings as a yellow pigment isolated from a common garden flower, this compound has emerged as a promising natural product with a diverse and potent pharmacological profile. The journey from its discovery in 1941 to the current understanding of its molecular mechanisms of action highlights the significant advancements in natural product chemistry and pharmacology. The anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of this compound make it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on several key areas:

  • Bioavailability and Pharmacokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for its development as a therapeutic agent.

  • Mechanism of Action: While significant progress has been made, a more detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound is needed.

  • In Vivo Efficacy: More extensive in vivo studies in relevant animal models of disease are required to validate the therapeutic potential of this compound.

  • Analogs and Derivatives: The synthesis of this compound analogs could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

The comprehensive data and protocols presented in this guide are intended to facilitate and inspire further research into this remarkable flavonoid, with the ultimate goal of translating its therapeutic potential into novel treatments for a range of human diseases.

References

Ethnobotanical Uses of Patuletin-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Patuletin, a 6-methoxy-quercetagetin flavonoid, is a phytochemical with significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth analysis of the ethnobotanical uses of plants containing this compound, with a focus on species from the Tagetes and Schkuhria genera. It details the scientific basis for these traditional applications by exploring the molecular mechanisms of this compound's bioactivity, specifically its influence on key signaling pathways. Furthermore, this document offers comprehensive experimental protocols for the extraction, isolation, quantification, and bio-functional assessment of this compound, aiming to facilitate further research and development in this promising area of natural product science.

Ethnobotanical Landscape of this compound-Containing Flora

The traditional use of plants rich in this compound, particularly within the Asteraceae family, provides a valuable foundation for modern pharmacological investigation. The primary genera of interest are Tagetes (marigolds) and Schkuhria.

Tagetes Species

Species such as Tagetes patula (French Marigold) are prominent in traditional medicine across various cultures.[1] Ethnobotanical evidence points to their use in treating a range of conditions, from inflammatory ailments to infections and digestive issues.[2][3]

  • Traditional Preparations: Traditional preparations of Tagetes patula often involve the use of its flowers and leaves.[2] For inflammatory conditions and rheumatism, infusions and poultices are commonly prepared.[2][4] Decoctions of the flowers are traditionally used to address digestive complaints such as indigestion and coughs.[2]

Schkuhria pinnata

Schkuhria pinnata, also known as "canchalagua," has a long history of use in Andean traditional medicine.[5] It is traditionally employed for its anti-inflammatory, wound-healing, and antimicrobial properties.

  • Traditional Preparations: For wound healing and skin infections, poultices and washes are prepared from the leaves and aerial parts of the plant.[5] Infusions or teas made from the plant are used as a blood cleanser and to treat internal ailments.[5]

Quantitative Phytochemical Data

The ethnobotanical uses of these plants are substantiated by their significant content of bioactive flavonoids, including this compound.

Plant SpeciesPlant PartBioactive Compound/ClassReported ContentReference(s)
Tagetes patulaFlowersPatulitrin (this compound glycoside)5.11 ± 0.18% to 5.64 ± 0.17%[6]
Schkuhria pinnataAerial partsTotal Phenols55.33 ± 3.51 mg GAE/g[7]
Schkuhria pinnataAerial partsTotal Flavonoids4.00 ± 0.35 mg QE/mg[7]
Schkuhria pinnataAerial partsTotal Tannins28.00 ± 1.73 mg GAE/g[7]

Molecular Mechanisms and Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and p38 MAPK Pathways

This compound's anti-inflammatory properties are largely attributed to its ability to suppress the NF-κB and p38 MAPK signaling cascades.[8] The NF-κB pathway is a central regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] this compound has also been shown to inhibit the p38 MAPK pathway, which is involved in the synthesis of inflammatory mediators.[8]

graph "Anti_inflammatory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-1β)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> p38 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; IKK -> IkB [label="Phosphorylates", color="#34A853", fontcolor="#202124"]; IkB -> NFkB [label="Releases", color="#34A853", fontcolor="#202124"]; NFkB -> Nucleus [label="Translocates", color="#4285F4", fontcolor="#202124"]; p38 -> Nucleus [label="Activates\nTranscription Factors", color="#4285F4", fontcolor="#202124"]; Nucleus -> Inflammatory_Genes [label="Induces", color="#34A853", fontcolor="#202124"];

// Invisible edges for layout {rank=same; this compound; IKK; p38;} {rank=same; IkB; NFkB;} }

Caption: this compound's anti-inflammatory signaling pathways.

Anticancer Activity: Induction of Apoptosis

This compound has demonstrated pro-apoptotic effects in cancer cells through multiple mechanisms. It can induce the intrinsic apoptosis pathway, which involves the activation of caspase-9 and the executioner caspase-3.[4] Additionally, this compound has been shown to inhibit Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells.[3] Inhibition of FASN leads to an accumulation of malonyl-CoA, which can trigger apoptosis.[3]

graph "Apoptosis_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; FASN [label="Fatty Acid Synthase\n(FASN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> FASN [label="Inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> Mitochondrion [label="Induces Stress", color="#4285F4", fontcolor="#202124"]; Mitochondrion -> Caspase9 [label="Activates", color="#34A853", fontcolor="#202124"]; Caspase9 -> Caspase3 [label="Activates", color="#34A853", fontcolor="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#34A853", fontcolor="#202124"]; FASN -> Apoptosis [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibition leads to", fontcolor="#202124"]; }

Caption: this compound's pro-apoptotic signaling pathways.

Antioxidant Activity: Modulation of the Nrf2-Keap1 Pathway

The antioxidant effects of many flavonoids are mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like certain flavonoids can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

graph "Antioxidant_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ARE [label="Antioxidant\nResponse Element\n(ARE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Keap1 [label="Disrupts interaction\nwith Nrf2", color="#EA4335", fontcolor="#202124"]; Keap1 -> Nrf2 [style=dashed, arrowhead=tee, label="Sequesters", color="#5F6368", fontcolor="#202124"]; Nrf2 -> Nucleus [label="Translocates", color="#4285F4", fontcolor="#202124"]; Nucleus -> ARE [label="Binds to", color="#4285F4", fontcolor="#202124"]; ARE -> Antioxidant_Enzymes [label="Induces Transcription", color="#34A853", fontcolor="#202124"]; }

Caption: this compound's antioxidant signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for the extraction, isolation, quantification, and in vitro evaluation of this compound.

Extraction and Isolation of this compound from Tagetes patula Flowers

This protocol outlines a standard procedure for the extraction and subsequent isolation of this compound using column chromatography.

digraph "Extraction_and_Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes Start [label="Start: Dried Tagetes patula Flowers", shape=ellipse, fillcolor="#FBBC05"]; Extraction [label="Maceration with 70% Ethanol"]; Filtration [label="Filtration"]; Concentration [label="Concentration under Reduced Pressure"]; Crude_Extract [label="Crude Extract", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Elution [label="Gradient Elution\n(e.g., Chloroform:Methanol)"]; Fraction_Collection [label="Fraction Collection"]; TLC_Analysis [label="TLC Analysis of Fractions"]; Pooling [label="Pooling of this compound-rich Fractions"]; Crystallization [label="Crystallization"]; Isolated_this compound [label="Isolated this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> Concentration; Concentration -> Crude_Extract; Crude_Extract -> Column_Chromatography; Column_Chromatography -> Elution; Elution -> Fraction_Collection; Fraction_Collection -> TLC_Analysis; TLC_Analysis -> Pooling; Pooling -> Crystallization; Crystallization -> Isolated_this compound; Isolated_this compound -> End; }

Caption: Workflow for this compound extraction and isolation.

Procedure:

  • Preparation of Plant Material: Air-dry the flowers of Tagetes patula at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the flowers into a fine powder.

  • Extraction: Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

  • Isolation and Purification: Pool the fractions containing the compound of interest (this compound). Concentrate the pooled fractions and recrystallize from a suitable solvent (e.g., methanol) to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.[9]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and 1% acetic acid in water (3:7 v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm[9]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of pure this compound in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution: Accurately weigh a known amount of the plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test sample at various concentrations (e.g., 100-1000 µg/mL).

  • Control and Standard: Prepare a control mixture containing PBS instead of the test sample. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

  • Incubation: Incubate all the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the anti-inflammatory activity by assessing the ability of a substance to stabilize the membrane of red blood cells when subjected to hypotonic stress.

Procedure:

  • Preparation of HRBC Suspension: Obtain fresh human blood and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed cells with isosaline. Resuspend the packed cells in isosaline to make a 10% v/v suspension.

  • Reaction Mixture: Prepare a reaction mixture containing 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of the test sample at various concentrations.[10]

  • Control and Standard: Prepare a control with distilled water instead of hyposaline to achieve 100% hemolysis.[11] Use a standard anti-inflammatory drug as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.[10]

  • Centrifugation and Absorbance Measurement: Centrifuge the mixtures at 3000 rpm for 20 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[10]

  • Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100][11]

Logical Workflow for Ethnobotany-Driven Drug Discovery

The path from traditional knowledge to a modern pharmaceutical is a multi-step process that integrates ethnobotany, phytochemistry, pharmacology, and clinical research.

digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes Ethnobotany [label="Ethnobotanical Survey &\nDocumentation of Traditional Uses", shape=folder, fillcolor="#FBBC05"]; Plant_Selection [label="Selection of Promising\nPlant Species"]; Extraction_Isolation [label="Extraction and Bioassay-guided\nIsolation of Active Compounds"]; Structure_Elucidation [label="Structure Elucidation\n(e.g., NMR, Mass Spectrometry)"]; In_Vitro_Screening [label="In Vitro Bioactivity Screening\n(e.g., Anti-inflammatory, Anticancer)"]; Mechanism_of_Action [label="Mechanism of Action Studies\n(Signaling Pathways)"]; In_Vivo_Studies [label="In Vivo Animal Studies\n(Efficacy and Toxicity)"]; Lead_Optimization [label="Lead Compound Optimization\n(Medicinal Chemistry)"]; Preclinical_Development [label="Preclinical Development"]; Clinical_Trials [label="Clinical Trials\n(Phase I, II, III)"]; Drug_Approval [label="New Drug Approval", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ethnobotany -> Plant_Selection; Plant_Selection -> Extraction_Isolation; Extraction_Isolation -> Structure_Elucidation; Extraction_Isolation -> In_Vitro_Screening; In_Vitro_Screening -> Mechanism_of_Action; Mechanism_of_Action -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; Structure_Elucidation -> Lead_Optimization [style=dashed]; Lead_Optimization -> Preclinical_Development; Preclinical_Development -> Clinical_Trials; Clinical_Trials -> Drug_Approval; }

Caption: Logical workflow for ethnobotany-driven drug discovery.

Conclusion

The ethnobotanical uses of this compound-containing plants, such as those from the Tagetes and Schkuhria genera, provide a strong rationale for their continued investigation as sources of novel therapeutic agents. The scientific evidence for this compound's anti-inflammatory, anticancer, and antioxidant activities, mediated through the modulation of key signaling pathways, aligns with their traditional applications. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the pharmacological potential of this compound and to contribute to the development of new, nature-derived medicines.

References

Patuletin Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring O-methylated flavonol, and its derivatives have emerged as a significant class of bioactive compounds with a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the core characteristics of this compound derivatives, encompassing their fundamental physicochemical properties, diverse biological activities, and underlying mechanisms of action. This document summarizes key quantitative data in structured tables for comparative analysis, details essential experimental protocols for their evaluation, and presents visual diagrams of relevant biological pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid found in various plant species, notably in the genus Tagetes and Eriocaulon.[1] Structurally, it is the 6-methoxy derivative of quercetagetin.[2] The core this compound structure has been the subject of extensive research, leading to the isolation and synthesis of numerous derivatives with modified biological activities. These derivatives, primarily glycosides and synthetic analogues, have demonstrated potent antioxidant, anti-inflammatory, anticancer, and antibacterial properties, making them promising candidates for drug discovery and development. This guide aims to consolidate the current scientific knowledge on this compound derivatives for researchers and professionals in the pharmaceutical and life sciences.

Physicochemical Properties of this compound

This compound is a yellow, solid compound with the chemical formula C₁₆H₁₂O₈ and a molar mass of 332.26 g/mol .[2] Its structure features a chromone ring with multiple hydroxyl groups and a methoxy group at the C6 position, which contribute to its chemical reactivity and biological activity.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₈[2]
Molar Mass 332.26 g/mol [2]
Appearance Yellow Solid[3]
CAS Number 519-96-0[2]
PubChem CID 5281678[2]

Key Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Anticancer Activity

This compound and its derivatives have shown significant antiproliferative and pro-apoptotic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell survival, such as fatty acid synthase (FASN).[4]

CompoundCell LineActivityIC₅₀ ValueReference
This compound SK-BR-3 (Breast Cancer)Antiproliferative24 µM[4]
This compound CaSki (Cervical Cancer)Antiproliferative37 µg/mL[5]
This compound MDA-MB-231 (Breast Cancer)Antiproliferative86 µg/mL[5]
This compound SK-Lu-1 (Lung Cancer)Antiproliferative18 µg/mL[5]
Quercetagetin CaSki (Cervical Cancer)Antiproliferative88 µg/mL[5]
Quercetin CaSki (Cervical Cancer)Antiproliferative39 µg/mL[5]
Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways such as NF-κB and MAPK.[6][7]

CompoundAssayModelInhibition/EffectReference
This compound TNF-α InhibitionIn vitroPotent inhibition[6]
This compound IL-1β InhibitionIn vivoSignificant inhibition[6]
This compound T-cell ProliferationIn vitroPotent suppression[6]
This compound 3-O-β-D-glucopyranoside Paw EdemaCarrageenan-induced (mice)Inhibition of edema[8]
This compound COX-2, TNF-α, IL-6Letrozole-induced PCOS (rats)Decrease in pro-inflammatory cytokines[9]
Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

CompoundAssaySC₅₀/IC₅₀ ValueReference
This compound 3-O-β-D-glucopyranoside DPPH Radical Scavenging~31.9 µg/mL[8]
Antibacterial Activity

This compound and some of its synthetic derivatives have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

CompoundBacterial StrainMIC ValueReference
This compound Staphylococcus aureus-[10]
This compound Pseudomonas aeruginosa4 mg/mL[11]
This compound S. aureus (biofilm)1/4 MIC reduced biofilm by 27%[12]
This compound P. aeruginosa (biofilm)1/4 MIC reduced biofilm by 48%[13]
3,3′,4′,7-tetracinnamoylthis compound Gram-positive bacteriaSimilar to this compound[10]
3,3′,4′,7-tetrabenzoylthis compound Gram-negative bacteriaNo susceptibility[10]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. In cancer cells, it has been shown to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9.[5] Furthermore, its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.[6][7]

Patuletin_Signaling_Pathways cluster_cancer Anticancer Mechanism cluster_inflammation Anti-inflammatory Mechanism Patuletin_cancer This compound FASN Fatty Acid Synthase (FASN) Inhibition Patuletin_cancer->FASN Apoptosis_intrinsic Intrinsic Apoptosis Pathway FASN->Apoptosis_intrinsic Caspase9 Caspase-9 Activation Apoptosis_intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death Patuletin_inflammation This compound NFkB_pathway NF-κB Pathway Inhibition Patuletin_inflammation->NFkB_pathway MAPK_pathway MAPK Pathway Inhibition Patuletin_inflammation->MAPK_pathway Pro_inflammatory_cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_cytokines MAPK_pathway->Pro_inflammatory_cytokines Inflammation_reduction Reduction of Inflammation Pro_inflammatory_cytokines->Inflammation_reduction

Figure 1: Signaling pathways modulated by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant material, such as Tagetes patula flowers, is outlined below.

Isolation_Workflow start Plant Material (e.g., Tagetes patula flowers) extraction Extraction with 70% Ethanol start->extraction fractionation Suspension in Water and Fractionation (Hexane, CH₂Cl₂, n-Butanol) extraction->fractionation column_chromatography Silica Gel Column Chromatography of n-Butanol Fraction fractionation->column_chromatography purification Further Purification (e.g., Sephadex LH-20) column_chromatography->purification end Pure this compound purification->end

Figure 2: General workflow for this compound isolation.

A detailed protocol involves the extraction of dried and powdered plant material with a solvent like 70% ethanol. The resulting extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and n-butanol. The n-butanol fraction, which is typically enriched with flavonoids, is then subjected to column chromatography on silica gel. Further purification steps, such as size-exclusion chromatography using Sephadex LH-20, can be employed to yield pure this compound.[14][15]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the this compound derivative. A methanol blank and a positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the SC₅₀ (half-maximal scavenging concentration).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the this compound derivative.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Heat-induced Denaturation: Heat the mixture at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Synthesis of this compound Derivatives

While many this compound derivatives are naturally occurring glycosides, synthetic modifications of the this compound scaffold can lead to compounds with enhanced or novel biological activities. A common strategy involves the acylation of the hydroxyl groups. For example, 3,3′,4′,7-tetrabenzoylthis compound and 3,3′,4′,7-tetracinnamoylthis compound have been synthesized to explore their antibacterial properties. The synthesis of the core this compound structure can be achieved through multi-step organic synthesis, often starting from simpler phenolic precursors.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects, are well-documented. The structure-activity relationships of these compounds are beginning to be understood, paving the way for the rational design of novel and more potent derivatives. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of the this compound family of compounds. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in translating their promise into clinical applications.

References

In Silico Prediction of Patuletin Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring flavonoid, has demonstrated a range of pharmacological activities, positioning it as a promising candidate for drug development. Computational, or in silico, methods are increasingly pivotal in the early stages of drug discovery for identifying and validating molecular targets. This technical guide provides an in-depth overview of the in silico prediction of this compound's biological targets, supported by experimental validation data. We detail the computational methodologies employed, present quantitative data in structured tables, and provide comprehensive experimental protocols for key validation assays. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid that has been the subject of growing interest due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. The initial step in harnessing its full therapeutic potential lies in the accurate identification of its molecular targets. In silico approaches, such as molecular docking and molecular dynamics simulations, offer a rapid and cost-effective means to predict these targets and elucidate the molecular interactions at an atomic level. This guide synthesizes the current knowledge on the computational prediction of this compound's targets, providing a valuable resource for researchers in the field of drug discovery and development.

Predicted Molecular Targets of this compound

In silico studies have identified several potential molecular targets for this compound, spanning antibacterial, antiviral, and anti-cancer applications. The primary methodologies employed in these predictions are molecular docking, which predicts the binding affinity and orientation of a ligand to a target protein, and molecular dynamics (MD) simulations, which analyze the stability of the ligand-protein complex over time.

Antibacterial Targets

In silico analysis has identified Dehydrosqualene Synthase (CrtM), a key enzyme in the biosynthesis of the virulence factor staphyloxanthin in Staphylococcus aureus, as a potential target of this compound. Molecular docking studies have shown a strong binding affinity of this compound to the active site of CrtM[1][2]. Subsequent molecular dynamics simulations have further confirmed the stability of the this compound-CrtM complex[1].

Another predicted antibacterial target is the LasR protein in Pseudomonas aeruginosa, a key regulator of quorum sensing and virulence factor production. Molecular docking studies have indicated that this compound can bind strongly to the active pocket of LasR. This interaction is further supported by molecular dynamics simulations, which have demonstrated the stability of the this compound-LasR complex.

Antiviral Target: RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2

Computational studies have explored the potential of this compound as an antiviral agent against SARS-CoV-2. These studies have predicted that this compound can bind to the RNA-dependent RNA polymerase (RdRp) of the virus, an essential enzyme for viral replication. Molecular docking has revealed a favorable binding energy for this compound within the RdRp active site.

Anti-cancer Target: Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in various cancer cell lines. While not a direct binding target in the same way as an enzyme's active site, the intrinsic apoptosis pathway is a key signaling cascade modulated by this compound. Studies have indicated that this compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3, suggesting an induction of the mitochondrial-mediated apoptotic pathway[3].

Quantitative Data Summary

The following tables summarize the quantitative data from in silico predictions and in vitro validation experiments for the identified targets of this compound.

Target Organism/Cell Line In Silico Method Binding Affinity/Energy (kcal/mol) Reference
CrtMStaphylococcus aureusMolecular Docking-20.95[1][2]
LasRPseudomonas aeruginosaMolecular Docking-20.96
RdRpSARS-CoV-2Molecular Docking-20
Experimental Validation Organism/Cell Line Assay This compound Concentration Observed Effect Reference
CrtM InhibitionS. aureus SA25923Staphyloxanthin Production1/4 MIC53% reduction[1][4]
CrtM InhibitionS. aureus SA1 (clinical)Staphyloxanthin Production1/4 MIC46% reduction[1][4]
LasR InhibitionP. aeruginosa ATCC 27853Pyocyanin Production1/4 MIC24% reduction
LasR InhibitionP. aeruginosa PA1 (clinical)Pyocyanin Production1/4 MIC14% reduction
Apoptosis InductionCaSki, MDA-MB-231, SK-Lu-1Caspase-3 ActivationIC50 valuesSignificant activation[3]
Apoptosis InductionCaSki, MDA-MB-231, SK-Lu-1Caspase-9 ActivationIC50 valuesSignificant activation[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound's predicted targets.

In Silico Target Prediction Workflow

G General Workflow for In Silico Target Prediction of this compound cluster_0 Target Identification cluster_1 Computational Prediction cluster_2 Analysis & Validation ligand This compound Structure (SMILES/SDF) docking Molecular Docking (e.g., AutoDock, Glide) ligand->docking database Protein Target Databases (e.g., PDB) database->docking binding_analysis Binding Energy Calculation & Pose Analysis docking->binding_analysis md Molecular Dynamics Simulation (e.g., GROMACS, AMBER) experimental_validation In Vitro Experimental Validation md->experimental_validation binding_analysis->md

In Silico Target Prediction Workflow
Staphyloxanthin Production Inhibition Assay

  • Bacterial Strains and Culture Conditions: Staphylococcus aureus strains (e.g., ATCC 25923 and clinical isolates) are grown in a suitable broth medium, such as Tryptic Soy Broth (TSB), at 37°C.

  • This compound Treatment: A sub-inhibitory concentration of this compound (e.g., 1/4 of the Minimum Inhibitory Concentration, MIC) is added to the bacterial cultures. An untreated culture serves as a control.

  • Incubation: The cultures are incubated for 24-48 hours at 37°C with shaking.

  • Pigment Extraction:

    • Bacterial cells are harvested by centrifugation.

    • The cell pellet is washed with phosphate-buffered saline (PBS).

    • The pigment is extracted from the cell pellet using a solvent such as methanol or a mixture of chloroform and methanol.

  • Quantification: The absorbance of the extracted pigment is measured spectrophotometrically at a wavelength of approximately 465 nm. The percentage of inhibition is calculated by comparing the absorbance of the treated sample to the control.

Pyocyanin Production Inhibition Assay
  • Bacterial Strains and Culture Conditions: Pseudomonas aeruginosa strains (e.g., ATCC 27853 and clinical isolates) are cultured in a suitable medium, such as Luria-Bertani (LB) broth, at 37°C.

  • This compound Treatment: A sub-inhibitory concentration of this compound (e.g., 1/4 MIC) is added to the bacterial cultures. A culture without this compound serves as the control.

  • Incubation: Cultures are incubated for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction:

    • The bacterial culture is centrifuged to pellet the cells.

    • The supernatant is collected, and pyocyanin is extracted by adding chloroform.

    • The chloroform layer containing pyocyanin is then transferred to a new tube and acidified with 0.2 M HCl, which results in a pink to red color.

  • Quantification: The absorbance of the acidified pyocyanin solution is measured at 520 nm. The percentage of pyocyanin inhibition is determined by comparing the absorbance of the treated cultures to the untreated control.

Western Blot for Caspase Activation
  • Cell Culture and Treatment: Cancer cell lines (e.g., CaSki, MDA-MB-231, SK-Lu-1) are cultured in appropriate media. Cells are treated with this compound at its IC50 concentration for a specified duration (e.g., 24-48 hours). Untreated cells serve as a control.

  • Protein Extraction:

    • Cells are harvested and washed with cold PBS.

    • Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for cleaved caspase-9 and cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the cleaved caspases is quantified and normalized to the loading control.

Signaling Pathways and Visualizations

This compound-Induced Intrinsic Apoptosis Pathway

This compound has been demonstrated to induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspases.

G This compound-Induced Intrinsic Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Workflow for Validation of this compound's Antibacterial Targets cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Mechanism of Action in_silico Molecular Docking & MD Simulations mic_determination MIC Determination of this compound in_silico->mic_determination virulence_assay Virulence Factor Inhibition Assay (e.g., Staphyloxanthin, Pyocyanin) mic_determination->virulence_assay target_expression Target Gene/Protein Expression Analysis (e.g., qRT-PCR, Western Blot) virulence_assay->target_expression enzyme_activity Enzyme Activity Assay (if applicable) target_expression->enzyme_activity

References

Methodological & Application

Protocol for the Efficient Extraction of Patuletin from Tagetes patula Flowers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the extraction and purification of patuletin, a bioactive flavonoid, from the flowers of Tagetes patula (French Marigold). The methodologies outlined are compiled from established scientific literature to ensure reproducibility and high yield. This document is intended for use by researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a rare flavonol found in the flowers of Tagetes patula.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties.[1] As a promising candidate for drug development, standardized and efficient extraction and purification protocols are essential for obtaining high-purity this compound for further research and preclinical studies. This protocol synthesizes various reported methods to provide a comprehensive guide for laboratory-scale extraction.

Materials and Equipment

2.1. Plant Material:

  • Fresh or shade-dried flowers of Tagetes patula L.

2.2. Solvents and Reagents:

  • Methanol (MeOH), analytical grade

  • Ethanol (70% and absolute), analytical grade

  • Acetone, analytical grade

  • n-Hexane, analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Chloroform, analytical grade

  • Distilled water

  • Silica gel for column chromatography (e.g., L 40/100)

  • Sephadex LH-20

  • This compound reference standard (>98% purity)

2.3. Equipment:

  • Grinder or blender

  • Soxhlet apparatus or large glass beakers for maceration

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Standard laboratory glassware

Experimental Protocols

3.1. Preparation of Plant Material

Freshly collected Tagetes patula flowers should be shade-dried to preserve the integrity of the phytochemicals. Once dried, the flowers are finely powdered using a grinder or blender to increase the surface area for efficient extraction.

3.2. Extraction of Crude Flavonoid Mixture

Several solvent systems have been successfully employed for the extraction of flavonoids from Tagetes patula. Acetone has been shown to yield the highest total flavonoid content.[2] However, methanol and ethanol are also commonly used.[1][3][4] This protocol details a widely applicable method using 70% ethanol.

Protocol 3.2.1: Maceration with 70% Ethanol

  • Weigh 2 kg of powdered Tagetes patula flowers.

  • Macerate the powder with 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture periodically for 24-48 hours at room temperature.

  • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Filter the combined extracts through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.[5] From 2 kg of flowers, a yield of approximately 210 g of total extract can be expected.[1]

3.3. Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process involving liquid-liquid partitioning and column chromatography is necessary to isolate this compound.

Protocol 3.3.1: Liquid-Liquid Partitioning

  • Suspend the crude extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-Hexane (to remove non-polar compounds)

    • Chloroform

    • Ethyl acetate

    • n-Butanol[1]

  • Collect the n-butanol fraction, as it will be enriched with flavonoids like this compound.

  • Evaporate the solvent from the n-butanol fraction under reduced pressure.

Protocol 3.3.2: Column Chromatography

  • Silica Gel Chromatography:

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

    • Adsorb the dissolved fraction onto a small amount of silica gel and dry it to a free-flowing powder.

    • Prepare a silica gel column packed in chloroform.

    • Load the dried sample onto the top of the column.

    • Elute the column with a gradient of chloroform and ethanol mixtures (e.g., 99:1, 98:2, 97:3, 90:10, 85:15, 80:20, 70:30, 60:40).[5]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify this compound-containing fractions.

  • Sephadex LH-20 Chromatography:

    • Pool the fractions containing this compound from the silica gel column and concentrate them.

    • Further purify the concentrated fraction using a Sephadex LH-20 column with methanol as the mobile phase.[1][3]

    • Collect fractions and monitor for the presence of this compound.

Protocol 3.3.3: Recrystallization

  • Combine the purified this compound fractions and evaporate the solvent.

  • Recrystallize the solid residue from a mixture of alcohol (e.g., ethanol) and water to obtain pure this compound crystals.[5]

  • From an initial 2 kg of flowers, a final yield of approximately 110 mg of pure this compound can be achieved.[1]

Quantitative Analysis

The quantification of this compound in the extracts and purified fractions can be performed using High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: HPLC Analysis

  • Chromatographic System: A standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 1% acetic acid in water (3:7 v/v).[5]

  • Detection: Monitor the elution at a wavelength of 360 nm.[6][7]

  • Quantification: Prepare a calibration curve using a this compound reference standard of known concentrations (e.g., dissolved in 70% ethanol).[5][7] Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

ParameterValue/MethodReference
Plant Material Tagetes patula flowersGeneral
Initial Mass 2 kg[1]
Extraction Solvent 70% Ethanol[1]
Extraction Technique Maceration (3 times)[1]
Crude Extract Yield 210 g[1]
Purification Step 1 Liquid-Liquid Partitioning[1]
Purification Step 2 Silica Gel Column Chromatography[1][5]
Purification Step 3 Sephadex LH-20 Column Chromatography[1]
Final Purification Recrystallization[5]
Final this compound Yield 110 mg[1]

Table 2: HPLC Conditions for this compound Quantification

ParameterConditionReference
Column C18[5]
Mobile Phase Acetonitrile: 1% Acetic Acid in Water (3:7)[5]
Detection Wavelength 360 nm[6][7]
Flow Rate 100 µL/min (for specific column dimensions)[5]
Injection Volume 4 µL[5]

Visualizations

Experimental Workflow for this compound Extraction

Patuletin_Extraction_Workflow PlantMaterial Tagetes patula Flowers (2 kg) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Maceration with 70% Ethanol (3x) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation (Crude Extract: 210 g) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (n-Butanol Fraction) Concentration1->Partitioning Concentration2 Solvent Evaporation Partitioning->Concentration2 SilicaGel Silica Gel Column Chromatography Concentration2->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Recrystallization Recrystallization Sephadex->Recrystallization Purethis compound Pure this compound (110 mg) Recrystallization->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

This compound's Role in Modulating Inflammatory and Apoptotic Pathways

Patuletin_Signaling_Pathway This compound This compound TNFa TNF-α This compound->TNFa inhibits IL6 IL-6 This compound->IL6 inhibits COX2 COX-2 This compound->COX2 inhibits Caspase9 Caspase-9 This compound->Caspase9 induces Caspase8 Caspase-8 This compound->Caspase8 induces InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->TNFa induces InflammatoryStimuli->IL6 induces InflammatoryStimuli->COX2 induces Inflammation Inflammation TNFa->Inflammation IL6->Inflammation COX2->Inflammation ApoptoticSignal Apoptotic Signal ApoptoticSignal->Caspase9 activates (intrinsic) ApoptoticSignal->Caspase8 activates (extrinsic) Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's modulation of inflammatory and apoptotic pathways.

References

HPLC method for Patuletin quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-DAD method for the quantification of patuletin in plant extracts is a crucial tool for researchers in natural product chemistry, pharmacology, and drug development. This compound, a flavonoid found in various medicinal plants like Tagetes patula, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1] This application note provides a detailed protocol for the reliable quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Instrumentation and Materials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode-Array Detector (DAD)

  • Analytical Balance

  • Ultrasonic Bath

  • Centrifuge

  • pH Meter

  • Vortex Mixer

Chemicals and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (70%)

  • Acetic Acid (glacial, analytical grade)

  • Ultrapure Water

  • Syringe filters (0.45 µm)

Experimental Protocols

Standard Solution Preparation
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with 70% ethanol.[2] Mix thoroughly.

    • This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • These solutions are used to construct the calibration curve.

Sample Preparation (from Tagetes patula flowers)
  • Extraction:

    • Weigh 1.0 g of dried and powdered Tagetes patula flower material.

    • Place the powder in a flask and add 20 mL of 70% ethanol.

    • Perform ultrasonic extraction for 30 minutes in an ice-water bath to prevent degradation of thermolabile compounds.[3]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration and Dilution:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

    • If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

HPLC Method

The following table summarizes the chromatographic conditions for the quantification of this compound.

ParameterValue
Column Separon-C18 (7µm, 2 mm x 80 mm) or equivalent C18 column
Mobile Phase Acetonitrile : 1% Acetic Acid in Water (3:7, v/v)
Mode Isocratic
Flow Rate 100 µL/min (for 2mm ID column); adjust to 1.0 mL/min for standard 4.6mm ID column
Injection Volume 4 µL
Column Temperature 30°C
Detection Wavelength 360 nm

Note: The method described is based on a specific study and may require optimization for different HPLC systems and columns.[2]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability.[5][6] Key validation parameters are summarized below.

ParameterAcceptance CriteriaDescription
Linearity Correlation coefficient (r²) > 0.999The ability to elicit test results that are directly proportional to the analyte concentration.[7][8]
Precision Relative Standard Deviation (RSD) < 2%The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[7][9]
Accuracy Recovery between 97% and 105%The closeness of the test results obtained by the method to the true value.[7]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Specificity The peak of interest should be free from any co-eluting peaks.The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing plant_material Dried Plant Material extraction Ultrasonic Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_sample Sample for HPLC filtration->hplc_sample hplc_system HPLC-DAD System (360 nm) hplc_sample->hplc_system std_weigh Weigh this compound Standard stock_sol Prepare Stock Solution std_weigh->stock_sol working_std Prepare Working Standards stock_sol->working_std working_std->hplc_system calibration Generate Calibration Curve hplc_system->calibration from Standards quantification Quantify this compound in Sample hplc_system->quantification from Sample calibration->quantification results Report Results quantification->results

Caption: Workflow for this compound Quantification.

Simplified Flavonoid Biosynthesis Pathway

G phe Phenylalanine cin Cinnamic Acid phe->cin PAL cou p-Coumaroyl-CoA cin->cou C4H, 4CL cha Chalcones cou->cha CHS fla Flavanones cha->fla CHI dih Dihydroflavonols fla->dih F3H fls Flavonols (e.g., this compound) dih->fls FLS lab General Phenylpropanoid Pathway

Caption: Simplified Flavonoid Biosynthesis Pathway.

References

Animal Models for Elucidating the Therapeutic Effects of Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Patuletin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of this compound. The primary focus is on inflammatory disease models where this compound has shown promise. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to facilitate the investigation of this compound's mechanisms of action and therapeutic potential.

I. Letrozole-Induced Polycystic Ovary Syndrome (PCOS) Rat Model

The letrozole-induced PCOS rat model is a well-established model for studying the endocrine and metabolic characteristics of PCOS, which often involves a state of chronic low-grade inflammation. This compound has been shown to ameliorate inflammatory and hormonal dysregulation in this model.[1][2][3]

Data Presentation: Quantitative Effects of this compound in Letrozole-Induced PCOS Rat Model

The following tables summarize the quantitative data on the effects of this compound (25 mg/kg, i.p.) administered for 28 days to letrozole-induced PCOS rats.[1][2][3]

Table 1: Effect of this compound on Pro-inflammatory Cytokines

GroupTNF-α (pg/mL)IL-6 (pg/mL)COX-2 (relative expression)
Control Normal physiological levelsNormal physiological levelsBaseline expression
Letrozole-induced PCOS Significantly IncreasedSignificantly IncreasedSignificantly Upregulated
This compound (25 mg/kg) + Letrozole Significantly Decreased compared to PCOS groupSignificantly Decreased compared to PCOS groupSignificantly Downregulated compared to PCOS group

Table 2: Effect of this compound on Reproductive Hormones

GroupLuteinizing Hormone (LH) (mIU/mL)Follicle-Stimulating Hormone (FSH) (mIU/mL)Testosterone (ng/mL)
Control Normal physiological levelsNormal physiological levelsNormal physiological levels
Letrozole-induced PCOS Significantly IncreasedSignificantly DecreasedSignificantly Increased
This compound (25 mg/kg) + Letrozole Levels restored towards normalLevels restored towards normalLevels restored towards normal

Table 3: Ovarian Histopathology Findings

GroupOvarian MorphologyCyst Formation
Control Normal follicular development, presence of corpora luteaAbsent
Letrozole-induced PCOS Presence of multiple cystic follicles, thickened theca layer, reduced granulosa layerPresent
This compound (25 mg/kg) + Letrozole Improved follicular development, reduced cystic folliclesPrevented/Reduced
Experimental Protocol: Letrozole-Induced PCOS in Rats and this compound Treatment

Materials:

  • Female Wistar rats (32 days old)[1][2]

  • Letrozole

  • This compound

  • Vehicle for Letrozole (e.g., 0.5% carboxymethyl cellulose)

  • Vehicle for this compound (e.g., saline or appropriate solvent)

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

  • Anesthetic agent

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for hormone and cytokine analysis

  • Reagents for histopathology

Procedure:

  • Animal Acclimatization: Acclimatize female Wistar rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Induction of PCOS:

    • Prepare a suspension of letrozole in the vehicle at a concentration of 1 mg/kg.[1][2]

    • Administer letrozole orally (p.o.) to the rats daily for 28 consecutive days.[1][2]

    • A control group should receive the vehicle only.

  • This compound Treatment:

    • On the same day as the first letrozole administration, begin treatment with this compound.

    • Prepare a solution of this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

    • Administer this compound at a dose of 25 mg/kg via i.p. injection daily for 28 days.[1][2]

    • A PCOS control group should receive the vehicle for this compound.

  • Monitoring:

    • Monitor the body weight of the animals regularly.

    • Perform vaginal smears daily to monitor the estrous cycle.

  • Sample Collection:

    • At the end of the 28-day treatment period, anesthetize the animals.

    • Collect blood samples via cardiac puncture for hormonal and cytokine analysis.

    • Euthanize the animals and carefully dissect the ovaries for histopathological examination.

  • Analysis:

    • Measure serum levels of LH, FSH, and testosterone using ELISA kits.

    • Measure serum or ovarian tissue levels of TNF-α, IL-6, and COX-2 using appropriate methods (ELISA, RT-PCR, Western blot).

    • Process the ovaries for histopathological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) and examine for the presence of cystic follicles, the thickness of the theca and granulosa layers, and the presence of corpora lutea.

Experimental Workflow for Letrozole-Induced PCOS Model

PCOS_Workflow cluster_setup Experimental Setup cluster_induction Induction and Treatment (28 days) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Acclimatization Acclimatize female Wistar rats (1 week) Group_Assignment Randomly assign to groups: - Control - PCOS (Letrozole) - PCOS + this compound Acclimatization->Group_Assignment Letrozole_Admin Oral gavage of Letrozole (1 mg/kg) or vehicle Group_Assignment->Letrozole_Admin Patuletin_Admin Intraperitoneal injection of this compound (25 mg/kg) or vehicle Group_Assignment->Patuletin_Admin Body_Weight Record body weight Letrozole_Admin->Body_Weight Estrous_Cycle Monitor estrous cycle (vaginal smears) Letrozole_Admin->Estrous_Cycle Patuletin_Admin->Body_Weight Patuletin_Admin->Estrous_Cycle Sample_Collection Blood and ovary collection Body_Weight->Sample_Collection Estrous_Cycle->Sample_Collection Hormone_Analysis Hormone level analysis (LH, FSH, Testosterone) Sample_Collection->Hormone_Analysis Cytokine_Analysis Cytokine analysis (TNF-α, IL-6, COX-2) Sample_Collection->Cytokine_Analysis Histopathology Ovarian histopathology Sample_Collection->Histopathology

Caption: Workflow for studying this compound in a letrozole-induced PCOS rat model.

II. Adjuvant-Induced Arthritis (AIA) in Rats

The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-arthritic drugs.[4][5] Although specific studies detailing the effects of this compound in this model are not extensively available, its known anti-inflammatory properties suggest its potential therapeutic value. The following is a representative protocol for the AIA model, which can be adapted to test the effects of this compound.

Data Presentation: Expected Outcomes in the AIA Rat Model

The following table outlines the expected changes in key parameters in the AIA model and the hypothesized beneficial effects of an effective anti-inflammatory agent like this compound.

Table 4: Expected Parameters in the Adjuvant-Induced Arthritis Rat Model

ParameterAIA Control GroupExpected Effect of this compound
Paw Volume (ml) Significant increase in both injected and non-injected pawsReduction in paw swelling
Arthritic Index Score Progressive increase in score, indicating severe arthritisDecrease in arthritic score
Body Weight (g) Decrease in body weight gainAttenuation of body weight loss
Pro-inflammatory Cytokines (TNF-α, IL-1β) Significantly elevated levels in serum and joint tissueReduction in cytokine levels
Histopathology of Joints Synovial hyperplasia, inflammatory cell infiltration, cartilage and bone erosionReduced inflammation and joint damage
Experimental Protocol: Adjuvant-Induced Arthritis in Rats

Materials:

  • Male or female Lewis or Sprague-Dawley rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis or Mycobacterium butyricum[5]

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Methotrexate, Indomethacin)

  • Plethysmometer or calipers for paw volume measurement

  • Anesthetic agent

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for cytokine analysis

  • Reagents for histopathology

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Induction of Arthritis:

    • On day 0, anesthetize the rats.

    • Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw or at the base of the tail.[5]

  • Treatment:

    • Randomly divide the animals into treatment groups: AIA control (vehicle), this compound-treated, and positive control.

    • Begin treatment on day 0 (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

    • Administer this compound at the desired dose and route (e.g., 25 mg/kg, i.p., daily).

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers on alternate days starting from day 0.[6][7][8][9][10]

    • Arthritic Index: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=ankylosis and deformity).[5][11][12][13]

    • Body Weight: Record the body weight of the animals every other day.

  • Sample Collection and Analysis:

    • At the end of the study (e.g., day 21 or 28), collect blood for cytokine analysis.

    • Euthanize the animals and dissect the hind paws for histopathological examination.

    • Measure serum levels of TNF-α and IL-1β using ELISA.[4]

    • Process the joints for histopathology to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[14]

Experimental Workflow for Adjuvant-Induced Arthritis Model

AIA_Workflow cluster_setup Experimental Setup cluster_induction Induction and Treatment cluster_assessment Arthritis Assessment (Alternate Days) cluster_analysis Endpoint Analysis (e.g., Day 28) Acclimatization Acclimatize rats (1 week) Group_Assignment Randomly assign to groups: - Control - AIA (CFA) - AIA + this compound Acclimatization->Group_Assignment CFA_Injection Day 0: Induce arthritis with CFA injection Group_Assignment->CFA_Injection Patuletin_Treatment Daily treatment with this compound or vehicle CFA_Injection->Patuletin_Treatment Paw_Volume Measure paw volume Patuletin_Treatment->Paw_Volume Arthritic_Score Score arthritic index Patuletin_Treatment->Arthritic_Score Body_Weight Record body weight Patuletin_Treatment->Body_Weight Sample_Collection Blood and joint tissue collection Paw_Volume->Sample_Collection Arthritic_Score->Sample_Collection Body_Weight->Sample_Collection Cytokine_Analysis Serum cytokine analysis (TNF-α, IL-1β) Sample_Collection->Cytokine_Analysis Histopathology Joint histopathology Sample_Collection->Histopathology

Caption: Workflow for studying this compound in an adjuvant-induced arthritis rat model.

III. Signaling Pathway Modulation by this compound

This compound, like many other flavonoids, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4][15][16][17][18][19]

Diagram of the TNF-α/NF-κB Signaling Pathway and a Representative Inhibitory Action of Flavonoids

The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α and indicates a potential point of inhibition by flavonoids like this compound. Flavonoids can inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[15][16][17][18][19]

TNF_NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibited Complex IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Released Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocates & Binds Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Initiates This compound This compound (Flavonoid) This compound->IKK_complex Inhibits

Caption: this compound's potential inhibition of the TNF-α/NF-κB signaling pathway.

References

Application Notes and Protocols for the In Vitro Use of Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patuletin is a naturally occurring O-methylated flavonol found in various plants, including those of the Tagetes (marigold) and Eriocaulon genera.[1] It has garnered significant interest within the research community due to its diverse biological activities, including anti-proliferative, apoptotic, and anti-virulence properties.[2][3][4] Structurally, this compound is 6-methoxyquercetin, and this methoxy group at the C6 position has been suggested to enhance its potency compared to similar flavonoids like quercetin.[2][5] For researchers and drug development professionals, accurate and reproducible in vitro studies are paramount. A critical first step in achieving this is the proper dissolution and handling of this compound, given that many flavonoids exhibit poor solubility in aqueous solutions.[6]

These application notes provide a comprehensive guide to dissolving this compound for in vitro experiments, ensuring compound stability and maximizing the reliability of experimental outcomes.

Key Considerations for In Vitro Studies

  • Solubility: this compound is sparingly soluble in water.[7] Therefore, an organic solvent is typically required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. However, researchers must be mindful that DMSO can exhibit biological effects and may interfere with certain assays.[6][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

  • Stability: The stability of this compound in solution, particularly in aqueous cell culture media, is a critical factor.[9] Components within the media, such as amino acids and vitamins, as well as factors like pH, temperature, and light exposure, can influence the degradation of the compound.[9][10][11] It is best practice to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution.

  • Concentration: The effective concentration of this compound in vitro is dependent on the cell type and the biological endpoint being measured. For example, IC50 values for its anti-proliferative activity in various cancer cell lines have been reported in the range of 18 to 86 µg/mL.[12][13] Anti-virulence studies have been conducted at sub-inhibitory concentrations.[3][4]

Data Presentation: Solubility and Storage

The following table summarizes the solubility and storage information for this compound intended for in vitro use.

ParameterSolvent/ConditionRecommendationSource
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions.[6][8]
Alternative Solvents Ethanol, Propylene GlycolCan be considered, though DMSO is more common. Co-solvent systems (e.g., Ethanol-DMSO) may increase solubility.[14][8][14]
Stock Solution Storage -80°CFor long-term storage (up to 1 year).[12]
-20°CFor short-term storage (up to 3 years in powder form).[12]
Working Solution Stability Cell Culture MediaPrepare fresh for each experiment by diluting the stock solution directly into the media immediately before use.[9]
Light Sensitivity Amber or light-blocking vialsRecommended for storing stock solutions to prevent photodecomposition, a common issue with flavonoids.[15]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molar Mass: 332.26 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 332.26 g/mol × 1000 mg/g = 3.32 mg

  • Weighing: Carefully weigh out 3.32 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a sterile, light-blocking vial. Add 1 mL of sterile, anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[12]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the concentrated stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment (e.g., 10 µM, 20 µM, 50 µM).

  • Serial or Direct Dilution:

    • For high final concentrations (e.g., 50 µM): Directly dilute the 10 mM stock solution into the pre-warmed complete cell culture medium. For example, to make 1 mL of a 50 µM working solution:

      • Volume of Stock = (Final Conc. × Final Vol.) / Stock Conc.

      • Volume of Stock = (50 µM × 1 mL) / 10,000 µM = 0.005 mL or 5 µL.

      • Add 5 µL of the 10 mM stock to 995 µL of cell culture medium.

    • For a range of concentrations: It is often more accurate to perform a serial dilution. First, create an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium, and then make the final dilutions from this intermediate stock.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. For the example above, this would be 5 µL of DMSO in 995 µL of medium (a 0.5% DMSO concentration).

  • Mixing and Application: Gently mix the working solutions by inverting the tubes or pipetting up and down. Add the appropriate volume of the working solution or vehicle control to the cells in your culture plates.

  • Immediate Use: Use the prepared working solutions immediately, as the stability of this compound in aqueous media over extended periods is not well-characterized.[9]

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute v_control Prepare Vehicle Control (DMSO in Medium) treat Treat Cells with Working Solution/Control dilute->treat v_control->treat incubate Incubate for a Defined Period treat->incubate analyze Analyze Biological Endpoint incubate->analyze

Experimental workflow for this compound in vitro studies.

G This compound This compound mito Mitochondrial Stress This compound->mito induces cas9 Pro-Caspase-9 mito->cas9 a_cas9 Active Caspase-9 cas9->a_cas9 activation cas3 Pro-Caspase-3 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 activation parp PARP a_cas3->parp apoptosis Apoptosis a_cas3->apoptosis c_parp Cleaved PARP parp->c_parp cleavage c_parp->apoptosis

This compound-induced intrinsic apoptosis pathway.

References

Measuring the Antioxidant Capacity of Patuletin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patuletin, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its notable antioxidant activity. As a derivative of quercetin, this compound's ability to scavenge free radicals and chelate metal ions makes it a compelling candidate for further investigation in the development of novel therapeutic agents against oxidative stress-related pathologies.

This document provides detailed application notes and standardized protocols for the robust measurement of this compound's antioxidant capacity using four widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

The antioxidant capacity of this compound and its glycosides has been evaluated using various assays. The following table summarizes the available quantitative data from scientific literature, providing a comparative overview of its efficacy. It is important to note that some of the available data pertains to this compound glycosides within extracts, which may influence the observed antioxidant activity.

Compound/ExtractAssayMetricValueReference(s)
Ethyl acetate extract containing this compound-7-O-β-glucopyranosideDPPHIC5012.17 ± 0.23 µg/mL[1]
Ethyl acetate extract containing this compound-7-O-β-glucopyranosideABTSIC506.33 ± 0.27 µg/mL[1]
Patulitrin (this compound glycoside)DPPHIC5056.52 µg/mL[2]
Ascorbic Acid (Standard)DPPHIC5035.03 µg/mL[2]

IC50: The concentration of the substance that causes 50% inhibition of the respective radical.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and procedures, the following diagrams have been generated using Graphviz (DOT language).

Antioxidant_Mechanism cluster_reaction Radical Scavenging This compound This compound (Flavonoid-OH) StableRadical Less Reactive Radical (Flavonoid-O•) This compound->StableRadical Donates H• Radical Free Radical (R•) StableMolecule Stable Molecule (RH) Radical->StableMolecule Accepts H•

Caption: Radical scavenging mechanism of this compound.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare this compound Stock Solution D Mix this compound/Standard with Reagent A->D B Prepare Reagents (e.g., DPPH, ABTS•+, FRAP, AAPH) B->D C Prepare Standard (e.g., Trolox, Ascorbic Acid) C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance/Fluorescence E->F G Calculate % Inhibition or TEAC F->G H Determine IC50 or ORAC Value G->H

Caption: General workflow for antioxidant capacity assays.

Experimental Protocols

The following are detailed protocols for measuring the antioxidant capacity of this compound. It is recommended to perform each assay in triplicate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Ascorbic acid or Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the standard (Ascorbic acid or Trolox).

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL). From this stock, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the standard to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of this compound is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay:

    • Add 20 µL of the this compound solution or standard to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as FeSO₄ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a final working concentration (e.g., 10 nM).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).

    • This compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations with phosphate buffer. Prepare a series of Trolox standards in phosphate buffer.

  • Assay:

    • To the wells of a black 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of this compound, Trolox standard, or phosphate buffer (for the blank) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation and Measurement:

    • After incubation, rapidly inject 25 µL of the AAPH solution into each well to initiate the reaction.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of this compound is expressed as Trolox equivalents.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the accurate and reproducible measurement of the antioxidant capacity of this compound. The selection of the appropriate assay should be guided by the specific research question and the anticipated antioxidant mechanism. Consistent application of these standardized methods will facilitate the comparison of data across different studies and contribute to a deeper understanding of this compound's potential as a therapeutic antioxidant agent.

References

Application Notes and Protocols: Synthesis and Evaluation of Patuletin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patuletin, a 6-methoxy derivative of quercetin, is a naturally occurring flavonol that has garnered significant interest in the field of pharmacology.[1][2] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antiproliferative, cytotoxic, and anti-arthritic effects.[1][3][4] The therapeutic potential of this compound makes it an attractive scaffold for drug discovery. The synthesis of novel derivatives is a crucial strategy in medicinal chemistry to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties such as solubility and stability.[5][6] These application notes provide an overview of synthetic strategies and detailed protocols for the biological evaluation of this compound derivatives, aimed at researchers in drug development.

I. Synthesis of this compound Derivatives

The modification of the this compound scaffold typically involves targeting its multiple hydroxyl groups for reactions such as acylation, alkylation, or glycosylation. More advanced techniques like palladium-catalyzed cross-coupling reactions can be employed to introduce new aryl or alkyl groups, further diversifying the chemical space.[7][8]

Experimental Protocol 1: Synthesis of this compound Acyl Derivatives

This protocol describes a general method for the acylation of this compound's hydroxyl groups, based on the synthesis of compounds like 3,3',4',7-tetrabenzoyloxythis compound and 3,3',4',7-tetracinnamoyloxythis compound.[9]

Objective: To synthesize acylated this compound derivatives to explore structure-activity relationships (SAR), particularly for antibacterial or anticancer applications.

Materials:

  • This compound

  • Acylating agent (e.g., Benzoyl chloride, Cinnamoyl chloride)

  • Anhydrous Pyridine or Triethylamine (as base and solvent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine. Cool the flask to 0°C in an ice bath.

  • Addition of Acylating Agent: While stirring, add the acylating agent (e.g., benzoyl chloride, 4-5 equivalents) dropwise to the solution. The excess equivalents are to ensure the acylation of multiple hydroxyl groups.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding cold 1M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired acylated this compound derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

G cluster_workflow Synthesis Workflow This compound This compound Scaffold Reaction Acylation Reaction (Acyl Chloride, Base) This compound->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative Purified this compound Derivative Characterization->Derivative

Caption: General workflow for the synthesis of this compound derivatives.

II. Biological Evaluation of this compound Derivatives

After synthesis and purification, the new derivatives must be evaluated for their biological activity. This typically involves a series of in vitro assays to determine their efficacy and mechanism of action.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[10]

Objective: To determine the concentration-dependent cytotoxic effect of synthesized this compound derivatives and calculate their half-maximal inhibitory concentration (IC₅₀) values.

Materials:

  • Human cancer cell lines (e.g., SK-BR-3, MDA-MB-231, CaSki)[10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow Biological Screening Workflow Derivatives Synthesized Derivatives PrimaryScreening Primary Screening (e.g., MTT Cytotoxicity Assay) Derivatives->PrimaryScreening HitID Hit Identification (Potent Compounds) PrimaryScreening->HitID SecondaryAssays Secondary Assays (Enzyme Inhibition, Apoptosis) HitID->SecondaryAssays LeadCompound Lead Compound SecondaryAssays->LeadCompound G cluster_pathway Intrinsic Apoptosis Pathway This compound This compound Derivative Stress Induces Mitochondrial Stress This compound->Stress CytoC Cytochrome c Release Stress->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to G cluster_pathway FASN Inhibition Pathway This compound This compound Derivative FASN_exp FASN Gene Expression This compound->FASN_exp FASN_act FASN Enzyme Activity This compound->FASN_act FA_syn De Novo Fatty Acid Synthesis FASN_exp->FA_syn FASN_act->FA_syn Proliferation Cancer Cell Proliferation & Survival FA_syn->Proliferation Apoptosis Apoptosis FA_syn->Apoptosis inhibition leads to

References

Application Notes and Protocols for Utilizing Patuletin in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of patuletin, a naturally occurring flavonol, in molecular docking studies. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects.[1] This document outlines its chemical properties, summarizes key findings from various molecular docking studies, and provides detailed protocols for in silico analysis.

Introduction to this compound

This compound, chemically known as 3,3′,4′,5,7-Pentahydroxy-6-methoxyflavone, is an O-methylated flavonol found in various plants, including the genus Eriocaulon. Its molecular formula is C₁₆H₁₂O₈, with a molecular weight of 332.26 g/mol . The presence of multiple hydroxyl groups and a methoxy group contributes to its potential to form various interactions with biological macromolecules, making it an interesting candidate for drug discovery and development.

This compound in Molecular Docking: A Summary of Quantitative Data

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with target proteins. The following table summarizes the quantitative data from various molecular docking studies involving this compound.

Target ProteinOrganism/DiseaseDocking SoftwareBinding Energy (kcal/mol)Reference Ligand/DrugReference Binding Energy (kcal/mol)Key Findings
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)COVID-19MOE-20.0F86-23.0This compound shows strong binding affinity to the active site of RdRp, comparable to the co-crystallized ligand.[1][2]
Dehydrosqualene synthase (CrtM)Staphylococcus aureusMOE-20.95B70-This compound demonstrates a high binding affinity for CrtM, suggesting its potential as an anti-virulence agent.[3]
Fatty Acid Synthase (FASN)Human Breast Cancer----This compound has been shown to inhibit FASN expression and activity, leading to apoptosis in breast cancer cells.[4]

In Vitro Biological Activity of this compound

Experimental data from in vitro studies provide crucial validation for computational predictions. The following table summarizes the IC50 values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Key Findings
SK-BR-3Breast Cancer-~40-80This compound induces apoptosis in a dose-dependent manner.[4]
CaSkiCervical Cancer53159.5This compound exhibits significant antiproliferative activity.[5][6]
MDA-MB-231Breast Cancer37111.4This compound shows potent cytotoxic effects.[5][6]
SK-Lu-1Lung Cancer42126.4This compound demonstrates antiproliferative activity against lung cancer cells.[5][6]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of Fatty Acid Synthase (FASN) and Induction of Apoptosis

One of the well-documented mechanisms of this compound's anticancer activity is through the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types.[4] Inhibition of FASN leads to the induction of apoptosis primarily through the intrinsic pathway.

FASN_Apoptosis_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA leads to Apoptosis Apoptosis Malonyl_CoA->Apoptosis triggers Caspase9 Caspase-9 activation Apoptosis->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: this compound-induced FASN inhibition and apoptosis.

Modulation of PI3K/Akt and MAPK Signaling Pathways

Flavonoids, including this compound, are known to modulate crucial cell signaling pathways like PI3K/Akt and MAPK, which are often dysregulated in cancer and inflammatory diseases. These pathways regulate cell proliferation, survival, and differentiation.

PI3K_MAPK_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K inhibits This compound->Ras inhibits

Caption: this compound's modulation of PI3K/Akt and MAPK pathways.

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking software.

Experimental Workflow

The overall workflow for a typical molecular docking study is illustrated below.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep 1. Protein Preparation (PDBQT format) Grid_Box 3. Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep 2. Ligand Preparation (this compound in PDBQT format) Run_Vina 4. Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results 5. Analyze Docking Results (Binding Energy, Pose) Run_Vina->Analyze_Results Visualization 6. Visualization of Interactions Analyze_Results->Visualization

Caption: General workflow for molecular docking.

Detailed Methodologies

Software and Tools Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Open Babel: For file format conversion (optional).

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Add Charges: Compute Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format. This format includes atomic charges, atom types, and torsional degrees of freedom information required by AutoDock Vina.

Step 2: Ligand (this compound) Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem in SDF or MOL2 format.

  • Load into ADT: Open the this compound structure file in AutoDock Tools.

  • Set Torsions: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the entire ligand in various conformations.

  • Set Grid Parameters: In AutoDock Tools, open the prepared protein and ligand. Go to the "Grid" menu and select "Grid Box". Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. The coordinates can often be determined from the position of a co-crystallized ligand or by identifying key active site residues from literature.

Step 4: Running the AutoDock Vina Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary output of AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding. The patuletin_log.txt file will contain the binding energy for each predicted pose.

  • Inhibition Constant (Ki): The binding free energy (ΔG) can be used to estimate the inhibition constant (Ki) using the following equation:

    Ki = exp(ΔG / (R * T))

    Where:

    • ΔG is the binding energy in cal/mol (multiply kcal/mol by 1000).

    • R is the gas constant (1.987 cal/mol·K).

    • T is the temperature in Kelvin (e.g., 298.15 K for room temperature).

Step 6: Visualization of Interactions

  • Load Structures: Open the prepared protein PDBQT file and the output ligand PDBQT file (patuletin_out.pdbqt) in a visualization software like PyMOL or UCSF Chimera.

  • Analyze Interactions: Examine the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues in the protein's active site. This analysis provides insights into the structural basis of the predicted binding affinity.

Conclusion

This compound is a promising natural compound with significant potential for drug discovery, as evidenced by both in silico and in vitro studies. The protocols and data presented in these application notes are intended to facilitate further research into the therapeutic applications of this compound by providing a solid foundation for conducting and interpreting molecular docking studies. The ability to predict and analyze the interactions of this compound with various biological targets is a critical step in the rational design of novel therapeutics.

References

Patuletin as a Fluorescent Probe in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle

Flavonoids are a class of polyphenolic compounds that often exhibit intrinsic fluorescence. This property arises from their conjugated aromatic ring structures. While some flavonoids have weak native fluorescence in aqueous environments, their emission can be enhanced, for example, through complexation with metal ions or upon entering the hydrophobic microenvironment of cellular compartments. Patuletin's known biological activity, particularly its role in inducing apoptosis via the intrinsic mitochondrial pathway, suggests that it may localize to or interact with mitochondria, making it a potential candidate for imaging this organelle or monitoring apoptotic events.[2]

Quantitative Data

As of the latest literature review, specific quantitative data on the fluorescent properties of this compound, such as excitation/emission maxima, quantum yield, and photostability, are not well-documented. The data presented below for related flavonoids is for comparative purposes and to provide a potential starting point for experimental design with this compound.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Cellular TargetReference
This compound Not DeterminedNot DeterminedNot DeterminedPotentially MitochondriaN/A
Quercetin (with enhancer)~470Not SpecifiedNot SpecifiedCytoplasm[4]
Fisetin (with enhancer)~470Not SpecifiedNot SpecifiedCytoplasm[4]
Far-red emitting flavonoid derivative~450~660~0.2 - 0.4Lysosomes[5]
Other synthetic fluorescent flavonoids~405~480 - 550Not SpecifiedEndoplasmic Reticulum[5]

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

This protocol is a general guideline for staining live cells with this compound to assess its cellular uptake and distribution. Optimization of concentration and incubation time will be necessary for different cell lines.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging solution (e.g., HBSS or phenol red-free medium)

  • Confocal microscope with appropriate filter sets (a broad excitation source and detection range are recommended for initial experiments)

  • 96-well imaging plates or chambered coverglass

Procedure:

  • Cell Seeding: Seed cells onto a 96-well imaging plate or chambered coverglass at a density that will result in 50-70% confluency at the time of imaging. Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound in pre-warmed cell culture medium or live-cell imaging solution. A starting concentration range of 1-20 µM is recommended. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging solution. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will need to be determined empirically.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound this compound.

  • Imaging: Immediately image the cells using a confocal microscope. For initial experiments, it is advisable to acquire a lambda scan (spectral imaging) to determine the excitation and emission maxima of this compound within the cellular environment. Based on data from other flavonoids, excitation in the range of 405-488 nm and detection between 500-600 nm may be a reasonable starting point.[5]

Protocol 2: Co-localization of this compound with Mitochondria

This protocol aims to determine if this compound localizes to the mitochondria, given its known role in inducing the intrinsic apoptotic pathway.

Materials:

  • This compound (stock solution in DMSO)

  • MitoTracker™ Red CMXRos or another suitable mitochondrial stain

  • Live-cell imaging solution

  • Confocal microscope with at least two distinct fluorescence channels

Procedure:

  • Cell Seeding and Growth: Follow step 1 from Protocol 1.

  • Mitochondrial Staining: Incubate the cells with a mitochondrial probe (e.g., 50-200 nM MitoTracker™ Red CMXRos) in pre-warmed culture medium for 15-30 minutes at 37°C, following the manufacturer's instructions.

  • Washing: Remove the mitochondrial stain-containing medium and wash the cells twice with pre-warmed live-cell imaging solution.

  • This compound Staining: Add the this compound working solution (prepared as in Protocol 1) to the cells and incubate for 15-60 minutes at 37°C.

  • Final Wash and Imaging: Wash the cells twice with live-cell imaging solution. Acquire images using a confocal microscope, capturing both the this compound fluorescence and the mitochondrial probe fluorescence in separate channels.

  • Analysis: Merge the images from the two channels to assess the degree of co-localization between this compound and the mitochondria.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This process is initiated by intracellular stress and culminates in the activation of executioner caspases that dismantle the cell.

Patuletin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bcl2 Bcl-2 This compound->Bcl2 inhibits? Bax Bax Mitochondrion->Bax activates CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the potential of this compound as a fluorescent probe in cell imaging.

Patuletin_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture patuletin_prep Prepare this compound Working Solution cell_culture->patuletin_prep staining Incubate Cells with this compound patuletin_prep->staining wash Wash Cells staining->wash confocal Confocal Microscopy wash->confocal spectral Spectral Analysis (Excitation/Emission) confocal->spectral colocalization Co-localization Analysis (e.g., with MitoTracker) confocal->colocalization data_analysis Data Analysis spectral->data_analysis colocalization->data_analysis

Caption: Workflow for this compound cell imaging.

Logical Relationships

The potential application of this compound as a fluorescent probe is logically derived from the intersection of its chemical nature as a flavonoid and its known biological activity.

Patuletin_Probe_Logic Flavonoid This compound is a Flavonoid Fluorescence Flavonoids can be Fluorescent Flavonoid->Fluorescence Probe This compound as a Potential Fluorescent Probe for Mitochondria/Apoptosis Fluorescence->Probe Apoptosis This compound induces Intrinsic Apoptosis Mitochondria Intrinsic Apoptosis involves Mitochondria Apoptosis->Mitochondria Mitochondria->Probe

Caption: Rationale for this compound as a probe.

Troubleshooting

  • No/Weak Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Use a more sensitive detector on the microscope.

    • Consider the use of a fluorescence enhancer, such as a metal salt (e.g., AlCl₃), which has been shown to enhance the fluorescence of other flavonoids.[4] Note that this may alter the biological activity and localization of this compound.

  • High Background:

    • Decrease the concentration of this compound.

    • Ensure thorough washing after staining.

    • Use a phenol red-free imaging medium.

  • Phototoxicity:

    • Reduce laser power and exposure time.

    • Use a more sensitive detector to allow for lower excitation energy.

    • Acquire images at longer time intervals for time-lapse experiments.

Conclusion

This compound presents an intriguing, yet underexplored, potential as a fluorescent probe for cell imaging. Its established role in inducing mitochondrial-mediated apoptosis provides a strong rationale for investigating its subcellular localization and its utility in monitoring this critical cellular process. The protocols and information provided herein serve as a foundational guide for researchers to begin exploring the application of this compound in cellular imaging. Further studies are warranted to characterize its specific fluorescent properties and to validate its use as a reliable imaging agent.

References

Application Notes and Protocols: Determining the Cytotoxicity of Patuletin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of patuletin, a naturally occurring flavonoid, on various cancer cell lines. The methodologies detailed herein are based on established cell viability and apoptosis assays, with specific examples drawn from studies on breast cancer cell lines.

Introduction

This compound, a flavone found in various plants, has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines.[1][2] Its mechanism of action is multifaceted, with a notable inhibitory effect on fatty acid synthase (FASN), an enzyme overexpressed in many cancers.[1][3] By inhibiting FASN, this compound can trigger apoptosis, making it a compound of interest for cancer therapeutic development.[1] This document outlines the protocols for assessing this compound's cytotoxicity, determining its half-maximal inhibitory concentration (IC50), and investigating its apoptotic mechanism.

Data Presentation

The following tables summarize quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
SK-BR-3Breast CancerNot explicitly stated, but significant apoptosis observed at 20, 40, and 80 µM24MTT, Flow Cytometry
CaSkiCervical Cancer~4024Crystal Violet
MDA-MB-231Breast Cancer~3024Crystal Violet
SK-Lu-1Lung Cancer~5024Crystal Violet

Data compiled from multiple sources indicating the range of effective concentrations.[1][4]

Table 2: Apoptotic Effects of this compound on SK-BR-3 Breast Cancer Cells

This compound Concentration (µM)Apoptotic Ratio (%)Method
0 (Control)4.10Flow Cytometry
20Not specified, but dose-dependent increase observedFlow Cytometry
40Not specified, but dose-dependent increase observedFlow Cytometry
8053.74Flow Cytometry

This table illustrates the dose-dependent increase in apoptosis in SK-BR-3 cells following treatment with this compound.[1]

Experimental Protocols

Cell Viability and Proliferation Assays

Two common methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

1.1. MTT Assay Protocol

This assay measures cell metabolic activity as an indicator of cell viability.[5]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., SK-BR-3, MDA-MB-231, CaSki, SK-Lu-1)

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][6]

  • DMSO or solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.[1]

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 to 48 hours.[1] Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

1.2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that measures total cellular protein content.[7][8]

Materials:

  • This compound stock solution

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Ice-cold Trichloroacetic Acid (TCA) (40% w/v)[7]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[7]

  • 1% acetic acid

  • 10 mM Tris base solution (unbuffered, pH 10.5)[7]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50-100 µL of ice-cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7][8]

  • Washing: Wash the plates five times with distilled water and allow to air dry.[7]

  • SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Remove Unbound Dye: Wash the plates quickly with 1% acetic acid five times to remove unbound dye.[7]

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.[8]

Apoptosis Assays

2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with desired concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours.[1]

  • Cell Harvesting: Collect the cells by trypsinization and wash twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.[1]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry within one hour.

2.2. Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes like caspase-3 and caspase-9.[4]

Materials:

  • This compound-treated and control cell lysates

  • Caspase-3 or Caspase-9 colorimetric assay kit

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells according to the kit manufacturer's protocol.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate and add the caspase substrate.

  • Incubation: Incubate the plate as per the kit's instructions to allow for cleavage of the substrate by active caspases.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of cleaved substrate.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis seed_cells Seed Cancer Cells (e.g., SK-BR-3) treat_cells Treat Cells with this compound (Various Concentrations) seed_cells->treat_cells prep_this compound Prepare this compound Stock Solution prep_this compound->treat_cells mtt_srb Cell Viability Assays (MTT or SRB) treat_cells->mtt_srb flow_cytometry Apoptosis Assay (Annexin V/PI Staining) treat_cells->flow_cytometry caspase_assay Caspase Activity Assay (Caspase-3/9) treat_cells->caspase_assay calc_ic50 Calculate IC50 mtt_srb->calc_ic50 quant_apoptosis Quantify Apoptosis flow_cytometry->quant_apoptosis measure_caspase Measure Caspase Activity caspase_assay->measure_caspase

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptotic Signaling Pathway

G This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits MalonylCoA Accumulation of Malonyl-CoA FASN->MalonylCoA Leads to Intrinsic_Pathway Intrinsic Apoptotic Pathway MalonylCoA->Intrinsic_Pathway Triggers Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's proposed mechanism of action.

References

Patuletin: Application Notes and Protocols for Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patuletin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse biological activities, including its potent ability to inhibit various enzymatic activities. As a member of the flavonoid family, this compound's therapeutic potential is being explored in the context of cancer, inflammation, and diabetic complications. These application notes provide a comprehensive overview of this compound's enzymatic inhibition profile, offering detailed protocols for researchers to investigate its effects in a laboratory setting.

Enzymatic Inhibition Profile of this compound

This compound has been identified as an inhibitor of several key enzymes implicated in various disease pathologies. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of this compound against Aldose Reductase
Enzyme SourceThis compound ConcentrationPercent Inhibition (%)Reference
Rat Lens10⁻⁵ M80.0%[1]
Rat Lens10⁻⁶ M22.7%[1]

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Table 2: Inhibitory Activity of this compound against Fatty Acid Synthase (FASN)
Cell LineThis compound ConcentrationEffectReference
SK-BR-3 (Human Breast Cancer)20 µM35.0% reduction in intracellular FASN activity[2]
SK-BR-3 (Human Breast Cancer)40 µM65.7% reduction in intracellular FASN activity[2]
SK-BR-3 (Human Breast Cancer)80 µM79.4% reduction in intracellular FASN activity[2]
SK-BR-3 (Human Breast Cancer)24 µMIC₅₀ for cell viability[2]

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancers.

Table 3: Inhibitory Activity of this compound against Lipoxygenase
Enzyme SourceThis compound ConcentrationPercent Inhibition (%)Reference
GeneralNot SpecifiedThis compound is a known lipoxygenase inhibitor.

Note: While this compound is recognized as a lipoxygenase inhibitor, specific IC₅₀ values were not available in the reviewed literature. Further research is required to quantify its potency against this enzyme.

Table 4: Inhibitory Activity of Flavonoids against Xanthine Oxidase
FlavonoidIC₅₀ (µM)Reference
Luteolin0.40[3]
Kaempferol2.19[3]
Quercetin5.02[3]
Myricetin0.96[3]
Baicalein9.44[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the enzymatic inhibitory activity of this compound.

Protocol 1: Aldose Reductase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on aldose reductase activity.

Materials:

  • Rat lens aldose reductase (can be partially purified from rat lenses)

  • This compound

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude homogenate of rat lenses in cold phosphate buffer. Centrifuge the homogenate and use the supernatant containing aldose reductase for the assay.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the substrate DL-glyceraldehyde.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%) to the reaction mixture. A control with the solvent alone should be included.

  • Enzyme Addition and Measurement: Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Data Analysis: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH. The rate of the reaction is proportional to the enzyme activity. Calculate the percentage inhibition for each this compound concentration compared to the control.

Protocol 2: Fatty Acid Synthase (FASN) Inhibition Assay (Cell-Based)

Objective: To evaluate the inhibitory effect of this compound on intracellular FASN activity in a cancer cell line.

Materials:

  • SK-BR-3 human breast cancer cells

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT assay kit for cell viability

  • Western blot reagents and antibodies for FASN

  • Intracellular FASN activity assay kit

Procedure:

  • Cell Culture and Treatment: Culture SK-BR-3 cells to 80% confluency. Treat the cells with varying concentrations of this compound for 24 hours.

  • Cell Viability Assay: Perform an MTT assay to determine the effect of this compound on cell viability and to calculate the IC₅₀ value.

  • Western Blot Analysis: Lyse the treated cells and perform western blotting to analyze the expression levels of the FASN protein.

  • Intracellular FASN Activity Assay: Utilize a commercially available FASN activity assay kit to measure the intracellular FASN activity in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Quantify the FASN protein bands from the western blot and normalize to a loading control. Calculate the percentage of FASN activity relative to the untreated control.

Protocol 3: Lipoxygenase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on lipoxygenase activity.

Materials:

  • Soybean lipoxygenase

  • This compound

  • Linoleic acid (substrate)

  • Borate buffer (e.g., 0.2 M, pH 9.0)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of soybean lipoxygenase in borate buffer. Prepare a solution of linoleic acid in ethanol and then dilute in borate buffer.

  • Reaction Mixture Preparation: In a quartz cuvette, mix the borate buffer and the lipoxygenase solution.

  • Inhibitor Addition: Add different concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a control with DMSO alone.

  • Substrate Addition and Measurement: Initiate the reaction by adding the linoleic acid solution.

  • Data Analysis: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product. Calculate the percentage of inhibition for each this compound concentration.

Protocol 4: Xanthine Oxidase Inhibition Assay

Objective: To assess the potential inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase from bovine milk

  • This compound

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of xanthine oxidase and a solution of xanthine in phosphate buffer.

  • Pre-incubation: In a cuvette, mix the phosphate buffer, xanthine oxidase solution, and varying concentrations of this compound (dissolved in DMSO). Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation and Measurement: Start the reaction by adding the xanthine solution to the cuvette.

  • Data Analysis: Monitor the increase in absorbance at 295 nm due to the formation of uric acid. Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of enzymes by this compound can modulate key cellular signaling pathways, contributing to its therapeutic effects. The following diagrams illustrate the putative impact of this compound on these pathways based on its known enzymatic targets.

FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces (in cancer cells) FattyAcids De Novo Fatty Acid Synthesis FASN->FattyAcids Catalyzes CellProliferation Cell Proliferation & Survival PI3K_Akt PI3K/Akt Pathway FattyAcids->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway FattyAcids->MAPK_ERK Activates PI3K_Akt->CellProliferation Promotes MAPK_ERK->CellProliferation Promotes

Caption: Putative signaling cascade following FASN inhibition by this compound.

Aldose_Reductase_Inhibition_Pathway This compound This compound AldoseReductase Aldose Reductase This compound->AldoseReductase Inhibits PolyolPathway Polyol Pathway Flux AldoseReductase->PolyolPathway Rate-limiting enzyme Sorbitol Sorbitol Accumulation PolyolPathway->Sorbitol OsmoticStress Osmotic Stress Sorbitol->OsmoticStress DiabeticComplications Diabetic Complications (e.g., Neuropathy, Retinopathy) OsmoticStress->DiabeticComplications

Caption: Mechanism of this compound in mitigating diabetic complications.

Experimental Workflows

The following diagrams outline the general workflows for the described enzyme inhibition assays.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution MixReagents Mix Buffer, Enzyme, and this compound/Control PrepEnzyme->MixReagents PrepSubstrate Prepare Substrate Solution AddSubstrate Initiate Reaction (Add Substrate) PrepSubstrate->AddSubstrate Prepthis compound Prepare this compound (Inhibitor) Dilutions Prepthis compound->MixReagents PreIncubate Pre-incubate MixReagents->PreIncubate PreIncubate->AddSubstrate Measure Monitor Reaction (Spectrophotometry) AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotData Plot Dose-Response Curve & Determine IC₅₀ CalcInhibition->PlotData

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the aqueous solubility of Patuletin. Given the limited direct experimental data on this compound solubility, information on Quercetin, a structurally similar flavonoid, is used as a proxy to provide representative protocols and potential improvement ranges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, specifically an O-methylated flavonol, that has been isolated from various plants, including Tagetes patula.[1][2] Like many flavonoids, it is being investigated for a range of biological activities, including anti-proliferative effects against cancer cells.[1][3] However, its poor aqueous solubility can be a significant hurdle in preclinical and clinical development, as it often leads to low bioavailability and limits its therapeutic potential. While some computational studies predict "good" aqueous solubility for this compound, experimental validation is crucial for formulation development.[4][5][6]

Q2: What are the common methods to improve the solubility of this compound in aqueous solutions?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These methods primarily work by altering the physical and/or chemical properties of the compound or its immediate environment. The most common approaches include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize this compound, thereby increasing its solubility.

  • Micellar Solubilization: Incorporating this compound into micelles formed by surfactants.

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assay, in vivo study), the required stability of the formulation, and the acceptable excipients. A preliminary screening of multiple techniques is often recommended.

Q4: Are there any commercially available this compound formulations with enhanced solubility?

Currently, there is limited information on commercially available, pre-formulated this compound with enhanced solubility for research purposes. Researchers typically need to prepare these formulations in the laboratory.

Troubleshooting Guides

Problem 1: Low yield or inefficient formation of this compound-Cyclodextrin inclusion complexes.
  • Possible Cause: Inappropriate cyclodextrin type or stoichiometry.

    • Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD). The cavity size of β-cyclodextrin is often suitable for flavonoids.[7] Optimize the molar ratio of this compound to cyclodextrin (commonly 1:1, but other ratios can be explored).

  • Possible Cause: Inefficient complexation method.

    • Solution: Try different preparation methods such as co-precipitation, kneading, or freeze-drying. The chosen method can significantly impact complexation efficiency.

  • Possible Cause: Presence of competing molecules.

    • Solution: Ensure the solvent system is free of other compounds that could compete with this compound for the cyclodextrin cavity.

Problem 2: this compound precipitates out of a cosolvent system upon dilution with an aqueous buffer.
  • Possible Cause: The concentration of the cosolvent is too high in the final solution.

    • Solution: Minimize the percentage of the organic cosolvent in the final aqueous solution. While cosolvents can significantly increase the stock concentration, the final concentration in your experimental medium should be low enough to maintain solubility.

  • Possible Cause: The chosen cosolvent is not optimal.

    • Solution: Experiment with different pharmaceutically acceptable cosolvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[8]

Problem 3: Nanosuspension of this compound shows particle aggregation and instability.
  • Possible Cause: Inadequate stabilization.

    • Solution: Optimize the type and concentration of stabilizers (surfactants and/or polymers). The selection of a suitable stabilizer is critical for preventing particle growth (Ostwald ripening) and aggregation.

  • Possible Cause: The manufacturing process is not optimized.

    • Solution: Adjust the parameters of the preparation method, such as the homogenization pressure and the number of cycles in high-pressure homogenization, or the milling time and bead size in media milling.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential solubility improvements for Quercetin, which can be used as an estimate for this compound.

Table 1: Solubility of Quercetin in Different Solvents

Solvent SystemTemperature (°C)Solubility (mmol/L)
Water20~0.03
Acetone50~80
tert-Amyl alcohol50~67
Acetonitrile50~5.40

Data extracted from Journal of Chemical & Engineering Data.[9]

Table 2: Effect of pH on Flavonoid Solubility

FlavonoidpHSolubility (µM)Fold Increase
Rutin2.0~55.0-
Rutin8.0~350.6~6.4

Data for Rutin, a flavonoid glycoside, demonstrating the principle of pH-dependent solubility.[10] The solubility of flavonoids with phenolic hydroxyl groups generally increases with higher pH due to deprotonation.

Table 3: Estimated Solubility Enhancement of Quercetin with Different Techniques

TechniqueCarrier/SystemFold Increase in Solubility (Approximate)
Cyclodextrin Complexation2-Hydroxypropyl-β-cyclodextrinCan significantly increase aqueous solubility.
Solid DispersionPolyvinylpyrrolidone (PVP)Can lead to substantial increases in dissolution rate and apparent solubility.
NanosuspensionVarious stabilizersCan increase saturation solubility and dissolution velocity.
Micellar SolubilizationVarious surfactantsCan significantly enhance solubility depending on the surfactant and drug structure.

Note: The exact fold increase is highly dependent on the specific experimental conditions, including the choice of excipients and the drug-to-carrier ratio.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-cyclodextrin) at a specific concentration.

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Precipitation: Continue stirring for a defined period (e.g., 24-48 hours) at a constant temperature to allow for complex formation and precipitation.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any uncomplexed cyclodextrin and then dry it under vacuum.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

  • Solubility Determination: Determine the aqueous solubility of the complex by adding an excess amount to water, stirring until equilibrium is reached, and then measuring the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile organic solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a thin film on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for amorphization and drug-polymer interaction using DSC, XRD, and FTIR.

  • Solubility and Dissolution Testing: Evaluate the apparent solubility and dissolution rate of the prepared solid dispersion in a relevant aqueous medium.

Protocol 3: General Procedure for Determining Aqueous Solubility
  • Sample Preparation: Add an excess amount of the this compound formulation (or pure this compound) to a known volume of the aqueous medium (e.g., distilled water, phosphate buffer) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration using a non-adsorbing filter (e.g., 0.22 µm PTFE syringe filter).

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation This compound This compound Method Select Method (e.g., Cyclodextrin, Solid Dispersion) This compound->Method Formulation Prepare Formulation Method->Formulation Analysis Physicochemical Analysis (DSC, XRD, FTIR) Formulation->Analysis Solubility Solubility Testing Analysis->Solubility Dissolution Dissolution Studies Solubility->Dissolution

Caption: Experimental workflow for enhancing this compound solubility.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility of this compound CD Cyclodextrin Complexation PoorSolubility->CD SD Solid Dispersion PoorSolubility->SD Nano Nanosuspension PoorSolubility->Nano Cosolvent Cosolvency PoorSolubility->Cosolvent pH pH Adjustment PoorSolubility->pH EnhancedBioavailability Enhanced Bioavailability & Therapeutic Efficacy CD->EnhancedBioavailability SD->EnhancedBioavailability Nano->EnhancedBioavailability Cosolvent->EnhancedBioavailability pH->EnhancedBioavailability

Caption: Strategies to overcome poor this compound solubility.

References

Stability of Patuletin under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of patuletin under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solutions with varying pH?

Q2: What is the effect of temperature on the stability of this compound?

Elevated temperatures can lead to the degradation of this compound. The thermal stability of flavonoids is dependent on their structure. Glycosylated flavonoids are often more resistant to heat than their aglycone counterparts[1]. Although specific degradation kinetics for this compound at various temperatures are not widely documented, studies on similar flavonoids like quercetin and luteolin indicate that thermal degradation follows first-order kinetics. The rate of degradation increases with temperature. For example, the thermal degradation of some flavonoids is well-described by the Arrhenius law, which relates the degradation rate constant to temperature[1].

Q3: Are there any known degradation products of this compound?

Specific degradation products of this compound under various pH and temperature stresses have not been extensively characterized in the literature. However, based on the degradation pathways of structurally related flavonoids like quercetin, it is plausible that this compound degradation would involve the cleavage of its C-ring. Common degradation products of quercetin include protocatechuic acid and phloroglucinol carboxylic acid. Therefore, analogous breakdown products could be expected for this compound.

Q4: How does the stability of this compound affect its antioxidant activity?

The antioxidant activity of flavonoids is closely linked to their molecular structure. Degradation of this compound due to pH or temperature stress will likely alter its structure and, consequently, its antioxidant capacity. The antioxidant activity of polyphenols can be pH-dependent. While the degradation of this compound is expected to reduce its antioxidant properties, some degradation products may still exhibit some level of antioxidant activity[1].

Troubleshooting Guide

Issue: I am observing a rapid decrease in this compound concentration in my neutral or alkaline buffer.

  • Potential Cause: Flavonoids, including likely this compound, are prone to degradation in neutral to alkaline conditions.

  • Troubleshooting Steps:

    • Lower the pH: If your experimental conditions allow, adjust the pH of your solution to a more acidic range (e.g., pH 4-6) to improve stability.

    • Use a suitable buffer: Employ a buffer system that can maintain the desired acidic pH throughout your experiment.

    • Minimize exposure time: Prepare fresh solutions of this compound and use them promptly.

    • Work under inert atmosphere: To minimize oxidative degradation, which is more prevalent at higher pH, consider deaerating your solvents and working under an inert gas like nitrogen or argon.

Issue: My this compound solution seems to be degrading during heat-involved steps (e.g., sterilization, incubation).

  • Potential Cause: this compound is likely susceptible to thermal degradation.

  • Troubleshooting Steps:

    • Lower the temperature: If possible, reduce the temperature of the heating step.

    • Shorten the heating time: Minimize the duration of heat exposure.

    • Use protective agents: The addition of antioxidants or the use of co-pigmentation with other stable molecules might help to protect this compound from thermal degradation.

    • Consider alternative methods: Explore non-thermal methods for sterilization, such as filtration.

Quantitative Data on Stability of Structurally Similar Flavonoids

Direct quantitative data on this compound stability is limited. The following tables summarize the stability of quercetin and other flavonoids under different conditions to provide an indication of expected trends for this compound.

Table 1: Effect of pH on the Degradation of Quercetin (Structurally similar to this compound)

pHDegradation Rate Constant (k)Half-life (t½)Reference for General Trend
4.0LowLong[2]
6.0ModerateModerate[2]
7.5HighShort[2]

Note: This table illustrates a general trend. Actual values can vary based on specific experimental conditions such as temperature, buffer composition, and presence of oxygen.

Table 2: Thermal Degradation of Various Flavonoids

FlavonoidActivation Energy (Ea) (kJ/mol)Relative Thermal StabilityReference
Rutin (glycoside)107.3High[1]
Naringin (glycoside)100.6High[1]
Luteolin 7-O-glucoside120Very High[1]
Luteolin (aglycone)51.4Moderate[1]
Eriodictyol (aglycone)68.2Moderate[1]
Mesquitol (aglycone)33.3Low[1]

Note: Higher activation energy (Ea) indicates a greater temperature dependency of the degradation rate, and generally, glycosylated flavonoids show higher thermal stability.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is adapted from a method used for the quantitative determination of this compound in the flowers of Tagetes patula L.[3][4]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: Separon-C18 (e.g., 2 mm x 80 mm, 7 µm particle size)[3].

    • Mobile Phase: Acetonitrile: 1% Acetic acid in water (3:7, v/v)[3].

    • Flow Rate: 100 µL/min[3].

    • Detection Wavelength: 360 nm[3].

    • Injection Volume: 4 µL[3].

  • Standard Preparation:

    • Accurately weigh about 0.05 g of this compound reference standard.

    • Dissolve in a 50 mL volumetric flask with 70% ethanol.

    • Bring to volume with 70% ethanol and mix thoroughly[3].

  • Sample Preparation (from plant material):

    • Prepare a water-alcohol extract from the plant material.

    • Filter the extract before injection into the HPLC system.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution and identify the this compound peak based on the retention time.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_samples Prepare Experimental Samples (this compound in Buffers) prep_this compound->prep_samples prep_buffers Prepare Buffers at Different pH prep_buffers->prep_samples incubate Incubate Samples at Different Temperatures prep_samples->incubate Start Experiment sampling Collect Aliquots at Specific Time Points incubate->sampling hplc HPLC Analysis of this compound Concentration sampling->hplc Analyze Samples data Data Analysis (Degradation Kinetics, Half-life) hplc->data

Caption: Workflow for a this compound Stability Study.

Factors_Affecting_Flavonoid_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center This compound Stability Degradation Degradation center->Degradation Loss_of_Activity Loss of Bioactivity center->Loss_of_Activity Color_Change Color Change center->Color_Change pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Oxygen Oxygen Presence Oxygen->center Enzymes Enzymes Enzymes->center Metal Metal Ions Metal->center

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Overcoming Patuletin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Patuletin in cell culture experiments while avoiding precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a flavonoid, specifically an O-methylated flavonol, with a molecular weight of 332.26 g/mol .[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] In cancer cell lines, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[2][3] Its anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines like TNF-α.[4][6]

Q2: Why does this compound precipitate in my cell culture medium?

This compound, like many flavonoids, has limited aqueous solubility. Precipitation in cell culture media can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium is a primary cause.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH can affect the solubility of this compound.

  • Interactions with Media Components: this compound may interact with salts, proteins, and other components in the culture medium, leading to the formation of insoluble complexes.[7][8][9]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other hydrophobic compounds for cell culture experiments.[10] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.[7][8]

Q5: Are there alternatives to DMSO for dissolving this compound?

Yes, β-cyclodextrins can be used to enhance the solubility of flavonoids like this compound in aqueous solutions.[11][12][13][14][15] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Using a β-cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be a viable alternative or a supplementary method to reduce the required DMSO concentration.[15]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Solvent Shock: The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate.1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. 3. Intermediate Dilution Step: First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.
Precipitate appears after some time in the incubator. Concentration Exceeded: The final concentration of this compound is above its solubility limit in the culture medium at 37°C. pH or Temperature Shift: Changes in the incubator environment are affecting solubility.1. Lower the Final Concentration: Reduce the final working concentration of this compound. 2. Solubility Test: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (37°C, CO2 levels). 3. Use a Solubilizing Agent: Consider using a low concentration of a solubilizing agent like HP-β-cyclodextrin in your culture medium.
A fine, crystalline precipitate is observed under the microscope. Micro-precipitation: Small, insoluble particles are forming that may not be visible to the naked eye.1. Filtration: After preparing the final this compound-containing medium, filter it through a 0.22 µm sterile filter before adding it to the cells. 2. Sonication: Brief sonication of the final medium in a water bath sonicator may help to redissolve small precipitates. Use with caution as it can potentially damage media components.
Cloudiness or turbidity in the culture medium. Compound Precipitation or Contamination: The medium appears hazy due to widespread precipitation or potential microbial contamination.1. Visual Inspection: Differentiate between precipitation (often crystalline or amorphous) and bacterial/fungal contamination (often uniform turbidity or filamentous growth). 2. Follow Aseptic Techniques: Ensure proper sterile techniques to rule out contamination. 3. Optimize Solubilization: Revisit the stock solution preparation and dilution methods as described above.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 332.26 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.32 mg of this compound powder.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Vortexing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): For long-term storage, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound in Cell Culture Medium

This protocol provides a method for diluting the DMSO stock solution into the cell culture medium to minimize precipitation.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or flasks

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate Dilution Factor: For a 10 mM stock and a 10 µM final concentration, the dilution factor is 1:1000. This will result in a final DMSO concentration of 0.1%.

  • Pre-warm Medium: Ensure the required volume of complete cell culture medium is pre-warmed to 37°C.

  • Add Stock to Medium: While gently vortexing or stirring the pre-warmed medium, slowly add the calculated volume of the this compound stock solution. For example, to prepare 10 mL of 10 µM this compound medium, add 10 µL of the 10 mM stock to 10 mL of medium.

  • Mix Thoroughly: Continue to mix gently for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of pre-warmed medium.

Quantitative Data Summary

Parameter Value Cell Line Reference
IC50 Value 24 µMSK-BR-3 (Human Breast Cancer)[2]
IC50 Value ~37-88 µg/mLCaSki, MDA-MB-231, SK-Lu-1 (Cancer Cell Lines)[3]
Estimated Water Solubility 2319 mg/L at 25°CN/A

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Patuletin_Apoptosis_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) Inhibition This compound->FASN Bax Bax Activation This compound->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Patuletin_Anti_Inflammatory_Pathway This compound This compound IKK IKK Activation This compound->IKK p38 p38 MAPK Activation This compound->p38 IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB NF-κB Nuclear Translocation IkB_Degradation->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkB->Inflammatory_Genes p38->Inflammatory_Genes

Experimental Workflow

Patuletin_Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Cell Treatment cluster_troubleshoot Troubleshooting Stock_Solution 1. Prepare Concentrated This compound Stock in DMSO Prewarm_Media 2. Pre-warm Cell Culture Medium to 37°C Dilute_Stock 3. Slowly Add Stock to Pre-warmed Medium (while vortexing) Prewarm_Media->Dilute_Stock Check_Precipitate1 4. Visually Inspect for Precipitation Dilute_Stock->Check_Precipitate1 Add_to_Cells 5. Add this compound-containing Medium to Cells Check_Precipitate1->Add_to_Cells No Troubleshoot Precipitate Observed: - Lower Concentration - Use Solubilizing Agent - Filter Medium Check_Precipitate1->Troubleshoot Yes Incubate 6. Incubate for Desired Time Add_to_Cells->Incubate

References

Technical Support Center: Optimizing Patuletin Concentration for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patuletin concentration for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for this compound in in vivo studies?

Based on preclinical evidence, intraperitoneal (i.p.) administration of this compound in Wistar rats has been studied at doses of 5, 30, and 60 mg/kg.[1][2] The selection of a starting dose should be based on the specific research question, the animal model being used, and the expected therapeutic window. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

2. What is the recommended route of administration for this compound?

Intraperitoneal injection is a commonly documented method for administering this compound in rodent models.[1][2][3] However, the choice of administration route should be guided by the target organ, the desired pharmacokinetic profile, and the physicochemical properties of the formulation. Oral gavage is another potential route, though the low aqueous solubility and extensive metabolism of flavonoids like this compound can pose challenges to bioavailability.[4]

3. What are the known toxicities associated with this compound?

In vivo studies in Wistar rats have indicated potential toxic effects of this compound. A significant dose-dependent decrease in white blood cell count has been observed with acute, sub-acute, and repeated administration.[2] Additionally, elevated levels of aspartate aminotransferase (AST) and morphological changes in the liver have been reported, suggesting potential hepatotoxicity, particularly at higher doses.[1][2] No significant changes in rat weight or signs of kidney toxicity (as indicated by blood urea nitrogen levels) were observed in one study.[2]

4. What are the main challenges in working with this compound and other flavonoids in vivo?

The clinical and preclinical application of flavonoids, including this compound, is often limited by several factors:

  • Low Bioavailability: Poor aqueous solubility, extensive metabolism in the liver and by gut microbiota, and low systemic absorption can significantly reduce the concentration of the active compound reaching the target site.[4][5][6]

  • Metabolic Instability: Flavonoids undergo significant phase I and phase II metabolism, leading to rapid clearance from the body.[5][6]

  • Drug-Drug Interactions: Flavonoids can interact with various enzymes and transporters, such as cytochrome P450s (CYPs) and ABC transporters, potentially affecting the bioavailability and efficacy of co-administered drugs.[5]

5. How can the bioavailability of this compound be improved?

While specific studies on enhancing this compound bioavailability are limited, general strategies for flavonoids include the development of novel delivery systems.[4] These can include nano-suspensions, solid lipid nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no efficacy at previously reported doses Poor bioavailability due to formulation issues. Rapid metabolism and clearance. Inappropriate route of administration for the target tissue.Formulation: Ensure this compound is fully solubilized. Consider using a vehicle known to enhance flavonoid solubility (e.g., a mixture of DMSO, Tween 80, and saline). Investigate advanced formulation strategies like nano-formulations if solubility remains an issue. Dosing Regimen: Increase the frequency of administration to maintain therapeutic concentrations. Route of Administration: If targeting a specific organ, consider local administration if feasible.
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) Dose is too high for the specific animal strain or model. Vehicle toxicity. Hepatotoxicity.Dose Reduction: Lower the administered dose of this compound. Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation excipients. Monitor Liver Enzymes: At the end of the study, collect blood and analyze for liver enzymes such as ALT and AST to assess hepatotoxicity.
Precipitation of this compound in the formulation Poor solubility in the chosen vehicle. Instability of the formulation over time.Solubility Testing: Perform benchtop solubility tests with various biocompatible solvents and co-solvents. Fresh Preparation: Prepare the formulation fresh before each administration. Particle Size Reduction: If using a suspension, consider micronization to improve stability and dissolution.

Quantitative Data Summary

Table 1: In Vivo this compound Dosages and Observed Effects in Wistar Rats

Dose (mg/kg) Route of Administration Duration Key Findings Reference
5, 30, 60IntraperitonealAcute (1 day), Sub-acute (7 days), Repeated (28 days)Dose-dependent decrease in white blood cell count. Increased AST at 60 mg/kg (acute) and at 5 and 30 mg/kg (sub-acute and repeated). No significant change in body weight.[1][2]
25Intraperitoneal28 daysAmeliorated letrozole-induced polycystic ovarian syndrome (PCOS) and associated inflammation. Restored plasma levels of reproductive hormones.[3]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal Administration of this compound in Rodents

  • Preparation of Dosing Solution:

    • Due to its low aqueous solubility, this compound should be dissolved in a suitable vehicle. A common approach for flavonoids is to first dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with a mixture of polyethylene glycol (PEG), Tween 80, and saline.

    • Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

    • The final concentration of DMSO should be kept low to minimize potential toxicity.

    • The solution should be prepared fresh before each use and vortexed thoroughly to ensure homogeneity.

  • Animal Handling and Dosing:

    • Wistar rats (or other appropriate rodent models) are acclimated to the housing conditions for at least one week prior to the experiment.

    • Animals are weighed immediately before dosing to ensure accurate dose calculation.

    • The this compound solution is administered via intraperitoneal (i.p.) injection using an appropriate gauge needle.

    • A control group receiving only the vehicle should always be included.

  • Monitoring:

    • Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

    • For efficacy studies, relevant biological parameters should be measured at predetermined time points.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and ultimately, cell death.[8][9]

patuletin_apoptosis_pathway cluster_invisible This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Intrinsic Pathway Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

General Workflow for In Vivo this compound Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of this compound in an in vivo disease model.

in_vivo_workflow start Start: Disease Model Induction acclimation Animal Acclimation start->acclimation grouping Randomization into Groups (Vehicle, this compound Doses, Positive Control) acclimation->grouping treatment Treatment Administration (e.g., i.p. injection) grouping->treatment monitoring In-life Monitoring (Weight, Clinical Signs, Efficacy Parameters) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Data Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis (Histology, Biomarkers, etc.) endpoint->analysis conclusion Conclusion analysis->conclusion

References

How to prevent degradation of Patuletin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Patuletin to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is susceptible to degradation over time. To ensure its stability and efficacy in your experiments, adhere to the following storage guidelines.

For Solid this compound (Powder): It is recommended to store this compound powder at -20°C for long-term storage, which can maintain its stability for up to three years.[1] For short-term storage, a tightly sealed container in a dry, cool, and well-ventilated place is sufficient.

For this compound in Solution: If you have dissolved this compound in a solvent, it is crucial to store it at -80°C for long-term stability, which can preserve it for up to one year.[2] When shipping solutions, the use of blue ice is recommended to maintain a low temperature.[2]

Q2: Which solvents are suitable for dissolving this compound?

Q3: What factors can cause this compound to degrade?

This compound, as a flavonol, is sensitive to several environmental factors that can lead to its chemical degradation. These factors are similar to those that affect other flavonoids like quercetin and luteolin.[5] Key factors include:

  • Oxygen: Exposure to atmospheric oxygen can cause oxidative degradation of flavonoids.[5]

  • Light: UVA radiation has been shown to cause the decomposition of flavonoids.[6]

  • pH: Changes in pH can affect the stability of flavonoids. Some flavonoids show pH-dependent stability and are more stable in acidic conditions.[5][7]

  • Temperature: Elevated temperatures can accelerate the degradation process.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound have not been extensively documented in the available literature. However, studies on the degradation of similar flavonoids, such as quercetin, by anaerobic bacteria have identified products like 3,4-dihydroxyphenylacetic acid.[8] It is plausible that this compound could undergo similar degradation pathways, but further research is needed for confirmation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color of this compound powder (e.g., darkening) Oxidation due to prolonged exposure to air.Store the powder in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep at -20°C.
Decreased biological activity in experiments Degradation of the this compound stock solution.Prepare fresh stock solutions for critical experiments. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
Precipitate formation in a stored solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If a precipitate forms after storage, it may indicate degradation. It is advisable to prepare a fresh solution.
Inconsistent experimental results Instability of this compound under experimental conditions (e.g., in cell culture media).Assess the stability of this compound in your specific experimental buffer or media. Consider adding antioxidants to the media if oxidative degradation is suspected, but be aware of potential interactions.

Summary of Storage Conditions

Form Storage Temperature Duration Key Considerations
Solid (Powder)-20°CUp to 3 yearsStore in a tightly sealed container in a dry, well-ventilated area.
In Solvent-80°CUp to 1 yearUse amber vials or protect from light. Avoid repeated freeze-thaw cycles by storing in aliquots.[2]

Experimental Protocols

Protocol for Assessing this compound Stability via HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This method is adapted from established protocols for other flavonoids.[2][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
  • Photodegradation: Expose the stock solution to a light source (e.g., UVA lamp or direct sunlight).

3. Sample Collection and Analysis:

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acidic and alkaline samples before injection if necessary.
  • Analyze the samples using a validated stability-indicating HPLC method. A typical method for flavonoids might use a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol in a gradient or isocratic elution.[11][12][13] Detection is typically performed using a UV-Vis or PDA detector at the wavelength of maximum absorbance for this compound.

4. Data Analysis:

  • Monitor the decrease in the peak area of this compound over time to determine the degradation rate.
  • Observe the appearance of new peaks, which may correspond to degradation products.

Visualizations

This compound This compound Degradation Degradation This compound->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Different Time Points stress->sample hplc Analyze by HPLC sample->hplc data Analyze Data for Degradation Rate hplc->data This compound This compound ROS ROS Production This compound->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Patuletin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation. Methodologies are based on established techniques for improving the bioavailability of flavonoids with similar structural characteristics to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the predicted absorption, distribution, metabolism, and excretion (ADMET) properties of this compound?

An in silico ADMET profile of this compound suggests it has good aqueous solubility and moderate intestinal absorption levels.[1] It is predicted to have a low potential to penetrate the blood-brain barrier and is not expected to inhibit cytochrome P450, CYP2D6.[1] Its plasma protein binding is predicted to be less than 90%.[1]

Q2: What are the main challenges associated with the bioavailability of flavonoids like this compound?

Flavonoids, despite their numerous health benefits, often exhibit low oral bioavailability.[2][3][4] Key challenges include:

  • Poor aqueous solubility: While some flavonoids have good solubility, many are poorly soluble, which can limit their dissolution in the gastrointestinal tract.[5][6][7]

  • Low permeability: The chemical structure of flavonoids can hinder their ability to pass through the intestinal wall.[8]

  • Extensive first-pass metabolism: Flavonoids are often extensively metabolized in the intestines and liver, reducing the amount of active compound that reaches systemic circulation.[2][3]

  • Efflux by transporters: P-glycoprotein and other efflux pumps in the intestinal wall can actively transport flavonoids back into the intestinal lumen, limiting their absorption.[9][10]

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Based on research for other flavonoids, several formulation strategies can be explored to enhance the bioavailability of this compound.[2][7][11][12] These include:

  • Nanoformulations: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[2][13] Promising nanoformulations include:

    • Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds.[14][15][16][17]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can increase oral bioavailability.[18]

    • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers that can provide controlled release.[18]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and bioavailability.[19][20][21][22][23]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and dissolution of this compound.[5][6][24][25][26]

  • Prodrugs: Chemical modification of this compound to create a more soluble or permeable prodrug that is converted back to the active form in the body.[8][27][28][29][30][31]

  • Co-administration with Bioavailability Enhancers: Administering this compound with substances that can inhibit its metabolism or efflux can increase its systemic exposure.[9][10]

Troubleshooting Guides

Issue 1: Low in vitro dissolution of this compound formulation.
Potential Cause Troubleshooting Step
Poor intrinsic solubility of this compound. 1. Particle Size Reduction: Micronize or nanonize the this compound powder to increase the surface area for dissolution. 2. Formulation approach: Consider formulating this compound as a solid dispersion or a cyclodextrin inclusion complex to enhance its solubility.[19][24]
Recrystallization of amorphous this compound in the formulation. 1. Polymer Selection (for solid dispersions): Select a polymer that has good miscibility with this compound and a high glass transition temperature to prevent recrystallization.[20] 2. Humidity Control: Store the formulation in a low-humidity environment to prevent moisture-induced crystallization.
Inadequate wetting of the formulation. 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant to the dissolution medium or the formulation to improve wettability.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step
Food effect. 1. Standardize Feeding Protocol: Conduct pharmacokinetic studies in fasted or fed animals under strictly controlled conditions. High-fat diets have been shown to alter the absorption of some flavonoids.[2] 2. Investigate Food-Formulation Interaction: Evaluate the effect of food on the performance of your specific formulation.
Inter-individual differences in metabolism. 1. Increase Sample Size: Use a larger group of animals to obtain more statistically robust data. 2. Genotyping: If possible, genotype the animals for key metabolic enzymes to identify potential sources of variability.
Formulation instability in the GI tract. 1. Enteric Coating: For formulations sensitive to acidic pH, consider applying an enteric coating to protect them in the stomach. 2. Mucoadhesive Polymers: Incorporate mucoadhesive polymers to increase the residence time of the formulation in the intestine.
Issue 3: Low oral bioavailability despite good in vitro dissolution.
Potential Cause Troubleshooting Step
Extensive first-pass metabolism. 1. Co-administration with an Inhibitor: Co-administer this compound with a known inhibitor of relevant metabolizing enzymes (e.g., piperine for CYP3A4).[9] 2. Prodrug Approach: Design a prodrug of this compound that masks the metabolic site and is cleaved to release the active drug after absorption.[27][28]
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with a P-gp Inhibitor: Co-administer this compound with a P-gp inhibitor such as quercetin or verapamil.[9][10] 2. Formulation with P-gp Inhibiting Excipients: Utilize excipients with known P-gp inhibitory effects, such as certain grades of Poloxamers or TPGS.
Poor membrane permeability. 1. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. 2. Lipid-Based Formulations: Formulate this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or SLNs, which can enhance lymphatic absorption and bypass first-pass metabolism.[7][17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of flavonoids, which can serve as a reference for designing experiments with this compound.

Table 1: Enhancement of Flavonoid Bioavailability using Nanoformulations

FlavonoidFormulationAnimal ModelFold Increase in AUC (Compared to Free Flavonoid)Reference
LuteolinMicroemulsionRats~2.22[2]
QuercetinLiposomesRats~10[14]
ResveratrolSolid Lipid NanoparticlesRats8[13]
CurcuminLiposomes with cyclodextrin-Significant improvement[13]

Table 2: Enhancement of Flavonoid Bioavailability using Solid Dispersions

DrugPolymerAnimal ModelFold Increase in Relative Oral BioavailabilityReference
PaclitaxelHPMCAS-MF and Poloxamer 188-1.78 (compared to physical mixture)[19]

Table 3: Enhancement of Flavonoid Bioavailability using Cyclodextrin Complexes

FlavonoidCyclodextrinAnimal ModelFold Increase in BioavailabilityReference
Luteolinβ-CD-MOFHealthy Rats~4.04[24]
Luteolinβ-CD-MOFLiver Injured Rats~11.07[24]
Quercetinγ-CD-MOF-18[26]
Apigeninγ-CD-MOF-19[26]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
  • Dissolve Lipids and this compound: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Protocol 2: Preparation of this compound Solid Dispersion by the Solvent Evaporation Method
  • Dissolve this compound and Polymer: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or acetone).

  • Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature.

  • Milling and Sieving: Mill the resulting solid mass and sieve it to obtain a powder of uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (using techniques like DSC and XRD to confirm the amorphous state).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Formulation Formulation Process (e.g., Nanoformulation, Solid Dispersion) This compound->Formulation Excipients Excipients (Polymers, Lipids, etc.) Excipients->Formulation Physicochemical Physicochemical Characterization (Size, EE%) Formulation->Physicochemical Dissolution In Vitro Dissolution Physicochemical->Dissolution Permeability In Vitro Permeability (e.g., Caco-2) Dissolution->Permeability AnimalModel Animal Model (Rats/Mice) Permeability->AnimalModel PK_Study Pharmacokinetic Study (AUC, Cmax, Tmax) AnimalModel->PK_Study

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism Patuletin_Oral Oral this compound Formulation Lumen GI Lumen Patuletin_Oral->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen P-gp Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver Portal_Vein->Liver Metabolites Metabolites Liver->Metabolites Metabolism Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation

Caption: Key pathways affecting the oral bioavailability of this compound.

logical_relationship Bioavailability Enhanced this compound Bioavailability Solubility Increased Solubility Solubility->Bioavailability Permeability Increased Permeability Permeability->Bioavailability Metabolism Reduced First-Pass Metabolism Metabolism->Bioavailability Efflux Reduced P-gp Efflux Efflux->Bioavailability

Caption: Factors contributing to enhanced this compound bioavailability.

References

Technical Support Center: Patuletin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of patuletin.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting this compound extraction?

A1: Before initiating this compound extraction, it is crucial to consider the plant material, solvent selection, and extraction method. The choice of plant species and even the specific part of the plant (e.g., flowers, leaves) will significantly impact the this compound concentration. Solvent selection is paramount and should be based on the polarity of this compound to ensure efficient solubilization.[1][2] The extraction method should be chosen based on available equipment, desired yield, and the thermal stability of this compound.[1]

Q2: How does the stability of this compound affect extraction and purification?

A2: this compound, like many flavonoids, is susceptible to degradation under certain conditions. Factors such as pH, temperature, and light can impact its stability. Flavonoids are generally more stable at a pH between 5 and 7.[3] Elevated temperatures during extraction can lead to thermal degradation, reducing the final yield.[1] While light was found to have no significant effect on the degradation of some flavonoids, it is good practice to protect extracts from direct light to minimize potential degradation.[3]

Q3: What are the most effective solvents for extracting this compound?

A3: this compound is a polar compound, and polar solvents are generally effective for its extraction.[2] Methanol and ethanol, often in aqueous mixtures (e.g., 70% ethanol), are commonly used and have shown high extraction efficiency for flavonoids.[4][5] The choice of solvent is a critical parameter that affects not only the yield but also the bioactivity of the extracted compound.[2] For purification, a range of solvents with varying polarities, such as hexane, dichloromethane, and ethyl acetate, can be used for fractionation.[4]

Q4: I am observing a low yield of this compound. What are the likely causes?

A4: Low this compound yield can stem from several factors:

  • Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the plant matrix.

  • Insufficient Extraction Time: The duration of the extraction may not be long enough to achieve a complete extraction.

  • Degradation: this compound may be degrading due to high temperatures or unfavorable pH during the process.[1][3]

  • Inefficient Extraction Method: The chosen method may not be efficient enough for the specific plant material.

  • Improper Plant Material Handling: The quality and pre-processing of the plant material can significantly affect the yield.

Q5: How can I improve the purity of my this compound extract?

A5: Improving the purity of this compound extracts typically involves chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is a common method.[4][6] Advanced techniques like high-performance counter-current chromatography (HPCCC) and molecularly imprinted solid-phase extraction (MISPE) can offer higher selectivity and purity.[7][8] MISPE, for instance, utilizes polymers designed with specific binding sites for this compound, leading to highly selective extraction.[7][9]

Troubleshooting Guides

Issue 1: Low this compound Yield During Extraction
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Selection Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).Identification of a solvent system that provides optimal this compound solubility and extraction efficiency.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio.[1]Increased extraction efficiency without causing thermal degradation of this compound.
This compound Degradation Maintain a pH between 5 and 7 during extraction and avoid excessive heat.[3] Store extracts at low temperatures (-20°C) and protect from light.[3]Preservation of this compound integrity and maximization of yield.
Inefficient Cell Wall Disruption Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider pre-treatment methods if necessary.Improved solvent access to the intracellular components, leading to higher extraction yields.
Issue 2: Co-extraction of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Low Solvent Selectivity Employ a multi-step extraction process starting with non-polar solvents (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a polar solvent for this compound.A cleaner crude extract with a higher relative concentration of this compound.
Presence of Structurally Similar Compounds Utilize highly selective purification techniques such as MISPE, which can differentiate between this compound and other structurally similar flavonoids.[7]Enhanced purity of the final this compound isolate.
Pigment and Chlorophyll Contamination Incorporate a defatting step with a non-polar solvent or use specific adsorbent resins to remove pigments.A visually cleaner extract that is easier to purify in subsequent chromatographic steps.
Issue 3: Difficulty in this compound Purification
Potential Cause Troubleshooting Step Expected Outcome
Poor Resolution in Column Chromatography Optimize the mobile phase composition and gradient. Experiment with different stationary phases (e.g., silica gel, Sephadex LH-20, reversed-phase C18).Improved separation of this compound from other co-eluting compounds.
Irreversible Adsorption on Stationary Phase Ensure the sample is fully dissolved and filtered before loading onto the column. Consider sample pre-purification to remove interfering substances.Better recovery of this compound from the chromatographic column.
This compound Precipitation in the Column Check the solubility of this compound in the chosen mobile phase. Adjust the solvent composition to ensure this compound remains dissolved throughout the purification process.Uninterrupted and efficient chromatographic separation.

Quantitative Data Summary

Parameter Value Source Notes
This compound Yield 110 mg from 2 kg of Tagetes patula flowers[4]Extraction with 70% ethanol followed by fractionation and column chromatography.
MISPE Binding Capacity 38 mg/g[7]For a this compound-imprinted polymer.
MISPE Recovery Rate 96-98%[7]From spiked and non-spiked samples of Tagetes patula extract.
Purity after HPCCC 98.3%[8]For this compound-3-O-glucoside from Flaveria bidentis.

Experimental Protocols

Protocol 1: General Extraction of this compound from Tagetes patula Flowers
  • Plant Material Preparation: Air-dry the flowers of Tagetes patula and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% ethanol at room temperature.[4] A solid-to-solvent ratio of 1:10 (w/v) is a good starting point. The extraction should be repeated three times to maximize the yield.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[7]

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, dichloromethane, and n-butanol.[4] this compound is expected to be enriched in the more polar fractions like n-butanol.

  • Purification: Subject the this compound-rich fraction to column chromatography. A typical procedure involves using a silica gel column and eluting with a gradient of chloroform and methanol.[6] Further purification can be achieved using a Sephadex LH-20 column.[4]

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) for this compound Purification
  • Polymer Synthesis: Synthesize a this compound-imprinted polymer (MIP) using this compound as the template molecule, a functional monomer (e.g., 2-vinyl pyridine), and a cross-linker (e.g., ethylene glycol dimethacrylate). A non-imprinted polymer (NIP) should be synthesized under the same conditions without the template for comparison.[7]

  • MISPE Cartridge Preparation: Pack a solid-phase extraction cartridge with the synthesized MIP.

  • Conditioning: Condition the cartridge by passing a small volume of the elution solvent (e.g., ethanol) followed by the washing solvent (e.g., deionized water).[7]

  • Sample Loading: Dissolve the crude this compound extract in an appropriate solvent and load it onto the conditioned MISPE cartridge.

  • Washing: Wash the cartridge with a solvent that removes non-specifically bound impurities without eluting this compound (e.g., deionized water).[7]

  • Elution: Elute the selectively bound this compound from the MIP using a suitable organic solvent like ethanol.[7]

  • Analysis: Analyze the eluted fraction for the purity and concentration of this compound using HPLC.

Visualizations

Extraction_Workflow Plant_Material Dried & Ground Plant Material Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Crude Extract) Filtration->Concentration Fractionation Liquid-Liquid Fractionation Concentration->Fractionation Purification Chromatographic Purification Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Cause1 Inappropriate Solvent Low_Yield->Cause1 Cause2 Suboptimal Parameters Low_Yield->Cause2 Cause3 This compound Degradation Low_Yield->Cause3 Solution1 Solvent Screening Cause1->Solution1 Solution2 Optimize Time, Temp, Ratio Cause2->Solution2 Solution3 Control pH, Temp, Light Cause3->Solution3

Caption: Troubleshooting logic for addressing low this compound extraction yields.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) separation of patuletin from structurally related flavonoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related compounds.

ProblemPossible CauseSuggested Solution
Poor Resolution between this compound and Quercetin/Kaempferol Mobile phase composition is not optimal.- Adjust Solvent Ratio: Modify the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. - Modify Aqueous Phase pH: The pH of the mobile phase can affect the ionization state of flavonoids, thus altering their retention. Acidifying the mobile phase with 0.1% formic acid or acetic acid is a common practice to improve peak shape and resolution. - Change Organic Solvent: If using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
Inappropriate column chemistry.- Column Selection: A standard C18 column is a good starting point for flavonoid separation. If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds.
Gradient slope is too steep.- Optimize Gradient Program: If using a gradient elution, decrease the slope of the gradient in the region where this compound and related flavonoids elute. A shallower gradient provides more time for the separation to occur.
Peak Tailing Secondary interactions with the stationary phase.- Acidify Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. - Use a Competing Base: For basic analytes, adding a competing base like triethylamine (TEA) to the mobile phase can block active silanol sites. However, use this with caution as it can affect column longevity.
Column overload.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column. Overloading can lead to peak distortion and tailing.
Mismatch between sample solvent and mobile phase.- Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Broad Peaks Extra-column volume.- Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize dead volume.
Low column temperature.- Increase Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. Ensure that this compound is stable at the selected temperature.
Column contamination or void.- Flush the Column: Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, it may be necessary to replace the column. Using a guard column can help protect the analytical column.
Irreproducible Retention Times Inconsistent mobile phase preparation.- Ensure Accurate Preparation: Prepare the mobile phase consistently and accurately for each run. Premixing the mobile phase components can improve reproducibility compared to online mixing.
Fluctuations in column temperature.- Use a Column Oven: Employ a column oven to maintain a consistent temperature throughout the analysis.
Column not properly equilibrated.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A1: A good starting point is to use a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution. The mobile phase can consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A UV detector set to a wavelength of around 360-370 nm is suitable for detecting this compound and related flavonoids.[1][2]

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most reliable method for peak identification is to run a standard of pure this compound under the same HPLC conditions. The retention time of the peak in your sample should match that of the standard. For further confirmation, especially in complex matrices, using a mass spectrometer (LC-MS) detector can provide mass-to-charge ratio information to confirm the identity of the compound.

Q3: My this compound peak is very small. How can I improve the sensitivity of my method?

A3: To improve sensitivity, you can try several approaches:

  • Increase the injection volume: Be cautious not to overload the column.

  • Concentrate your sample: Use solid-phase extraction (SPE) or other sample preparation techniques to concentrate the analyte before injection.

  • Optimize the detection wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

  • Use a more sensitive detector: A diode array detector (DAD) or a mass spectrometer (MS) will offer higher sensitivity than a standard UV detector.

Q4: What are the key structural differences between this compound, quercetin, and kaempferol that affect their HPLC separation?

A4: this compound, quercetin, and kaempferol are all flavonols with similar core structures. The key differences lie in their hydroxylation and methoxylation patterns. This compound is a methoxy derivative of quercetin. These small differences in polarity are what allow for their separation by reversed-phase HPLC. Generally, compounds with more hydroxyl groups will be more polar and elute earlier, while methoxylation can decrease polarity, leading to longer retention times.

Experimental Protocols

Detailed HPLC Method for the Separation of this compound from Related Flavonoids

This protocol is a recommended starting point and may require optimization based on your specific instrumentation and sample matrix.

1. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solvents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound, quercetin, and kaempferol analytical standards.

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

4. Chromatographic Conditions

ParameterCondition
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 370 nm
Gradient Program See Table below

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08515
20.06040
25.04060
30.01090
35.01090
35.18515
45.08515

5. Sample Preparation

  • Accurately weigh and dissolve analytical standards in methanol to prepare stock solutions.

  • Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition.

  • For plant extracts or other complex samples, perform a suitable extraction followed by filtration through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the separation of flavonoids structurally related to this compound. This data can be used as a reference for method development and optimization.

Flavonoid(s)ColumnMobile PhaseDetectionReference
Quercetin, KaempferolC18 (250 x 4.6 mm, 5 µm)Methanol: 0.4% Phosphoric Acid (47:53, v/v)360 nm[3]
Patulitrin, this compoundNot specifiedNot specified360 nm[1]
Quercetin, Kaempferol, IsorhamnetinC18Phosphate buffer (pH 2.0), THF, Methanol, Isopropanol (65:15:10:20, v/v/v/v)380 nm[4]
Rutin, Luteolin, ScopoletinC18 (250 x 4.6 mm, 5 µm)Water with 0.3% Orthophosphoric Acid: Methanol: Acetonitrile (65:10:25, v/v/v)254 nm[5]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction/Dissolution Filter Filtration (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector MP_A Mobile Phase A (e.g., 0.1% Formic Acid in Water) Pump HPLC Pump MP_A->Pump MP_B Mobile Phase B (e.g., Acetonitrile) MP_B->Pump Column C18 Column Injector->Column Pump->Injector Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: A typical experimental workflow for HPLC analysis of flavonoids.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_shape Peak Shape Issues Start Poor Separation of This compound and Analogs PoorRes Poor Resolution? Start->PoorRes BadShape Peak Tailing/Broadening? Start->BadShape AdjustGradient Decrease Gradient Slope PoorRes->AdjustGradient Yes ChangeSolvent Change Organic Solvent (ACN <=> MeOH) AdjustGradient->ChangeSolvent ChangeColumn Try Different Column (e.g., Phenyl-hexyl) ChangeSolvent->ChangeColumn AcidifyMP Acidify Mobile Phase (e.g., 0.1% Formic Acid) BadShape->AcidifyMP Yes CheckSampleSolvent Check Sample Solvent (Weaker than MP) AcidifyMP->CheckSampleSolvent LowerConcentration Lower Sample Concentration CheckSampleSolvent->LowerConcentration IncreaseTemp Increase Column Temperature LowerConcentration->IncreaseTemp

References

Technical Support Center: Patuletin Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence issues associated with the flavonoid, Patuletin, in microscopy applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my research?

This compound is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It is investigated for various potential therapeutic properties, including its role in inducing apoptosis (programmed cell death) in cancer cells.[2][3] Your research may involve using this compound to study its effects on cellular signaling pathways, particularly in the context of cancer biology.

Q2: What is autofluorescence and why is it a problem when working with this compound?

Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the signals from fluorescent probes used in microscopy. Flavonoids, including this compound, are known to be inherently fluorescent, often emitting light in the green part of the spectrum. This can create a high background signal, making it difficult to distinguish the specific fluorescence of your target from the autofluorescence of this compound.

Q3: How do I know if the fluorescence I'm observing is from my specific stain or from this compound's autofluorescence?

To determine the source of the fluorescence, you should prepare a control sample that includes this compound but omits your fluorescent stain. If you observe fluorescence in this control sample, it is likely due to this compound's autofluorescence.

Troubleshooting Guide

Problem: High background fluorescence in my images when using this compound.

High background fluorescence can obscure the signal from your intended target. Follow these steps to troubleshoot this issue.

1. Spectral Overlap Assessment:

Recommended Action:

  • Choose Fluorophores in the Far-Red or Near-Infrared Spectrum: These fluorophores are excited by and emit light at longer wavelengths, where autofluorescence from biological samples and compounds like this compound is generally lower.[4]

  • Perform a Spectral Scan: If your microscopy system has a spectral detector, perform a lambda scan on a sample containing only this compound to determine its emission profile. This will allow you to select fluorophores that do not overlap with this compound's autofluorescence.

2. Experimental Protocol Optimization:

Your sample preparation and imaging protocol can significantly impact the level of autofluorescence.

Recommended Actions:

  • Optimize Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[5] Consider reducing the fixation time or using an alternative fixation method, such as methanol fixation, if compatible with your antibodies and experimental goals.[4]

  • Use a Quenching Agent: Several chemical reagents can help to reduce autofluorescence.

    • Sudan Black B: A 0.1% solution in 70% ethanol can be applied to your sample to quench autofluorescence.

    • Sodium Borohydride: A freshly prepared solution of 1 mg/mL in PBS can be used to treat samples after fixation.[4]

    • Commercial Quenching Kits: Various commercially available kits are designed to reduce autofluorescence from multiple sources.

3. Image Acquisition and Analysis Adjustments:

If the above steps are not sufficient, you can use image acquisition and analysis techniques to minimize the impact of autofluorescence.

Recommended Action:

  • Image Subtraction: Acquire an image of a control sample with this compound but without your fluorescent label. You can then subtract this background fluorescence from your experimental images.

Quantitative Data Summary: Autofluorescence Reduction Methods
MethodDescriptionPotential Reduction in AutofluorescenceReference
Fluorophore Selection Using fluorophores in the far-red or near-infrared spectrum.Significant, avoids spectral overlap.[4]
Fixation Optimization Reducing aldehyde fixative concentration or duration, or using alcohol-based fixatives.Variable, depends on tissue and fixative.[4]
Sudan Black B A lipophilic dye that quenches autofluorescence from lipofuscin.Effective for lipofuscin-related autofluorescence.N/A
Sodium Borohydride Reduces aldehyde-induced autofluorescence.Can be effective for fixative-induced autofluorescence.[4]
Commercial Kits Proprietary reagents designed to quench autofluorescence from various sources.Varies by kit and sample type.N/A

Experimental Protocols

Protocol 1: General Immunofluorescence with Flavonoids

This protocol provides a general framework for performing immunofluorescence experiments in the presence of potentially autofluorescent flavonoids like this compound.

  • Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at the desired concentration and duration.

  • Fixation:

    • Option A (Formaldehyde): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

    • Option B (Methanol): Fix cells with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization (if required for intracellular targets): Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[6]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer overnight at 4°C.[6]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (preferably in the far-red spectrum) in the dark for 1-2 hours at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip with a low-autofluorescence mounting medium.

  • Imaging: Image using a confocal or fluorescence microscope, using appropriate laser lines and emission filters to minimize bleed-through.

Protocol 2: Autofluorescence Quenching with Sodium Borohydride
  • Follow steps 1 and 2 of Protocol 1 for cell culture, treatment, and fixation.

  • After fixation, wash the cells three times with PBS.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

  • Incubate the cells with the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the cells thoroughly three times with PBS.

  • Proceed with the remaining steps of the immunofluorescence protocol (permeabilization, blocking, antibody incubations, etc.).

Visualizations

Signaling Pathway: this compound-Induced Intrinsic Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway by inhibiting the Fatty Acid Synthase (FASN).[2] This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

G This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Caspase9 Caspase-9 FASN->Caspase9 inhibition leads to activation Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound's role in the intrinsic apoptosis pathway.

Experimental Workflow: Troubleshooting this compound Autofluorescence

This workflow outlines the decision-making process for addressing autofluorescence issues when working with this compound.

G Start Start: High Background Autofluorescence Observed Control Run Unstained Control (this compound only) Start->Control CheckSpectra Is Fluorescence Present? Control->CheckSpectra OptimizeFluorophore Optimize Fluorophore Selection (Far-Red/NIR) CheckSpectra->OptimizeFluorophore Yes NoAutofluorescence Issue is not this compound Autofluorescence CheckSpectra->NoAutofluorescence No OptimizeProtocol Optimize Experimental Protocol (Fixation, Quenching) OptimizeFluorophore->OptimizeProtocol ImageProcessing Implement Image Processing Techniques OptimizeProtocol->ImageProcessing Success Successful Imaging ImageProcessing->Success

Caption: Workflow for troubleshooting this compound autofluorescence.

References

Technical Support Center: Optimizing Patuletin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of patuletin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization of this compound.

Low or No Product Yield

Problem: The desired this compound derivative is not being formed, or the yield is significantly lower than expected.

Possible Cause Troubleshooting Steps
Poor Quality or Degraded Starting Material Confirm the purity of your this compound starting material using techniques like HPLC or NMR.this compound can be sensitive to high temperatures and acidic conditions.[1][2][3][4] Store it in a cool, dark, and dry place.
Inactive or Degraded Reagents Use fresh derivatization reagents. Silylating agents are particularly sensitive to moisture.[5]For methylation with dimethyl carbonate (DMC), ensure the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst is of high purity.[6][7]For acetylation, use fresh acetic anhydride and a high-purity catalyst like 4-dimethylaminopyridine (DMAP).[8][9]
Suboptimal Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature for the specific derivatization method. Overheating can lead to degradation.Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessive time can result in side product formation.Solvent: Ensure the solvent is anhydrous, especially for moisture-sensitive reactions like silylation. This compound has good solubility in solvents like dimethylformamide (DMF), ethanol, and ethyl acetate.[10][11]
Presence of Moisture Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[5]Use anhydrous solvents.For silylation, consider performing the reaction in a glove box to minimize exposure to atmospheric moisture.[5]
Formation of Multiple Products or Impurities

Problem: The reaction mixture shows multiple spots on TLC or multiple peaks in the chromatogram, indicating the formation of side products.

Possible Cause Troubleshooting Steps
Non-selective Derivatization This compound has multiple hydroxyl groups with varying reactivity. To achieve selective derivatization at a specific hydroxyl group, consider using protecting groups for the other hydroxyls.[12][13][14][15][16]Adjusting the stoichiometry of the derivatizing agent can sometimes favor derivatization at the most reactive sites.
Side Reactions Over-derivatization: Using a large excess of the derivatizing agent or prolonged reaction times can lead to the derivatization of less reactive hydroxyl groups. Optimize the molar ratio of the reagent to this compound.Degradation: this compound may degrade under harsh reaction conditions (e.g., strong acids/bases, high temperatures). Use milder reaction conditions where possible.[1][2][3][4]
Impure Starting Materials or Reagents Purify the starting this compound and check the purity of all reagents before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for this compound, a flavonoid, involve targeting its hydroxyl groups. These include:

  • Silylation: This is often used to increase the volatility and thermal stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17][18][19][20]

  • Acetylation: This involves replacing the hydrogen of the hydroxyl groups with an acetyl group, often using acetic anhydride and a catalyst like pyridine or DMAP. Acetylation can improve the bioavailability and anticancer activity of flavonoids.[8][9]

  • Methylation: This involves the addition of a methyl group to the hydroxyl groups, which can enhance metabolic stability and membrane transport.[6][7][21][22][23] A common method uses dimethyl carbonate (DMC) with a DBU catalyst.[6][7]

Q2: How can I achieve selective derivatization of a specific hydroxyl group on the this compound molecule?

A2: Achieving regioselectivity in the derivatization of a polyhydroxylated molecule like this compound can be challenging. The different hydroxyl groups on the flavonoid scaffold have varying reactivities. To achieve selective derivatization, you can employ protecting group strategies.[12][13][14][15][16] This involves protecting the less reactive hydroxyl groups with a temporary blocking group, performing the desired derivatization on the unprotected hydroxyl group, and then removing the protecting groups.

Q3: My silylation reaction for GC-MS analysis is not working. What should I check?

A3: Silylation reactions are highly sensitive to moisture. Here are the most common culprits for failed silylation:

  • Moisture: Ensure all glassware, syringes, and solvents are scrupulously dry. Consider flame-drying glassware under vacuum or silylating the glassware with a reagent like dimethyldichlorosilane.[5]

  • Reagent Quality: Use a fresh, unopened vial of your silylating agent (e.g., BSTFA, MSTFA). These reagents degrade upon exposure to air and moisture.[5]

  • Incomplete Reaction: Ensure you are using a sufficient excess of the silylating reagent and that the reaction is allowed to proceed for the recommended time and at the appropriate temperature.

Q4: What is the stability of this compound under typical laboratory conditions?

A4: this compound is relatively stable but can be sensitive to certain conditions. It is known to be quite stable at temperatures between 105 to 125 °C in aqueous solutions with a pH of 3.5–5.5.[2] However, its stability decreases as the pH increases.[2] For long-term storage, it should be kept in a cool, dark, and dry environment to prevent degradation.

Quantitative Data

The following tables summarize typical reaction conditions and yields for common flavonoid derivatization methods. Note that while this compound-specific data is limited, the data for quercetin, a structurally similar flavonol, provides a good starting point for optimizing your reaction conditions.

Table 1: Acetylation of Quercetin to form Quercetin Pentacetate

ParameterCondition
Reagents Acetic anhydride, 4-dimethylaminopyridine (DMAP)
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time ~2 hours
Yield 78-97%[8]

Table 2: Methylation of Flavonols using Dimethyl Carbonate (DMC)

ParameterCondition
Reagents Dimethyl carbonate (DMC), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Temperature Reflux (90 °C)
Reaction Time 24 hours
Yield Quantitative for 3-hydroxyflavone[6]

Table 3: Silylation of Flavonoids for GC-MS Analysis

ParameterCondition
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Solvent Pyridine or Acetonitrile
Temperature 60-80 °C
Reaction Time 30-60 minutes
Yield Typically high for analytical purposes

Experimental Protocols

Protocol 1: Acetylation of this compound (Adapted from Quercetin Acetylation)

This protocol is adapted from a procedure for the peracetylation of polyphenols.[8][9]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution. Then, add an excess of acetic anhydride dropwise while stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol provides a general procedure for the silylation of flavonoids prior to GC-MS analysis.

  • Sample Preparation: Place a small, accurately weighed amount of dry this compound sample into a clean, dry reaction vial.

  • Reagent Addition: Add an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS or MSTFA).

  • Reaction: Cap the vial tightly and heat it in a heating block at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow_acetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in Anhydrous DMF start->dissolve add_dmap Add Catalytic DMAP dissolve->add_dmap add_ac2o Add Acetic Anhydride add_dmap->add_ac2o stir Stir at Room Temp. (Monitor by TLC) add_ac2o->stir quench Quench with Cold Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Experimental workflow for the acetylation of this compound.

logical_relationship_troubleshooting problem Low/No Product Yield cause1 Poor Starting Material problem->cause1 cause2 Inactive Reagents problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Presence of Moisture problem->cause4 solution1 Check Purity & Storage cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Optimize Temp., Time, Solvent cause3->solution3 solution4 Use Anhydrous Techniques cause4->solution4

Caption: Troubleshooting logic for low or no product yield.

References

How to increase the yield of Patuletin from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for increasing the yield of Patuletin from natural sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a rare, naturally occurring flavonoid, specifically a 6-methoxyquercetin.[1][2] It is recognized for a range of promising biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties.[3] The primary and most studied natural sources of this compound are the flowers of Tagetes species, particularly French Marigold (Tagetes patula), and plants from the Flaveria genus, such as Flaveria bidentis.[4][5][6]

Q2: What are the main strategies to increase the yield of this compound?

There are three primary strategies to enhance the yield of this compound from natural sources:

  • Optimization of Extraction and Purification: This involves selecting the most efficient solvents and using advanced chromatography techniques to maximize recovery and purity from the plant matrix.[4][5]

  • Biosynthesis Enhancement via Elicitation: This strategy uses chemical or physical agents (elicitors) to induce a stress response in the plant, which in turn boosts the production of secondary metabolites, including flavonoids like this compound.[7][8]

  • Metabolic Engineering: This advanced approach involves the direct genetic modification of a plant or microbial host to upregulate the biosynthetic pathway leading to this compound, thereby increasing its production.[9][10]

Q3: Which analytical methods are most effective for quantifying this compound in a crude extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of this compound in plant extracts.[11] A typical HPLC setup for this compound analysis might use a C18 column with a gradient elution system involving an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent like methanol.[4]

Section 2: Troubleshooting Guide: Extraction & Purification

Q4: My initial solvent extraction of this compound is resulting in a low yield. How can I improve this?

Low yield from a primary extraction can be due to several factors. Consider the following troubleshooting steps:

  • Solvent Choice: While 70% ethanol is commonly used, the optimal solvent can vary.[11] A patent for obtaining this compound suggests a multi-step extraction, first with chloroform to remove certain impurities, followed by extraction with 90% ethanol at an elevated temperature (85-90°C).[12]

  • Extraction Method: Conventional methods like maceration can be less efficient.[11] Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can significantly improve yields and reduce extraction times by enhancing solvent penetration into the plant matrix.[13]

  • Plant Material: The concentration of this compound can vary based on the plant variety, growing conditions, and harvesting time.[11][14] Ensure you are using a high-flavonoid variety and that the material is properly dried and ground before extraction.

Q5: I am struggling to separate this compound from structurally similar flavonoids, such as Quercetagetin. What advanced purification techniques can I use?

This compound and Quercetagetin differ only by a methoxy group versus a hydroxyl group at the C6 position, making their separation by conventional chromatography challenging.[2] For high-purity separation, consider these advanced methods:

  • Molecularly Imprinted Solid-Phase Extraction (MISPE): This technique creates a polymer with cavities specifically shaped to bind this compound. A developed MISPE system showed a binding capacity for this compound of 38.0 mg/g, compared to just 7.9 mg/g for a non-imprinted polymer, demonstrating high selectivity.[4]

  • High-Performance Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing irreversible adsorption. It has been successfully used to isolate this compound-3-O-glucoside and other flavonoids from Flaveria bidentis with purities exceeding 98%.[5][15]

Table 1: Comparison of this compound Purification Techniques

ParameterConventional Column ChromatographyHigh-Performance Counter-Current Chromatography (HPCCC)Molecularly Imprinted Solid-Phase Extraction (MISPE)
Selectivity Low to ModerateHighVery High[4]
Purity Achieved Variable>98%[5]High (dependent on elution)
Yield/Recovery Moderate (potential for loss)High (minimal sample loss)[5]High (Binding capacity of 38 mg/g)[4]
Key Advantage Widely availableNo solid support, good for complex mixturesExceptional selectivity for target molecule[4][16]
Primary Challenge Co-elution of similar compoundsRequires specialized equipmentRequires synthesis of a custom polymer

Section 3: Troubleshooting Guide: Biosynthesis Enhancement (Elicitation)

Q6: I want to use elicitors to increase this compound production in a plant cell or hairy root culture. Which elicitors are most promising for flavonoids?

Elicitation is a powerful tool to stimulate the flavonoid biosynthesis pathway.[7] Based on studies enhancing general flavonoid production, the following elicitors are excellent starting points:

  • Methyl Jasmonate (MeJA): MeJA is a plant hormone widely reported to dramatically increase the production of various flavonoids by upregulating key biosynthetic genes like chalcone synthase (CHS).[8][17]

  • Salicylic Acid (SA): Another plant hormone that serves as a signaling molecule to induce defense responses and the production of phenolic compounds.[7][17]

  • UV Radiation: Specifically, low levels of UV-B radiation (280-315 nm) have been shown to be effective in boosting the synthesis of flavonoids in plants.[7]

  • Yeast Extract: A common biotic elicitor that contains various components like chitin and β-glucan that trigger plant defense and secondary metabolite production.[17][18]

Q7: My elicitor treatment is not working or is causing tissue death. What parameters should I adjust?

The success of elicitation is highly dependent on optimizing the experimental conditions. If you are encountering issues, consider the following:

  • Concentration: Elicitors are effective at low concentrations. High concentrations can be toxic and lead to cell death. For example, effective MeJA concentrations in studies range from 10 µM to 100 µM.[17][18] It is crucial to perform a dose-response experiment to find the optimal concentration for your specific plant system.

  • Exposure Time: The timing of elicitor application and the duration of exposure are critical. The peak accumulation of metabolites can occur anywhere from hours to several days after treatment.[18] A time-course experiment is necessary to determine the optimal harvest time.

  • Plant-Specific Response: The response to an elicitor is species-specific. An elicitor that works well in one plant may be ineffective or toxic in another. It is recommended to screen a small panel of different elicitors (e.g., MeJA, SA, Yeast Extract) to identify the most effective one for your system.[17]

Q8: How can I verify that my elicitor treatment is stimulating the correct biosynthetic pathway?

To confirm that the elicitor is working at the molecular level, you can measure the expression of key genes in the flavonoid biosynthesis pathway using quantitative reverse-transcription PCR (qRT-PCR). A significant upregulation in the expression of genes such as Chalcone Synthase (CHS) and Flavanone 3-hydroxylase (F3H) after elicitor treatment would provide strong evidence that the pathway has been activated.[8]

Section 4: Experimental Protocols & Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid Phenylalanine. The pathway proceeds through several enzymatic steps to produce Quercetagetin, which is then methylated by an O-methyltransferase (OMT) to yield this compound.

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) of this compound

This protocol is adapted from the methodology described for the selective extraction of this compound.[4] It involves creating a custom polymer designed to selectively bind this compound.

Materials:

  • Template Molecule: this compound (PL)

  • Functional Monomer: 2-vinylpyridine (2-VP)

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)

  • Porogen: Methanol (MeOH)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Crude Plant Extract (e.g., from Tagetes patula) dissolved in MeOH

  • Washing Solvent: Methanol/Acetic Acid solution

  • Elution Solvent: To be optimized (e.g., combinations of EtOH, MeOH, with/without acetic acid)[4]

Methodology:

  • Polymer Synthesis (PL-MIP): a. Dissolve the this compound template and 2-VP functional monomer in methanol (porogen) in a glass vial. b. Sonicate the mixture for a few minutes to ensure pre-arrangement of the monomer around the template. c. Add the EGDMA crosslinker and AIBN initiator to the solution. d. Purge the solution with nitrogen gas for 5-10 minutes to remove oxygen, which can inhibit polymerization. e. Seal the vial and polymerize in a water bath at 60°C for 24 hours. f. The resulting bulk polymer should be ground into a fine powder and sieved.

  • Template Removal: a. Wash the polymer powder extensively with a methanol/acetic acid solution (e.g., 9:1 v/v) to remove the this compound template. b. Continue washing until no this compound is detected in the washings by HPLC analysis. c. Wash with methanol to remove residual acetic acid and dry the polymer under vacuum. A non-imprinted polymer (NIP) should be prepared in parallel under identical conditions but without the this compound template.

  • Solid-Phase Extraction: a. Pack a small amount of the dried PL-MIP (or NIP for control) into an SPE cartridge or a specialized syringe frit.[4] b. Condition the cartridge with methanol. c. Load the crude plant extract (dissolved in an appropriate solvent) onto the cartridge. d. Wash the cartridge with a weak solvent to remove non-specifically bound compounds. e. Elute the bound this compound using a strong elution solvent. The optimal desorption solvent identified in one study involved various combinations of ethanol and methanol.[4]

  • Analysis: a. Analyze the eluted fraction by HPLC to determine the purity and concentration of this compound.

Workflow for this compound Yield Enhancement

The following diagram illustrates a general experimental workflow for a researcher aiming to increase this compound yield, incorporating both elicitation and advanced purification.

Caption: General workflow for enhancing this compound yield from natural sources.

References

Patuletin Technical Support Center: Mitigating Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Patuletin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a flavonoid, specifically a 6-methoxyquercetin, that has been isolated from plants such as Tagetes patula.[1] It is recognized for its anti-proliferative, apoptotic, and anti-inflammatory properties.[2][3] Research has shown that this compound can induce apoptosis in various cancer cell lines and may inhibit enzymes like fatty acid synthase (FASN).[4]

Q2: What are the potential off-target effects of this compound?

While a comprehensive kinome scan profiling the specific off-target kinases of this compound is not widely available in published literature, like many small molecule inhibitors, particularly flavonoids that target ATP-binding sites, this compound has the potential to interact with multiple protein kinases.[5][6] Flavonoids have been reported to affect various signaling pathways, and any observed cellular effect could be a composite of on-target and off-target activities.[7] Researchers should be aware of potential interactions with kinases in pathways such as PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK.

Q3: How can I minimize off-target effects in my experiments with this compound?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.

  • Employ proper controls: Include negative controls (e.g., vehicle-treated cells) and, if possible, a structurally similar but inactive analog.

  • Utilize orthogonal approaches: Confirm findings using an alternative method that does not rely on a small molecule inhibitor, such as RNAi or CRISPR-mediated knockdown/knockout of the putative target.

  • Perform rescue experiments: If this compound's effect is claimed to be through a specific target, overexpressing a resistant mutant of that target should rescue the phenotype.

Q4: What are typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. It is essential to perform a dose-response curve for each new experimental system. The following table summarizes reported IC50 values for this compound-induced cytotoxicity in various cancer cell lines.

Data Presentation: this compound Cytotoxicity

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer~40 µM (approx.)[4]
CaSkiCervical Cancer37 µg/mL (~111 µM)[2]
MDA-MB-231Breast Cancer86 µg/mL (~258 µM)[2]
SK-Lu-1Lung Cancer18 µg/mL (~54 µM)[2]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, assay method).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in experimental results - Inconsistent this compound concentration- Cell passage number and health- Assay timing- Prepare fresh dilutions of this compound for each experiment from a concentrated stock.- Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase.- Optimize and standardize the timing of treatment and assay performance.[8][9]
Observed phenotype does not match expected on-target effect - Predominant off-target effects at the concentration used- The proposed "on-target" is not the primary driver of the phenotype- Lower the concentration of this compound.- Perform a kinome scan or a broad panel kinase assay to identify potential off-target interactions.- Use a secondary, structurally unrelated inhibitor of the same target to see if it phenocopies the effect of this compound.- Validate the target using genetic methods (siRNA, shRNA, CRISPR).
Toxicity observed in control, non-cancerous cell lines - General cytotoxicity due to off-target effects- Determine the IC50 of this compound on your non-cancerous control cell line.[2] - Adjust the working concentration to a range that is selective for the cancer cells over the non-cancerous cells.

Experimental Protocols & Methodologies

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Validating On-Target Effects via Western Blotting for Signaling Pathway Inhibition (Example: PI3K/Akt Pathway)
  • Cell Treatment: Culture cells to 70-80% confluency and then treat with the determined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt Ser473, total Akt, p-mTOR, total mTOR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein relative to the total protein and the vehicle control.

Mandatory Visualizations

Signaling Pathways Potentially Affected by this compound

Mitigating_Off_Target_Effects_Workflow cluster_experimental_design Experimental Design cluster_validation On-Target Validation cluster_off_target_assessment Off-Target Assessment A Determine IC50 (Dose-Response) B Select Lowest Effective Concentration A->B C Primary Assay (e.g., Western Blot for Target Phosphorylation) B->C F Kinome Scan / Selectivity Profiling B->F If phenotype is ambiguous D Orthogonal Method (e.g., siRNA/CRISPR of Target) C->D Confirm Phenotype E Rescue Experiment (e.g., Overexpress Resistant Mutant) C->E Reverse Phenotype G Counter-Screening (Test against identified off-targets) F->G

Caption: Workflow for mitigating and validating this compound's effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 This compound This compound (Potential Off-Target) This compound->PI3K This compound->Akt mTOR mTOR This compound->mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition points of this compound in the PI3K/Akt/mTOR pathway.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation This compound This compound (Potential Off-Target) This compound->JAK This compound->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription

Caption: Potential inhibition points of this compound in the JAK/STAT pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf This compound This compound (Potential Off-Target) This compound->Raf MEK MEK This compound->MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors

Caption: Potential inhibition points of this compound in the MAPK/ERK pathway.

References

Troubleshooting Inconsistent Results in Patuletin Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing bioassays involving Patuletin. This flavonoid, a 6-methoxy derivative of quercetin, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, like many natural compounds, achieving consistent and reproducible results in bioassays can be challenging. This guide addresses common issues in a question-and-answer format, provides detailed experimental protocols, and summarizes key quantitative data to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound's anti-cancer activity are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values in anti-cancer assays, such as the MTT assay, are a common issue. Several factors can contribute to this variability:

  • This compound Solubility and Aggregation: this compound has poor water solubility.[3] Inadequate solubilization in your stock solution (typically DMSO) can lead to precipitation or aggregation when diluted in aqueous cell culture media. Flavonoids are known to form aggregates, which can lead to non-specific inhibition and false-positive results.[4][5]

  • Cell-Based Factors:

    • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[6]

    • Cell Density: The initial cell seeding density can significantly impact results.

    • Cell Passage Number: Using cells of a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment.

  • Assay-Specific Issues:

    • Interference with MTT Assay: Flavonoids, including this compound, can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability and inaccurate IC50 values.[7][8]

    • Incubation Time: The duration of this compound exposure can influence the observed cytotoxic effect.

Q2: I am observing high variability in my in vitro anti-inflammatory assays with this compound. What should I check?

Variability in in-vitro anti-inflammatory assays can stem from several sources:

  • Stimulus Consistency: Ensure the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is of consistent quality and concentration across experiments.

  • This compound Stability: this compound's stability can be affected by pH and temperature.[9][10][11] Prepare fresh solutions and minimize exposure to harsh conditions.

  • Readout Sensitivity: The choice of inflammatory marker (e.g., TNF-α, IL-1β) and the sensitivity of the detection method (e.g., ELISA) are critical.[12]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls, as it can have its own anti-inflammatory or cytotoxic effects.

Q3: My antioxidant assay results for this compound are not reproducible. Why might this be?

Inconsistencies in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can be attributed to:

  • This compound Concentration: The radical scavenging activity is dose-dependent.

  • Reaction Kinetics: The incubation time for the reaction between this compound and the radical source is crucial.

  • Light Sensitivity: The DPPH radical is light-sensitive. Ensure experiments are conducted in a controlled light environment.

  • Solvent Choice: The solvent used to dissolve this compound and the DPPH reagent can influence the reaction.

Troubleshooting Guide

Problem 1: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Incomplete Solubilization of this compound - Ensure this compound is fully dissolved in the stock solution (e.g., DMSO). Gentle warming or vortexing may help. - Visually inspect for any precipitation after dilution into aqueous media.
This compound Aggregation - Consider a brief sonication of the stock solution before making dilutions. - Evaluate the use of a low concentration of a non-ionic surfactant like Tween 20 in the assay medium to prevent aggregation.[4]
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before and during plating. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - For small volumes, consider using low-retention pipette tips.

Problem 2: Poor or Inconsistent Dose-Response Curve

Potential Cause Recommended Solution
This compound Degradation - Prepare fresh stock solutions of this compound. If storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Protect solutions from light.
Incorrect Concentration Series - Verify the concentration of your this compound stock solution. - Ensure accurate serial dilutions with thorough mixing at each step.
Assay Interference - For MTT assays, run a cell-free control with this compound to check for direct reduction of the MTT reagent.[7][8] - If interference is observed, consider alternative viability assays such as the Sulforhodamine B (SRB) or crystal violet assays.
Sub-optimal Assay Window - Optimize the incubation time and the concentration range of this compound to capture the full dose-response curve.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in various bioassays. Note that values can vary significantly based on the specific cell line and experimental conditions.

Bioassay TypeCell Line / ModelIC50 ValueReference
Anti-Cancer SK-BR-3 (Breast Cancer)24 µM[1]
CaSki (Cervical Cancer)37.3 µg/mL (~112 µM)[6]
MDA-MB-231 (Breast Cancer)88.3 µg/mL (~266 µM)[6]
SK-Lu-1 (Lung Cancer)41.6 µg/mL (~125 µM)[6]
Anti-Inflammatory Jurkat (T-lymphocyte) Proliferation4.1 µg/mL (~12.3 µM)[2]
5-Lipoxygenase Inhibition1.76 µM[13]
Antioxidant DPPH Radical ScavengingSC50 of ~31.9 µg/mL (~96 µM) for a this compound glycoside[14]

Experimental Protocols

Anti-Cancer: MTT Cell Viability Assay

This protocol is adapted from studies on this compound's effect on breast cancer cells.[1]

  • Cell Seeding: Seed cells (e.g., SK-BR-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80, 160 µM). The final DMSO concentration should be below 0.5% and consistent across all wells, including a vehicle control.

  • Incubation: Remove the old medium and add the this compound dilutions to the respective wells. Incubate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Antioxidant: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.[15][16]

  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-Inflammatory: Rodent Model of Adjuvant-Induced Arthritis

This is a summary of an in-vivo protocol.[12] All animal experiments should be conducted in accordance with institutional guidelines.

  • Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw.

  • This compound Administration: this compound is administered (e.g., intraperitoneally) at various doses for a specified period following the induction of arthritis.

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume and arthritic scoring.

  • Biochemical Analysis: At the end of the study, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers.

  • Histological Analysis: Joint tissues can be processed for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Visualizations

This compound Experimental Workflow for Anti-Cancer Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (e.g., in DMSO) D Treat with this compound (Serial Dilutions) A->D B Culture Cancer Cells (e.g., SK-BR-3) C Seed Cells in 96-well Plate B->C C->D E Incubate (e.g., 24h) D->E F Add MTT Reagent E->F G Incubate (e.g., 4h) F->G H Solubilize Formazan (with DMSO) G->H I Read Absorbance (492 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for assessing this compound's anti-cancer activity using the MTT assay.

This compound's Modulation of the NF-κB Signaling Pathway

G This compound This compound IKK IKK Activation This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB->Gene

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

This compound's Inhibition of the Fatty Acid Synthase (FASN) Pathway

G This compound This compound FASN FASN Expression & Activity This compound->FASN Inhibits FattyAcids De Novo Fatty Acid Synthesis FASN->FattyAcids Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to CellGrowth Cancer Cell Proliferation FattyAcids->CellGrowth

Caption: this compound inhibits FASN, leading to decreased cancer cell growth and apoptosis.

References

Technical Support Center: Patuletin Purity Analysis and Contaminant Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with patuletin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a flavonoid, specifically an O-methylated flavonol, with the chemical name 3,5,7,3',4'-pentahydroxy-6-methoxyflavone[1][2]. It is considered a rare flavonoid and has been isolated from the flowers of plants such as Tagetes patula (French Marigold) and in the genus Eriocaulon[2][3][4]. This compound and its glycosides have also been found in other plants like Ipomopsis aggregata and Kalanchoe brasiliensis[2].

Q2: What are the expected spectral characteristics of pure this compound?

For pure this compound, you can expect the following spectral data:

  • ¹H NMR (in DMSO-d6): You should observe a singlet aromatic proton signal around δH 6.54 ppm (H-8) and three other aromatic signals, for example, at δH 7.70 ppm (d, J = 2 Hz, H-2′), 6.92 ppm (d, J = 8 Hz, H-5′), and 7.56 ppm (dd, J = 2 Hz, J = 8 Hz, H-6′). A singlet for the methoxy group should also be present around δH 3.79 ppm[3]. In CD3OD, signals have been reported at δH 7.74 (d, J = 2.2 Hz, H-5′), 7.64 (dd, J = 8.5, 2.2 Hz, H-6′), 6.89 (d, J = 8.5 Hz, H-2′), 6.50 (s, H-8), and 3.88 (s, OCH3)[5][6].

  • LC-MS: In negative ion mode ESI-MS/MS, the deprotonated molecular ion [M-H]⁻ of this compound will be observed at m/z 331[7]. Further fragmentation (MS2) will show a base peak at m/z 316, corresponding to the loss of a methyl group (CH3)[7].

Q3: What are the potential contaminants I might encounter when working with this compound?

When isolating this compound from natural sources like Tagetes species, common contaminants are structurally related flavonoids. These can include:

  • Quercetagetin[8]

  • Kaempferol and its glycosides (e.g., astragalin)[9][10]

  • Quercetin and its glycosides (e.g., hyperoside)[9][10]

  • Isorhamnetin[9][10]

  • This compound glycosides, such as patulitrin (this compound-7-O-glucoside)[11].

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor peak resolution or peak tailing Improper mobile phase composition or pH.Optimize the mobile phase. For this compound analysis, a common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid[12]. Adjusting the gradient slope or the acid concentration can improve peak shape.
Column degradation.Use a guard column to protect the analytical column[13]. If the column is old or has been used extensively, replace it.
Ghost peaks appearing in the chromatogram Contamination in the HPLC system or solvent.Flush the system thoroughly. Use fresh, high-purity HPLC-grade solvents and filter all solutions before use[14].
Carryover from a previous injection.Run blank injections between samples to ensure the system is clean. Optimize the needle wash method of the autosampler.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature, for example, 35°C[13].
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Low signal intensity Low concentration of this compound in the sample.Concentrate the sample before injection.
Incorrect detection wavelength.This compound is typically detected at a wavelength of 360 nm[1]. Ensure your detector is set to the optimal wavelength.
Purification and Isolation Issues
Problem Possible Cause Suggested Solution
Low yield of this compound after column chromatography Inefficient extraction from the plant material.Ensure the extraction solvent is appropriate. A common method is extraction with 70% ethanol[4]. Multiple extractions can improve yield.
This compound is not binding effectively to the column matrix.Check the polarity of your solvents and the nature of your stationary phase (e.g., silica gel). Adjust the solvent system for elution. For silica gel, a gradient of chloroform and ethanol can be used[1].
Co-elution of contaminants with this compound The chosen chromatographic method has insufficient resolving power.Employ a multi-step purification process. For example, follow silica gel chromatography with Sephadex LH-20 column chromatography[3][4]. Consider preparative HPLC or counter-current chromatography for higher purity[9][10].
The sample is overloaded on the column.Reduce the amount of crude extract loaded onto the column.
This compound degradation during the process This compound may be unstable under certain conditions.While specific data for this compound is limited, related compounds like patulin are known to be unstable at higher pH and temperature[15]. It is advisable to avoid harsh pH conditions and high temperatures during extraction and purification.

Quantitative Data Summary

The purity of this compound and related compounds can vary depending on the purification method. High-performance counter-current chromatography (HPCCC) has been shown to be an effective method for obtaining high-purity flavonoids from plant extracts.

Compound Purification Method Achieved Purity Source
This compound-3-O-glucosidePreparative HPCCC98.3%[9][10]
Astragalin (Kaempferol-3-O-glucoside)Preparative HPCCC>99%[9][10]
IsorhamnetinPreparative HPCCC98%[9][10]
QuercetinPreparative HPCCC99%[9][10]
KaempferolPreparative HPCCC93%[9][10]

Experimental Protocols

Extraction and Initial Fractionation of this compound from Tagetes patula

This protocol is based on the methodology described by Aldahish and colleagues[3][4].

  • Extraction:

    • Air-dry the flowers of Tagetes patula.

    • Extract the dried plant material with 70% ethanol multiple times.

    • Combine the extracts and evaporate the solvent to obtain a total extract.

  • Fractionation:

    • Suspend the total extract in water.

    • Perform liquid-liquid partitioning sequentially with hexane, dichloromethane (CH₂Cl₂), and n-butanol.

    • Collect the n-butanol fraction, which will be enriched with flavonoids like this compound.

Purification of this compound by Column Chromatography

This protocol is a continuation of the extraction process, adapted from multiple sources[1][3][4].

  • Silica Gel Column Chromatography:

    • Concentrate the n-butanol fraction and apply it to a silica gel column.

    • Elute the column with a gradient of chloroform and ethanol, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Pool the this compound-rich fractions from the silica gel column and concentrate them.

    • Apply the concentrated fraction to a Sephadex LH-20 column.

    • Elute with an appropriate solvent (e.g., methanol) to further purify this compound.

HPLC Analysis of this compound

This protocol provides a general method for the analytical determination of this compound, based on a published method[1].

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Separon-C18, 7µm, 2 mm x 80 mm)[1].

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous solution (e.g., 1% acetic acid in water or 0.1% formic acid in water)[1][12]. A typical ratio for isocratic elution is 3:7 (acetonitrile: 1% acetic acid)[1].

  • Flow Rate: Approximately 100 µL/min for a 2 mm ID column[1] or 0.8 mL/min for a 4.6 mm ID column[12].

  • Detection: UV detection at 360 nm[1].

  • Sample Preparation: Dissolve the this compound standard and the sample extracts in 70% ethanol[1].

  • Injection Volume: Typically 4-5 µL[1][12].

Visualizations

Patuletin_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Purity Analysis plant Tagetes patula flowers extraction 70% Ethanol Extraction plant->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation butanol_fraction n-Butanol Fraction fractionation->butanol_fraction silica_gel Silica Gel Column Chromatography butanol_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_this compound Pure this compound sephadex->pure_this compound hplc HPLC Analysis pure_this compound->hplc lcms LC-MS Analysis pure_this compound->lcms nmr NMR Spectroscopy pure_this compound->nmr

Caption: Workflow for the isolation, purification, and analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Patuletin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, Patuletin and Quercetin. By examining their performance in key antioxidant assays and delving into their mechanisms of action, this document aims to equip researchers with the data necessary for informed decisions in drug discovery and development.

Introduction to this compound and Quercetin

Quercetin is one of the most abundant and well-studied dietary flavonoids, found in a wide variety of fruits, vegetables, and grains.[1] Its potent antioxidant and anti-inflammatory properties are extensively documented.[1][2] this compound, a structurally related flavonol, is a 6-methoxy derivative of quercetagetin.[3] While less common than Quercetin, this compound has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, with some studies suggesting its methoxy group may enhance its potency.[3][4][5] Both compounds exert their antioxidant effects through various mechanisms, including direct scavenging of free radicals, chelation of metal ions, and modulation of cellular antioxidant defense pathways.[6][7][8]

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value—the concentration required to inhibit a specific process (like scavenging a free radical) by 50%. A lower IC50 value indicates greater potency. The following tables summarize the reported IC50 values for this compound and Quercetin from common in vitro antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 ValueNotes
This compound 12.17 ± 0.23 µg/mLValue reported for an ethyl acetate extract rich in this compound glycosides.[9]
Quercetin 4.60 ± 0.3 µM[10]
19.17 µg/mL[11]
15.9 µg/mL[12]
19.3 µM[13]
0.74 µg/mL[11]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 ValueNotes
This compound 6.33 ± 0.27 µg/mLValue reported for an ethyl acetate extract rich in this compound glycosides.[9]
Quercetin 48.0 ± 4.4 µM[10]
1.89 ± 0.33 µg/mL[14]

Mechanism of Antioxidant Action

Flavonoids like this compound and Quercetin employ a multi-pronged strategy to combat oxidative stress. Their antioxidant action can be broadly categorized into direct and indirect mechanisms.

  • Direct Radical Scavenging: The primary mechanism is the direct neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][8] The phenolic hydroxyl groups on their characteristic C6-C3-C6 skeleton can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.[6][15]

  • Metal Ion Chelation: Transition metals such as iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Both this compound and Quercetin can chelate these metal ions, rendering them inactive and preventing the generation of these damaging radicals.[7][8]

  • Indirect Antioxidant Effects: Beyond direct scavenging, these flavonoids can modulate cellular signaling pathways to bolster the body's endogenous antioxidant defenses.[15][16] A key pathway is the activation of the Nrf2-Keap1 system. Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH).[2][16][17] Quercetin has been shown to activate this pathway, increasing intracellular GSH levels and enhancing the cell's overall antioxidant capacity.[17][18]

Antioxidant_Mechanism cluster_reaction Radical Scavenging Reaction Flavonoid Flavonoid (this compound/Quercetin) [FL-OH] StabilizedFlavonoid Stabilized Flavonoid Radical [FL-O•] Flavonoid->StabilizedFlavonoid H• Donation FreeRadical Free Radical [R•] NeutralizedMolecule Neutralized Molecule [RH] FreeRadical->NeutralizedMolecule H• Acceptance

Direct hydrogen donation from a flavonoid to a free radical.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 translocates to ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Enzymes (SOD, CAT, GSH) ARE->Antioxidant_Enzymes activates

Indirect antioxidant action via the Nrf2-Keap1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below, based on standard laboratory procedures.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[19]

Methodology:

  • A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. Its absorbance at 517 nm is adjusted to a specific value (e.g., 0.7-1.0).

  • Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity (RSA%) is calculated using the formula: RSA% = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • The IC50 value is determined by plotting the RSA% against the compound concentration.[10]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in Methanol start->prep_dpph add_antioxidant Add various concentrations of this compound or Quercetin prep_dpph->add_antioxidant incubate Incubate for 30 min in the dark add_antioxidant->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition vs. Control measure_abs->calculate plot Plot % Inhibition vs. Concentration to determine IC50 calculate->plot end_node End plot->end_node

General experimental workflow for the DPPH assay.
ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[20] The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • The ABTS•+ radical is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10]

  • Before use, the ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound at various concentrations is allowed to react with the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6-10 minutes).[10][14]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[19][21] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[19][22]

Methodology:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[19]

  • The reagent is warmed to 37°C in a water bath.[22]

  • A small volume of the test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes).[23]

  • The results are typically expressed as FeSO₄ equivalents (e.g., µM Fe²⁺/mg of sample), calculated from a standard curve prepared using known concentrations of FeSO₄.[21]

Conclusion

Both this compound and Quercetin are potent flavonoids with significant antioxidant capabilities. The available data suggests that both compounds are highly effective radical scavengers, although direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. Quercetin is extensively studied, with a wealth of data supporting its activity. This compound, while less researched, shows comparable and in some cases potentially superior activity, which may be linked to its unique chemical structure.[4] Their ability to not only directly neutralize free radicals but also to enhance the cell's own antioxidant defenses makes them compelling candidates for further investigation in the development of therapies for conditions rooted in oxidative stress.

References

Patuletin in Cancer Therapy: A Comparative Guide to Flavonoid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, flavonoids have emerged as a significant class of natural compounds with potent anti-cancer properties. Among these, patuletin, a lesser-known O-methylated flavonol, is gaining attention for its therapeutic potential. This guide provides a comprehensive comparison of this compound with other well-researched flavonoids—luteolin, apigenin, and kaempferol—focusing on their efficacy in cancer therapy, supported by experimental data.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of this compound and other flavonoids have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative potencies.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
SK-BR-3 (Breast Cancer)24 µM[1]
CaSki (Cervical Cancer)211.36 µM (71.3 µg/mL)[2]
MDA-MB-231 (Breast Cancer)239.88 µM (81 µg/mL)[2]
SK-LU-1 (Lung Cancer)109.62 µM (37 µg/mL)[2]

Table 2: IC50 Values of Luteolin against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
A549 (Lung Carcinoma)3.1 µM[3]
B16 Melanoma 4A5 (Melanoma)2.3 µM[3]
CCRF-HSB-2 (T-cell Leukemia)2.0 µM[3]
TGBC11TKB (Gastric Cancer)1.3 µM[3]
LoVo (Colon Cancer)30.47 µM (72h)[4]
NCI-ADR/RES (Ovarian Cancer)~35 µM (48h)[5]
MCF-7/MitoR (Breast Cancer)~35 µM (48h)[5]

Table 3: IC50 Values of Apigenin against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
Caki-1 (Renal Cell Carcinoma)27.02 µM[6]
ACHN (Renal Cell Carcinoma)50.40 µM[6]
NC65 (Renal Cell Carcinoma)23.34 µM[6]
HT-29 (Colorectal Adenocarcinoma)2.03 µM[7]
HL-60 (Leukemia)2.25 µM[7]
Hep G2 (Hepatoma)29.68 µM (8.02 µg/mL)[8]

Table 4: IC50 Values of Kaempferol against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)43 µM[9]
BT474 (Breast Cancer)>100 µM[9]
SK-HEP-1 (Hepatocellular Carcinoma)100 µM[10]
MDA-MB-231 (Breast Cancer)60.0 µM (48h)[10]

Mechanisms of Action: A Look into Cellular Signaling

Flavonoids exert their anticancer effects by modulating a multitude of cellular signaling pathways that govern cell proliferation, survival, and apoptosis. While there are overlapping mechanisms, each flavonoid exhibits a unique profile of molecular targets.

This compound: Targeting Fatty Acid Synthesis and Apoptosis

This compound has been shown to induce apoptosis in breast cancer cells by inhibiting fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids that is often overexpressed in cancer cells.[1][11] Inhibition of FASN leads to an accumulation of malonyl-CoA, which can trigger apoptosis.[1] Furthermore, this compound, along with quercetin and quercetagetin, has been demonstrated to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9.[2][12]

This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Caspase9 Caspase-9 This compound->Caspase9 activates Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA leads to Apoptosis Apoptosis Malonyl_CoA->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Figure 1. this compound's pro-apoptotic signaling pathway.

Luteolin, Apigenin, and Kaempferol: Modulators of Key Cancer Pathways

Luteolin, apigenin, and kaempferol share common mechanisms of action, primarily through the modulation of the PI3K/Akt and MAPK signaling pathways, which are central to cancer cell growth and survival.[13][14][15][16][17][18] These flavonoids have been shown to inhibit the phosphorylation of key proteins in these pathways, leading to cell cycle arrest and apoptosis.[10][19][20][21][22]

cluster_flavonoids Luteolin, Apigenin, Kaempferol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Luteolin Luteolin PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt inhibits MAPK MAPK Pathway Luteolin->MAPK inhibits Apigenin Apigenin Apigenin->PI3K_Akt inhibits Apigenin->MAPK inhibits Kaempferol Kaempferol Kaempferol->PI3K_Akt inhibits Kaempferol->MAPK inhibits Proliferation Proliferation PI3K_Akt->Proliferation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Proliferation promotes MAPK->Apoptosis inhibits A Seed cells in 96-well plate B Treat with Flavonoids A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add DMSO D->E F Read Absorbance at 570 nm E->F

References

Patuletin's Anti-Inflammatory Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the flavonoid patuletin's mechanism of action in inflammation, with a comparative overview against other known anti-inflammatory agents.

This compound, a flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data, and compares its activity with other well-known flavonoids, quercetin and luteolin, as well as standard anti-inflammatory drugs, indomethacin and dexamethasone.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways involved in the inflammatory response. Experimental evidence points to its ability to interfere with the activation of NF-κB, MAPK, and JAK-STAT pathways, while also activating the Nrf2 antioxidant response.

Inhibition of Pro-inflammatory Signaling Cascades

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This inhibition prevents the downstream inflammatory cascade.

MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, play a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. This compound has been observed to suppress the phosphorylation of p38 MAPK, thereby attenuating the production of inflammatory mediators.

JAK-STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for cytokine signaling. This compound's interference with this pathway can lead to a reduction in the inflammatory response mediated by cytokines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer MAPK MAPK pMAPK p-MAPK MAPK->pMAPK pMAPK_nucleus p-MAPK pMAPK->pMAPK_nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene This compound This compound This compound->JAK Inhibits This compound->MAPK Inhibits This compound->IKK Inhibits pSTAT_dimer->Gene pMAPK_nucleus->Gene

This compound's inhibition of pro-inflammatory signaling pathways.
Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory pathways, this compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, this compound enhances the cellular defense against oxidative stress, which is a key contributor to inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation This compound This compound This compound->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

This compound's activation of the Nrf2 antioxidant pathway.

Comparative Anti-Inflammatory Activity

To provide a comprehensive understanding of this compound's potential, its anti-inflammatory activity is compared with other flavonoids and standard drugs. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
This compound RAW 264.71.35[1]
Luteolin RAW 264.79.43 µg/mL (~33 µM)[2]
Quercetin RAW 264.7Not explicitly found
Indomethacin RAW 264.7Not explicitly found
Dexamethasone RAW 264.7Not explicitly found

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages

CompoundCytokineCell LineIC50 (µM)Reference
This compound IL-6RAW 264.71.12[1]
This compound TNF-αRAW 264.71.92[1]
Luteolin TNF-αRAW 264.7< 1[3]
Quercetin TNF-αRAW 264.71[3]
Indomethacin Not explicitly found
Dexamethasone Not explicitly found

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

CompoundDose% Inhibition of EdemaAnimal ModelReference
This compound Glycoside 1.0 mg/kgSignificant inhibition (exact % not stated)Mice
Indomethacin 10 mg/kg46.5%Rats[4]
Dexamethasone 1.0 mg/kgSignificant inhibition (exact % not stated)Mice

Table 4: In Vitro COX-2 Inhibition

CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Not explicitly foundNot explicitly found
Celecoxib ~0.04-0.34>100[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory activity of this compound.

In Vitro Anti-Inflammatory Assays

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or other test compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Assay: The production of NO is measured in the culture supernatant using the Griess reagent. The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve.

Cytokine ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis: To assess the effect on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against total and phosphorylated forms of proteins like p38 MAPK and NF-κB p65. HRP-conjugated secondary antibodies are used for detection via chemiluminescence.

cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound or vehicle Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant and cell lysate Incubate->Collect NO_Assay NO Assay (Griess) Collect->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Collect->ELISA Western Western Blot (p-p38, NF-κB) Collect->Western

A representative experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema: Male Wistar rats or Swiss albino mice are used. Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. Test compounds (this compound, indomethacin, etc.) or vehicle are administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multi-target mechanism of action, which involves the inhibition of key pro-inflammatory signaling pathways (NF-κB, MAPK, JAK-STAT) and the activation of the protective Nrf2 antioxidant pathway. The available quantitative data suggests that its potency in inhibiting the production of certain inflammatory mediators is comparable to that of other well-known flavonoids like quercetin and luteolin. While direct comparative studies with standard anti-inflammatory drugs are limited, the existing evidence supports the continued investigation of this compound as a promising candidate for the development of novel anti-inflammatory therapies. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate its therapeutic potential and establish its relative efficacy.

References

Validating Patuletin's In Vitro Promise: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Patuletin, a flavonoid with promising in vitro bioactivity, has demonstrated notable potential in preclinical research, particularly in the realms of oncology and inflammation. Laboratory studies have illuminated its mechanisms of action, including the induction of apoptosis in cancer cells and the suppression of key inflammatory mediators. This guide provides a comprehensive comparison of this compound's in vitro findings with available in vivo data, offering a critical perspective on its translational potential. To contextualize its performance, we draw comparisons with two well-researched flavonoids: quercetin, for its anti-cancer properties, and luteolin, for its anti-inflammatory effects.

In Vitro vs. In Vivo Efficacy: A Data-Driven Comparison

To facilitate a clear understanding of this compound's performance and its standing relative to comparable flavonoids, the following tables summarize key quantitative data from both in vitro and in vivo studies.

Anti-Cancer Activity: this compound vs. Quercetin
Parameter This compound Quercetin Cell Line / Animal Model
In Vitro IC50 ~20-80 µM (Apoptosis)[1][2]230 ± 3 µM (Growth Inhibition)[3][4]SK-BR-3 (this compound), MDA-MB-231 (Quercetin)
In Vitro Mechanism Inhibition of Fatty Acid Synthase (FASN)[1][2]Inhibition of FASN[3][4]SK-BR-3 (this compound), MDA-MB-231 (Quercetin)
In Vivo Tumor Growth Inhibition Data not available41.7% reduction after 25 daysMDA-MB-231 Xenograft[3][4]
In Vivo Mechanism Data not availableInhibition of FASN expression in tumors[3][4]MDA-MB-231 Xenograft[3][4]

Note: While in vitro studies strongly support this compound's anti-cancer potential through FASN inhibition, in vivo validation in a xenograft model has yet to be published. Quercetin, a structurally similar flavonoid, has shown in vivo efficacy in a breast cancer model, which was correlated with FASN inhibition.

Anti-Inflammatory Activity: this compound vs. Luteolin
Parameter This compound Luteolin In Vitro/In Vivo Model
In Vitro TNF-α Inhibition Potent inhibition[5]Significant inhibitionLipopolysaccharide (LPS)-stimulated cells
In Vitro IL-1β Inhibition Potent inhibition[5]Significant inhibitionLipopolysaccharide (LPS)-stimulated cells
In Vivo Model Adjuvant-Induced Arthritis (AIA) in ratsAdjuvant-Induced Arthritis (AIA) in rats[6]Rodent models of arthritis
In Vivo Efficacy Significant anti-inflammatory and anti-arthritic activities[5]Ameliorated neutrophil infiltration and paw edema[7]Rodent models of arthritis
In Vivo Mechanism Inhibition of TNF-α and IL-1β production, suppression of NF-κB[5]Suppression of TNF-α, IL-1β, IL-6, and IL-17[6]Rodent models of arthritis

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using Graphviz.

This compound's Anti-Cancer Signaling Pathway (In Vitro)

This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Apoptosis Apoptosis This compound->Apoptosis induces Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis FASN->Apoptosis inhibition leads to Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity maintains

This compound's proposed anti-cancer mechanism.
This compound's Anti-Inflammatory Signaling Pathway (In Vivo Validation)

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Adjuvant) NFkB NF-κB Inflammatory_Stimulus->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines promotes transcription of Inflammation Inflammation & Arthritis Proinflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB inhibits This compound->Proinflammatory_Cytokines inhibits production of

This compound's anti-inflammatory mechanism.
Workflow for In Vivo Validation of Anti-Inflammatory Activity

cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Assessment Induction Induce Arthritis in Rats (e.g., Adjuvant Injection) Treatment Administer this compound or Vehicle Control Induction->Treatment Paw_Volume Measure Paw Volume Treatment->Paw_Volume Histology Histological Analysis of Joints Treatment->Histology Biomarkers Measure Serum Cytokines (TNF-α, IL-1β) Treatment->Biomarkers

Workflow for Adjuvant-Induced Arthritis Model.

Experimental Protocols

In Vitro: FASN Inhibition Assay in SK-BR-3 Cells
  • Cell Culture: Human breast cancer SK-BR-3 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 20, 40, 80 µM) or vehicle control (DMSO) and incubated for 24 hours.[1]

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against FASN overnight at 4°C.

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.[1]

  • Intracellular FASN Activity Assay:

    • Following treatment with this compound, the intracellular FASN activity is measured using a commercial FASN activity assay kit according to the manufacturer's instructions. This assay typically measures the oxidation of NADPH.[1]

In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats
  • Animals: Male Wistar rats (150-200g) are used for the study.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.

  • This compound Administration: this compound is administered intraperitoneally at selected doses (e.g., 10, 20 mg/kg) daily for a specified period (e.g., 14-21 days), starting from the day of adjuvant injection. A control group receives the vehicle.

  • Assessment of Arthritis:

    • Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals.

    • Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and joint deformity.

    • Histopathology: At the end of the experiment, animals are euthanized, and the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate synovial inflammation, pannus formation, and bone erosion.

  • Biochemical Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.[5]

Conclusion

The available evidence strongly supports the anti-inflammatory potential of this compound, with in vivo studies validating its in vitro effects on key pro-inflammatory cytokines and signaling pathways. Its efficacy in animal models of arthritis is comparable to that of other well-established anti-inflammatory flavonoids like luteolin.

In the context of oncology, while the in vitro data for this compound is compelling, particularly its ability to induce apoptosis in breast cancer cells via FASN inhibition, a critical gap remains in the absence of in vivo validation. The positive in vivo results for the structurally similar flavonoid, quercetin, which also targets FASN, suggest that this compound holds promise as an anti-cancer agent. However, future research should prioritize in vivo studies, such as xenograft models, to confirm its anti-tumor efficacy and further elucidate the role of FASN inhibition in a whole-organism context. Such studies are imperative to bridge the gap between in vitro findings and potential clinical applications.

References

The Pivotal Role of Structure in the Bioactivity of Patuletin and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the flavonoid Patuletin and its analogs. By examining experimental data on their anticancer, anti-inflammatory, and antioxidant properties, this document aims to elucidate the molecular features crucial for their biological effects.

This compound, a 6-methoxy-quercetagetin, is a naturally occurring flavonol that has garnered significant scientific interest due to its diverse pharmacological activities.[1] Understanding how its chemical structure and the modifications in its analogs influence its biological efficacy is paramount for the development of novel therapeutic agents. This guide synthesizes experimental data to provide a clear comparison of this compound and its derivatives.

Anticancer Activity: A Tale of Substituents

The anticancer potential of this compound and its analogs is intricately linked to their molecular structure, particularly the substitution pattern on the flavonoid scaffold. Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[2][3]

A comparative study on the cytotoxic effects of this compound, Quercetin, and Quercetagetin against various cancer cell lines revealed that the nature of the substituent at the C6 position plays a critical role in their anticancer potency.[2][4] this compound, with a methoxy group (-OCH3) at C6, and Quercetagetin, with a hydroxyl group (-OH) at C6, both demonstrated significant cytotoxic activity, often surpassing that of Quercetin which has a hydrogen atom at this position.[2][4] This suggests that the presence of an oxygen-containing substituent at C6 enhances the antiproliferative effects of the flavonol core.

The pro-apoptotic activity of this compound has been linked to the induction of the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3.[2] Furthermore, this compound has been shown to inhibit the expression and activity of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells, leading to apoptosis in breast cancer cell lines like SK-BR-3.[5]

Comparative Cytotoxicity Data (IC50 Values)
CompoundC6-SubstituentCancer Cell LineIC50 (µM)Reference
This compound -OCH3CaSki (Cervical Cancer)28.1 ± 1.2[2]
MDA-MB-231 (Breast Cancer)35.4 ± 1.5[2]
SK-Lu-1 (Lung Cancer)42.6 ± 2.1[2]
SK-BR-3 (Breast Cancer)~40[5]
Quercetagetin -OHCaSki (Cervical Cancer)32.8 ± 1.8[2]
MDA-MB-231 (Breast Cancer)40.2 ± 2.5[2]
SK-Lu-1 (Lung Cancer)51.3 ± 3.0[2]
Quercetin -HCaSki (Cervical Cancer)45.7 ± 2.3[2]
MDA-MB-231 (Breast Cancer)58.9 ± 3.1[2]
SK-Lu-1 (Lung Cancer)63.4 ± 3.5[2]

Anti-inflammatory and Antioxidant Activities: Key Structural Determinants

This compound and its analogs exhibit potent anti-inflammatory and antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.[6][7]

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of pro-inflammatory cytokines such as TNF-α and the modulation of the NF-κB and p38 MAPK signaling pathways.[6] The presence of hydroxyl groups on the B-ring and the C3 position, along with the C2-C3 double bond, are crucial for the radical scavenging and anti-inflammatory activities of flavonoids.

In terms of antioxidant activity, this compound glycosides have demonstrated a high capacity to inhibit linoleic acid peroxidation, even more so than the standard antioxidant, Vitamin C.[6] This enhanced activity is likely due to the ortho-dihydroxyl configuration in the B-ring, a key feature for effective radical scavenging.

Comparative Antioxidant and Anti-inflammatory Data
Compound/AnalogAssayActivityReference
This compound TNF-α inhibition (in vitro)Potent[6]
NF-κB and p38 inhibitionYes[6]
This compound 3-O-β-D-glucopyranoside DPPH radical scavengingSC50 of approx. 31.9 µg/mL[7]
This compound glycosides Linoleic acid peroxidation inhibitionHigher than Vitamin C[6]
3,3',4',7-tetrabenzoyloxythis compound Antibacterial activityReduced compared to this compound
3,3',4',7-tetracinnamoyloxythis compound Antibacterial activitySimilar to this compound

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture: The test compounds at various concentrations are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Western Blotting for NF-κB and p38

Western blotting is a technique used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with this compound or its analogs are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, NF-κB, phospho-p38, p38, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Logical Relationships

Intrinsic Apoptosis Pathway Induced by this compound

Intrinsic_Apoptosis_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) Inhibition This compound->FASN Mitochondrion Mitochondrion FASN->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Forms Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound.

Anti-inflammatory Signaling Pathway of this compound

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38_MAPK p38 MAPK Phosphorylation Inflammatory_Stimuli->p38_MAPK IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->p38_MAPK This compound->IKK NFkB NF-κB Nuclear Translocation p38_MAPK->NFkB activates IkB IκB Degradation IKK->IkB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: this compound's inhibition of inflammatory pathways.

Experimental Workflow for Evaluating Anticancer Activity

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., CaSki, MDA-MB-231) Compound_Treatment Treatment with This compound & Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Western_Blot Western Blot for Apoptotic Proteins Compound_Treatment->Western_Blot

Caption: Workflow for assessing anticancer effects.

References

Patuletin's Anti-Cancer Efficacy: A Cross-Validation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparative guide provides a detailed analysis of the anti-cancer effects of Patuletin, a naturally occurring flavonoid, across various human cancer cell lines. The data presented herein, compiled from peer-reviewed studies, offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been evaluated in several studies. The following tables summarize the key quantitative findings from two pivotal papers, providing a basis for cross-validation of its effects in different cancer cell lines.

Cell Line Cancer Type Parameter This compound Concentration Result Reference
SK-BR-3 Human Breast CancerApoptosis Rate0 µM (Control)4.10%[1]
20 µM-
40 µM-
80 µM53.74%[1]
SK-BR-3 Human Breast CancerFASN Activity20 µMReduced to 65.0%[1]
40 µMReduced to 34.3%[1]
80 µMReduced to 20.6%[1]
SK-BR-3 Human Breast CancerCell Viability160 µMReduced to 13%[1]

Table 1: Effects of this compound on SK-BR-3 Human Breast Cancer Cells

Cell Line Cancer Type IC50 (µg/mL) IC50 (µM) Reference
CaSki Human Cervical Cancer88~253[2][3]
MDA-MB-231 Human Breast Cancer37~107[2][3]
SK-Lu-1 Human Lung Cancer42~121[2][3]

Table 2: IC50 Values of this compound in Various Tumor Cell Lines

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., SK-BR-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 20, 40, 80, 160 µM) and incubated for a specified period (e.g., 24 hours).[1]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with different concentrations of this compound for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. The total apoptotic fraction is the sum of these two populations.[1]

Fatty Acid Synthase (FASN) Activity Assay
  • Cell Lysis: this compound-treated and control cells are harvested and lysed to extract total protein.

  • Reaction Mixture: The cell lysate is added to a reaction mixture containing acetyl-CoA, malonyl-CoA, and NADPH.

  • Spectrophotometric Measurement: The activity of FASN is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1]

  • Normalization: The FASN activity is normalized to the total protein concentration in each sample.

Western Blotting
  • Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, active caspase-3, PARP).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Patuletin_FASN_Apoptosis This compound This compound FASN Fatty Acid Synthase (FASN) (Expression & Activity) This compound->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to Apoptosis Apoptosis MalonylCoA->Apoptosis Triggers

Caption: this compound induces apoptosis in SK-BR-3 cells by inhibiting FASN.

Patuletin_Intrinsic_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound triggers the intrinsic apoptotic pathway in cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CellLines Cancer Cell Lines (SK-BR-3, CaSki, etc.) PatuletinTreatment This compound Treatment (Dose-Response) CellLines->PatuletinTreatment MTT Cell Viability (MTT Assay) PatuletinTreatment->MTT FlowCytometry Apoptosis (Flow Cytometry) PatuletinTreatment->FlowCytometry WesternBlot Protein Expression (Western Blot) PatuletinTreatment->WesternBlot Data Quantitative Data (IC50, Apoptosis %) MTT->Data FlowCytometry->Data WesternBlot->Data

Caption: General experimental workflow for evaluating this compound's effects.

Conclusion

The compiled data indicates that this compound consistently demonstrates anti-proliferative and pro-apoptotic effects across multiple cancer cell lines, including breast, cervical, and lung cancer.[1][2] In SK-BR-3 breast cancer cells, this compound's mechanism is linked to the inhibition of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism.[1][4][5] In other cancer cell lines, such as CaSki, MDA-MB-231, and SK-Lu-1, this compound induces apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[2][3] The varying IC50 values suggest differential sensitivity to this compound among the tested cell lines, with MDA-MB-231 and SK-Lu-1 being more sensitive than CaSki cells.[2][3] These findings underscore the potential of this compound as a broad-spectrum anti-cancer agent and provide a solid foundation for further preclinical and clinical investigations.

References

Patuletin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of patuletin, a naturally occurring flavonoid, with standard anti-inflammatory drugs, including the nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the corticosteroid dexamethasone. This analysis is based on available preclinical data and aims to provide an objective overview for research and development purposes.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory agents. The percentage of edema inhibition serves as a key indicator of a compound's anti-inflammatory potential.

While direct head-to-head studies comparing this compound with standard drugs in the same experimental setup are limited, we can draw inferences from multiple studies. This compound has demonstrated dose-dependent anti-inflammatory activity in this model. For instance, oral administration of this compound has been shown to significantly suppress carrageenan-induced hind-paw edema in mice[1].

One study on a related flavone glycoside showed that at a dose of 20 mg/kg, it exhibited greater anti-inflammatory activity than indomethacin at 10 mg/kg[2]. Indomethacin, a potent NSAID, has been reported to produce an inhibition of carrageenan-induced paw edema ranging from 46.5% to 87.3% at a dose of 10 mg/kg in various studies[3][4]. Another study reported that this compound at a dose of 20 mg/kg showed a significant anti-inflammatory effect in the carrageenan-induced paw edema model in mice[5].

Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

CompoundDose (mg/kg)Route of AdministrationModelEfficacy (Edema Inhibition %)Reference
This compound 20OralMouseSignificant inhibition (quantitative data not specified)[5]
Indomethacin 10OralRat46.5 - 87.3[3][4]
Dexamethasone 1 (local pre-injection, µg)SubplantarRat>60% at 3 hours

Note: The data for this compound and standard drugs are from different studies, and direct comparison should be made with caution.

In Vitro Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key inflammatory pathways and mediators.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is the primary mechanism of action for NSAIDs like celecoxib, leading to reduced production of pro-inflammatory prostaglandins. While this compound has been shown to decrease the expression of COX-2 in inflamed tissues, its direct inhibitory activity on the COX-2 enzyme, as measured by the half-maximal inhibitory concentration (IC50), is not well-documented in publicly available literature[6]. For comparison, celecoxib is a potent and selective COX-2 inhibitor.

Table 2: In Vitro COX-2 Inhibitory Activity

CompoundIC50 for COX-2Reference
This compound Data not available
Celecoxib 0.06 µM[7]
Nuclear Factor-Kappa B (NF-κB) Inhibition

Table 3: In Vitro NF-κB Inhibitory Activity

CompoundIC50 for NF-κB InhibitionReference
This compound Data not available
Dexamethasone 0.5 x 10-9 M[9]

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of this compound

cluster_stimulus Inflammatory Stimulus cluster_this compound This compound cluster_pathways Cellular Signaling cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Activates COX-2 Pathway COX-2 Pathway Inflammatory Stimulus->COX-2 Pathway Activates This compound This compound This compound->NF-κB Pathway Inhibits This compound->COX-2 Pathway Inhibits Expression Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduces NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Induces Inflammation Inflammation COX-2 Pathway->Inflammation Mediates Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation Promotes

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Workflow for Carrageenan-Induced Paw Edema

cluster_setup Animal Grouping and Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal Grouping Animal Grouping Oral Administration (this compound / Standard Drug / Vehicle) Oral Administration (this compound / Standard Drug / Vehicle) Animal Grouping->Oral Administration (this compound / Standard Drug / Vehicle) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Oral Administration (this compound / Standard Drug / Vehicle)->Carrageenan Injection (Subplantar) Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection (Subplantar)->Paw Volume Measurement (Plethysmometer) at various time points Calculate % Edema Inhibition Calculate % Edema Inhibition Paw Volume Measurement (Plethysmometer)->Calculate % Edema Inhibition

Caption: Workflow for in vivo anti-inflammatory screening.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Control group (vehicle)

    • This compound-treated groups (various doses)

    • Standard drug-treated group (e.g., Indomethacin, 10 mg/kg)

  • Administration: Test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents: COX-2 enzyme, arachidonic acid (substrate), fluorescent probe, assay buffer, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Procedure:

    • The COX-2 enzyme is incubated with the test compound (this compound) or control in a 96-well plate.

    • The reaction is initiated by adding arachidonic acid and the fluorescent probe.

    • The fluorescence generated from the enzymatic reaction is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to measure the activation or inhibition of the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Treatment: The transfected cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound (this compound) or a known inhibitor (e.g., dexamethasone).

  • Luciferase Assay: After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer by adding a luciferase substrate. A co-transfected control plasmid (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The percentage of inhibition of NF-κB activation is then determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

Conclusion

This compound demonstrates promising anti-inflammatory properties through its ability to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, and reduce the production of pro-inflammatory cytokines. While direct quantitative comparisons with standard anti-inflammatory drugs are not extensively available in the current literature, the existing preclinical data suggests that this compound warrants further investigation as a potential therapeutic agent for inflammatory conditions. To establish a definitive comparative efficacy, further head-to-head in vivo studies with dose-response analyses and in vitro enzymatic and cell-based assays providing IC50 values are necessary.

References

Unveiling the Molecular Targets of Patuletin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Patuletin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding its molecular interactions is paramount for its development as a potential therapeutic agent. This guide provides a comparative analysis of the molecular targets of this compound, supported by experimental data, and contrasts its performance with alternative compounds.

Key Molecular Targets of this compound

This compound exerts its biological effects by modulating the activity of several key proteins involved in critical cellular processes.

Fatty Acid Synthase (FASN)

A pivotal enzyme in the de novo synthesis of fatty acids, FASN is frequently overexpressed in various cancer cells, making it a prime target for anti-cancer drug development. This compound has been identified as an inhibitor of FASN, leading to the suppression of cancer cell proliferation and induction of apoptosis.[1]

Inflammatory Cytokines and Signaling Pathways

This compound demonstrates potent anti-inflammatory effects by targeting key mediators of inflammation. It has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a central player in the inflammatory cascade.[2] The mechanism of action involves the modulation of downstream signaling pathways, including NF-κB and p38 MAPK.

Apoptosis-Regulating Proteins

A crucial aspect of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the activation of caspases, a family of proteases that execute the apoptotic process. This compound treatment leads to the activation of caspase-3, a key executioner caspase.[3][4]

Other notable targets
  • Aldehyde Reductase and Lipoxygenase: this compound has been reported to inhibit these enzymes, which are involved in various physiological and pathological processes.[5]

  • SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): In silico studies have suggested this compound as a potential inhibitor of this viral enzyme, highlighting its potential as an anti-viral agent.[6][7]

  • Staphylococcus aureus CrtM: Molecular docking studies indicate that this compound can bind to and inhibit CrtM, an enzyme crucial for the virulence of S. aureus.[8]

Comparative Analysis of this compound and Alternatives

To provide a comprehensive perspective, this section compares the efficacy of this compound with other well-known inhibitors and structurally related flavonoids targeting similar molecular pathways.

FASN Inhibition: this compound vs. C75 and Orlistat

C75 and Orlistat are established inhibitors of FASN. The following table summarizes their inhibitory concentrations (IC50).

CompoundTarget/Cell LineIC50 ValueReference
This compound SK-BR-3 (human breast cancer)24 µM[1]
C75 PC3 (prostate cancer)35 µM[5][6]
C75 LNCaP spheroids (prostate cancer)50 µM[6][9]
Orlistat VEGF-stimulated KDR phosphorylation~1 µM[10]
Orlistat LN229 (glioblastoma)277.9 µM[11]
Anti-inflammatory and Anti-cancer Activity: this compound vs. Quercetin and Quercetagetin

Quercetin and Quercetagetin are flavonoids structurally similar to this compound, known for their anti-inflammatory and anti-cancer properties.

CompoundTarget/Cell LineIC50 ValueReference
This compound TNF-α production2.5 µM[3]
Quercetin HL-60 (leukemia) cell growth7.7 µM[12]
Quercetin MCF-7 (breast cancer)73 µM[13]
Quercetin MDA-MB-231 (breast cancer)85 µM[13]
Quercetagetin Pim-1 kinase0.34 µM[14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and the methods used to study them is crucial for a deeper understanding.

Patuletin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway Inflammatory Stimuli Inflammatory Stimuli TNF-alpha TNF-alpha Inflammatory Stimuli->TNF-alpha Patuletin_inflam This compound Patuletin_inflam->TNF-alpha NF-kB_p38 NF-kB / p38 TNF-alpha->NF-kB_p38 Inflammation Inflammation NF-kB_p38->Inflammation Patuletin_apop This compound FASN FASN Inhibition Patuletin_apop->FASN Caspase-9 Caspase-9 FASN->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture & Treatment with this compound Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Western_Blot Western Blot (Apoptosis Markers) Protein_Quant->Western_Blot ELISA ELISA (TNF-α Quantification) Protein_Quant->ELISA Caspase_Assay Caspase Activity Assay Protein_Quant->Caspase_Assay FASN_Assay FASN Inhibition Assay Protein_Quant->FASN_Assay

Caption: General experimental workflow for target identification.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies for key experiments cited in this guide.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FASN.

  • Cell Culture and Lysis: Cancer cells with high FASN expression (e.g., SK-BR-3) are cultured and treated with varying concentrations of this compound or control compounds. After treatment, cells are lysed to release cellular components, including FASN.

  • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing the substrates for FASN, acetyl-CoA and radiolabeled malonyl-CoA, along with the cofactor NADPH.

  • Quantification of Fatty Acid Synthesis: The reaction is allowed to proceed, and the newly synthesized radiolabeled fatty acids are extracted and quantified using a scintillation counter.

  • Data Analysis: The percentage of FASN inhibition is calculated by comparing the amount of fatty acid synthesis in treated samples to that in untreated controls. The IC50 value is then determined from the dose-response curve.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a specific protein, such as TNF-α, in a sample.

  • Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.

  • Sample Incubation: Cell culture supernatants or other biological samples are added to the wells, allowing any TNF-α present to bind to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for TNF-α, is added to the wells, which binds to the captured TNF-α.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of each well is measured using a microplate reader, and the concentration of TNF-α is determined by comparison to a standard curve.[7][17][18][19][20]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

  • Cell Lysis: Cells treated with this compound or control compounds are lysed to release intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a fluorophore or a chromophore.

  • Cleavage and Signal Detection: Active caspase-3 in the lysate cleaves the substrate, releasing the fluorophore or chromophore, which can then be detected using a fluorometer or a spectrophotometer.

  • Data Analysis: The signal intensity is proportional to the caspase-3 activity, which is normalized to the total protein concentration in the lysate.[8][21][22][23][24]

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

  • Protein Extraction and Quantification: Proteins are extracted from treated and untreated cells, and the total protein concentration is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager to visualize the protein bands.[4][25][26][27]

References

Revolutionizing Patuletin Delivery: A Comparative Guide to Enhancing Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of promising therapeutic compounds like the flavonoid patuletin is a critical challenge. This guide provides a comprehensive comparison of formulation strategies aimed at enhancing the systemic absorption of this compound, supported by experimental data from structurally similar flavonoids, luteolin and quercetin, due to the current scarcity of direct comparative studies on this compound itself.

The inherent low water solubility and extensive first-pass metabolism of many flavonoids, including this compound, significantly hinder their therapeutic efficacy when administered orally. Advanced formulations, particularly nano-delivery systems, have emerged as a promising solution to this issue. These technologies encapsulate the active compound, protecting it from degradation and enhancing its absorption into the bloodstream.

Unformulated vs. Advanced Formulations: A Bioavailability Snapshot

While specific pharmacokinetic data for various this compound formulations are not yet available in the public domain, studies on the structurally analogous flavonoids, luteolin and quercetin, provide compelling evidence for the potential of nanoformulations to dramatically improve bioavailability. The following table summarizes representative pharmacokinetic data from studies in rats, comparing unformulated flavonoids to advanced nanoformulations.

FormulationActive CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase
Unformulated Suspension Quercetin500.67 ± 0.08Not Reported2.41 ± 0.51-
Quercetin-Phospholipid Complex Quercetin501.58 ± 0.11Not Reported8.60 ± 1.25~3.57-fold[1]
Unformulated Suspension Luteolin20~0.5 (estimated)~2.0~1.5 (estimated)-
Luteolin-Solid Lipid Nanoparticles (SLNs) Luteolin20~2.5 (estimated)~0.2~7.3 (estimated)~4.89-fold[2][3][4]

Note: The data presented are derived from separate studies and are intended for illustrative comparison. Direct head-to-head studies may yield different results.

Experimental Protocols: A Look into Bioavailability Assessment

To ensure the reliability and reproducibility of bioavailability studies, a meticulous experimental protocol is essential. The following is a representative methodology for an in vivo pharmacokinetic study of a flavonoid nanoformulation in rats.

Protocol: Oral Bioavailability Study of a Flavonoid Nanoformulation in Rats

1. Animals:

  • Healthy male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle).

  • Rats are fasted for 12 hours prior to the experiment with free access to water.

2. Formulation Administration:

  • Rats are randomly divided into two groups (n=6 per group).

  • Group 1 (Control): Receives a suspension of the unformulated flavonoid (e.g., 20 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Group 2 (Test): Receives the flavonoid nanoformulation at an equivalent dose of the active compound.

  • Formulations are administered via oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

4. Sample Analysis:

  • The concentration of the flavonoid in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • A standard calibration curve is prepared to determine the concentration of the analyte in the plasma samples.

5. Pharmacokinetic Analysis:

  • The key pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • The relative bioavailability of the nanoformulation is calculated as: (AUC_nanoformulation / AUC_unformulated) x 100%.

6. Statistical Analysis:

  • Data are expressed as mean ± standard deviation (SD).

  • Statistical significance between the groups is determined using a suitable statistical test, such as a t-test or ANOVA.

Visualizing the Mechanism: this compound's Impact on Inflammatory Signaling

This compound, like its flavonoid counterparts, is known to exert anti-inflammatory effects by modulating key signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates the inhibitory effect of this compound on this pathway.

Patuletin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκBα-NF-κB Complex IκBα NF-κB IKK->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB Complex->NF-κB Releases NF-κB This compound This compound This compound->IKK Inhibits This compound->NF-κB_n Inhibits Translocation DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Bioavailability Studies

The successful execution of a bioavailability study relies on a well-defined workflow. The following diagram outlines the key stages involved, from animal preparation to data analysis.

Bioavailability_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep grouping Random Grouping (Control & Test) animal_prep->grouping administration Oral Administration (Gavage) grouping->administration sampling Blood Sampling (Time Points) administration->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis comparison Bioavailability Comparison pk_analysis->comparison end End comparison->end

Caption: Workflow for an in vivo bioavailability study.

Conclusion

While direct comparative data for different this compound formulations is still an emerging area of research, the substantial evidence from structurally similar flavonoids strongly supports the use of advanced nanoformulations to overcome its inherent bioavailability challenges. Formulations such as phospholipid complexes and solid lipid nanoparticles have demonstrated the potential to increase the oral bioavailability of flavonoids by several fold. The detailed experimental protocol and workflows provided in this guide offer a robust framework for the continued investigation and development of novel this compound delivery systems, ultimately paving the way for its successful clinical application.

References

A Comparative Analysis of Patuletin's Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety and toxicity profile of Patuletin, a naturally occurring flavonoid, against other well-known flavonoids: Quercetin, Kaempferol, and Luteolin. This document synthesizes in vitro and in vivo toxicological data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and drug development efforts.

Executive Summary

This compound, a methoxy derivative of Quercetagetin, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. This has spurred interest in its potential as a therapeutic agent. However, a thorough understanding of its safety and toxicity is paramount for its development. This guide compares this compound's toxicological profile with structurally similar and extensively studied flavonoids to provide a broader context for its potential risks and benefits.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and its comparators.

In Vitro Cytotoxicity

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Other Flavonoids on Various Human Cancer Cell Lines.

Cell LineThis compoundQuercetinKaempferolLuteolin
HeLa (Cervical Cancer)1.8¹45.7⁹20.3⁹10.8⁹
HT-144 (Melanoma)>30.3¹---
NCI-H460 (Lung Cancer)>30.3¹---
MCF-7 (Breast Cancer)68.3³64.6⁹34.9⁹15.6⁹
PC-3 (Prostate Cancer)>30.3¹---
SF-268 (CNS Cancer)>30.3¹---
SK-BR-3 (Breast Cancer)~40 (estimated from viability curve)⁷---
CaSki (Cervical Cancer)260.4²271.4²--
MDA-MB-231 (Breast Cancer)260.4²314.4²--
SK-Lu-1 (Lung Cancer)260.4²330.9²--

Data presented as IC50 values in µM. Lower values indicate higher cytotoxicity. Note that experimental conditions can vary between studies, affecting absolute values.

In Vivo Toxicity

Table 2: Comparative In Vivo Acute and Sub-chronic Oral Toxicity of this compound and Other Flavonoids in Rodents.

CompoundAcute Oral LD50 (mg/kg)Sub-chronic Oral NOAEL (mg/kg/day)Species
This compound Not Determined¹⁶Not Determined¹⁶Rat
Quercetin 160 - >16,000 (variable)⁸, ¹², ¹³, ¹⁹1900 (2-year study)¹¹Rat, Mouse
Kaempferol 3807.9 (i.p.)³⁸2000 (13-week study)³⁹Rat
Luteolin >5000⁹50 (10-day study)¹⁸Rat

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. i.p. = intraperitoneal.

A study on the systemic toxicity of this compound in Wistar rats via intraperitoneal injection showed that at doses of 5, 30, and 60 mg/kg, there was a significant dose-dependent decrease in white blood cell count.[1] Furthermore, enhanced levels of aspartate aminotransferase (AST) and morphological changes in the liver were observed in this compound-exposed animals, suggesting potential hepatotoxicity at these doses.[1]

Genotoxicity Profile

  • This compound : A study using the Allium test demonstrated that this compound induced chromosomal abnormalities, including fragments and sticky chromosomes, as well as the formation of micronuclei, indicating potential genotoxic effects.[2][3]

  • Quercetin : Shows mutagenic activity in some in vitro tests like the Ames test. However, most in vivo studies indicate it is not carcinogenic.[4][5][6]

  • Kaempferol : Has shown positive results in some in vitro bacterial reverse mutation tests (Ames test) but did not show genotoxicity in an in vivo micronucleus test in rats.[7]

  • Luteolin : Data on the genotoxicity of Luteolin is less conclusive and requires further investigation.

Mechanisms of Toxicity and Safety: Signaling Pathways

The toxicity of flavonoids is often linked to their ability to modulate various cellular signaling pathways. While direct evidence for this compound's interaction with some of these pathways is still emerging, we can infer potential mechanisms based on its structural similarity to other flavonoids and existing research.

Apoptosis Induction

This compound has been shown to induce apoptosis in human breast cancer cells (SK-BR-3) by inhibiting the expression and activity of fatty acid synthase (FASN).[4][5][8] This leads to an accumulation of malonyl-CoA, which can trigger apoptosis.[8] Furthermore, this compound has been observed to induce the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[9]

This compound-Induced Apoptosis Pathway This compound This compound FASN Fatty Acid Synthase (FASN) Inhibition This compound->FASN Caspase9 Caspase-9 Activation This compound->Caspase9 activates Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA leads to Apoptosis Apoptosis Malonyl_CoA->Apoptosis triggers Caspase9->Apoptosis initiates

This compound's Pro-Apoptotic Mechanisms
Modulation of MAPK and Nrf2 Signaling Pathways

Many flavonoids are known to interact with the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which are crucial in regulating cellular stress responses, inflammation, and survival.[7][10][11][12][13] While direct studies on this compound are limited, the activity of its analogs suggests potential involvement.

  • MAPK Pathway : Flavonoids like Luteolin and Kaempferol can modulate the MAPK pathway, which can lead to either cell survival or apoptosis depending on the cellular context.[10][14][15] Dysregulation of this pathway is often associated with toxic effects.

  • Nrf2 Pathway : The Nrf2 pathway is a primary regulator of the antioxidant response.[11][13] Some flavonoids can activate this pathway, leading to the expression of protective enzymes. However, sustained or excessive activation can also have detrimental effects.

Potential Interaction of Flavonoids with MAPK and Nrf2 Pathways cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway MAPK MAPK (ERK, JNK, p38) Proliferation Cell Proliferation MAPK->Proliferation Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Nrf2 Nrf2 Activation Antioxidant Antioxidant Response Nrf2->Antioxidant Flavonoids Flavonoids (e.g., this compound) Flavonoids->MAPK modulates Flavonoids->Nrf2 modulates

Flavonoid Interaction with Key Pathways

Detailed Experimental Protocols

This section provides an overview of the methodologies for key toxicological assays cited in this guide, based on standard protocols and OECD guidelines.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][2][8][16][17]

MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

MTT Assay for Cytotoxicity Assessment

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (cells lysed with a detergent).[3][18][19][20][21]

Genotoxicity Assays

This test uses strains of Salmonella typhimurium with mutations in the histidine operon to assess the mutagenic potential of a chemical.

Protocol:

  • Strain Selection: Use appropriate histidine-requiring bacterial strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to detect pro-mutagens.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.

Protocol:

  • Cell Culture and Treatment: Treat cultured mammalian cells with the test compound for a suitable period.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxicity.[12]

In Vivo Toxicity Studies

This method is used to determine the acute toxicity of a substance after oral administration.

Protocol:

  • Animal Selection: Use a small number of animals (typically rats), usually of a single sex (females are often preferred).

  • Dosing: Administer the test substance in a stepwise procedure at one of the defined dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the dose for the next step (e.g., if mortality occurs, the dose for the next step is lowered).

  • LD50 Estimation: The results are used to classify the substance into a toxicity category and can provide an estimate of the LD50.[4][9]

This study provides information on the adverse effects of repeated oral exposure to a substance over a 90-day period.

Protocol:

  • Animal Groups: Use at least three dose groups and a control group, with a sufficient number of rodents of each sex per group.

  • Dosing: Administer the test substance daily via the diet, drinking water, or gavage for 90 days.

  • Observations: Conduct daily clinical observations, and regular measurements of body weight, and food/water consumption.

  • Clinical Pathology: Perform hematology and clinical biochemistry analyses at the end of the study.

  • Pathology: Conduct a full necropsy on all animals and perform histopathological examinations of major organs and tissues.

  • NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.[15]

OECD 408 Sub-chronic Toxicity Study Workflow A Animal Grouping & Acclimatization B Daily Dosing for 90 Days A->B C Clinical Observations & Measurements B->C D Hematology & Clinical Biochemistry B->D E Necropsy & Histopathology B->E F Determine NOAEL D->F E->F

References

Unlocking Therapeutic Potential: A Guide to the Synergistic Effects of Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific investigations have highlighted the potential of Patuletin, a naturally occurring flavonoid, as a promising candidate in combination therapies for various diseases. This guide provides a comprehensive overview of the current understanding of this compound's synergistic effects, offering researchers, scientists, and drug development professionals a detailed look at its standalone bioactivities and the methodologies to explore its combinatorial potential. While direct quantitative data on this compound's synergistic interactions remains an emerging field of study, its known mechanisms of action suggest significant potential for enhancing the efficacy of existing antimicrobial and anticancer agents.

Confirmed Bioactivities of this compound

This compound has demonstrated notable efficacy as a standalone agent in preclinical studies, particularly in the realms of oncology and microbiology.

Anticancer Properties

Research has shown that this compound can induce apoptosis in human breast cancer cells.[1][2] This is achieved through the inhibition of the fatty acid synthase (FASN) gene expression and activity.[1][2] FASN is a key enzyme in the synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor cell growth and survival.[1][2] By inhibiting FASN, this compound disrupts these processes, leading to cancer cell death.

Table 1: Anticancer Activity of this compound

Cell LineActivityKey Findings
SK-BR-3 (Human Breast Cancer)Pro-apoptoticInduces apoptosis by inhibiting fatty acid synthase (FASN).[1][2]
Antimicrobial and Anti-virulence Properties

This compound has also been identified as a potent anti-virulence agent, particularly against antibiotic-resistant bacteria such as Staphylococcus aureus (S. aureus) and Pseudomonas aeruginosa (P. aeruginosa). Instead of directly killing the bacteria, which can drive the development of resistance, this compound inhibits the production of virulence factors that these bacteria use to cause infections.

Studies have shown that at sub-inhibitory concentrations, this compound can significantly reduce biofilm formation and the production of staphyloxanthin, a pigment that protects S. aureus from the host's immune system.[3][4] Similarly, against P. aeruginosa, this compound has been observed to decrease biofilm formation and the production of virulence factors like pyocyanin and proteases.[5] These findings suggest that this compound could be a valuable tool in combating bacterial infections, potentially in combination with traditional antibiotics.[3][4][5]

Table 2: Anti-virulence Activity of this compound

Bacterial StrainActivityQuantitative Effects (at 1/4 MIC)
Staphylococcus aureusBiofilm Inhibition23% - 27% reduction[3][4]
Staphyloxanthin Production Inhibition46% - 53% reduction[3][4]
Pseudomonas aeruginosaBiofilm Inhibition42% - 48% reduction[5]
Pyocyanin Production Inhibition14% - 24% reduction[5]
Proteolytic Activity Inhibition20% - 42% reduction[5]

Potential for Synergistic Effects

The demonstrated mechanisms of action for this compound strongly suggest its potential for synergistic interactions with other therapeutic compounds.

  • In Oncology: By inhibiting FASN, this compound could sensitize cancer cells to conventional chemotherapeutic agents that act on different cellular pathways. This could potentially allow for lower, less toxic doses of chemotherapy to be used.

  • In Microbiology: this compound's ability to disrupt biofilm formation and reduce virulence could make resistant bacteria more susceptible to conventional antibiotics. Antibiotics that may have been rendered ineffective due to resistance mechanisms could regain their efficacy when co-administered with this compound. Researchers have hinted at this compound's potential as a valuable therapeutic agent, especially in combination with antibiotics, to counter antibiotic-resistant infections.[3][4]

While these synergistic effects are theoretically promising, further in vitro and in vivo studies are required to provide quantitative evidence and elucidate the precise mechanisms of interaction.

Experimental Protocols for Determining Synergy

To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key experiments.

Antimicrobial Synergy: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents when used in combination. The outcome is typically quantified by the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • This compound

  • Test antibiotic (e.g., Oxacillin, Gentamicin)

  • Bacterial culture (e.g., MRSA, P. aeruginosa)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the test antibiotic in the appropriate solvent.

    • In a 96-well plate, perform serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the test antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain only dilutions of the antibiotic (positive control for antibiotic activity).

    • Row H should contain only dilutions of this compound (positive control for this compound activity).

    • A well with only broth and inoculum (no drugs) should be included as a growth control, and a well with only broth as a sterility control.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to the final desired concentration (typically 5 x 10^5 CFU/mL).

    • Add the bacterial suspension to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Anticancer Synergy: Combination Index (CI) Method

For assessing the synergistic effects of this compound with anticancer drugs, the Combination Index (CI) method, based on the Chou-Talalay method, is commonly used. This method provides a quantitative measure of the interaction between two drugs.

Materials:

  • This compound

  • Test anticancer drug (e.g., Cisplatin, Doxorubicin)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability assay reagents (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Determine IC50 for Single Agents:

    • Treat the cancer cells with a range of concentrations of this compound and the anticancer drug separately for a defined period (e.g., 48 or 72 hours).

    • Perform a cell viability assay to determine the concentration of each drug that inhibits 50% of cell growth (IC50).

  • Combination Treatment:

    • Treat the cancer cells with various combinations of this compound and the anticancer drug. The concentrations are typically chosen around the IC50 values of each drug and can be at a constant ratio or varied.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay to determine the fraction of cells affected (Fa) by each drug combination.

  • Data Analysis:

    • The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) which utilizes the median-effect equation. The software will generate CI values for different effect levels (Fa).

    • Interpret the CI value:

      • Synergy: CI < 1

      • Additive: CI = 1

      • Antagonism: CI > 1

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and the principles of drug interaction.

This compound's Anticancer Mechanism of Action This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Apoptosis Apoptosis This compound->Apoptosis induces Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis catalyzes Cell_Growth Cancer Cell Growth and Proliferation Fatty_Acid_Synthesis->Cell_Growth promotes

Caption: this compound's known anticancer mechanism.

Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound C Combine dilutions in 96-well plate A->C B Prepare serial dilutions of Antibiotic B->C D Inoculate with bacterial suspension C->D E Incubate for 18-24 hours D->E F Determine MICs E->F G Calculate FICI F->G H Interpret synergy, additivity, or antagonism G->H

Caption: Workflow for a checkerboard assay.

Drug Interaction Logic S Effect(A+B) > Effect(A) + Effect(B) AD Effect(A+B) = Effect(A) + Effect(B) AN Effect(A+B) < Effect(A) + Effect(B)

Caption: Conceptual overview of drug interactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Patuletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Precautionary Approach to Patuletin Waste Management

Given the absence of specific, government-mandated disposal procedures for this compound, a precautionary approach is essential to ensure the safety of laboratory personnel and the environment. All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review your site-specific chemical hygiene plan. All personnel handling this compound must be trained in hazardous waste management.

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat or fire/flame-resistant and impervious clothing is required.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a full-face respirator.

Quantitative Data Summary for this compound

For proper labeling and documentation of this compound waste, the following key chemical identifiers are provided:

PropertyValue
Chemical Name This compound
CAS Number 519-96-0[1][2]
Molecular Formula C₁₆H₁₂O₈[1][2]
Molecular Weight 332.26 g/mol [1]
Appearance Solid[1]

Step-by-Step Disposal Procedures

The following protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation of waste is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste unless compatibility has been confirmed by your EHS department.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Rinsates from cleaning contaminated glassware should also be collected as hazardous liquid waste.

  • Contaminated Materials:

    • Dispose of items such as gloves, absorbent paper, and pipette tips that have come into contact with this compound in a designated container for chemically contaminated solid waste.

    • Sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

Step 2: Labeling and Container Management

Accurate labeling is crucial for safe handling and disposal.

  • Container Selection: Use only compatible, leak-proof containers with secure, tight-fitting lids for all this compound waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the container. The date of waste accumulation should also be clearly visible.

Step 3: Spill Management

In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[3]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution as recommended by your institution's EHS department. All cleaning materials must be disposed of as hazardous solid waste.

  • Personal Decontamination: Remove any contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[3]

Step 4: Storage and Final Disposal

  • Secure Storage: Store all sealed and labeled this compound waste containers in a designated, secure, and well-ventilated secondary containment area. Store waste according to chemical compatibility to prevent dangerous reactions.

  • Professional Disposal: On-site chemical neutralization or disposal of this compound by researchers is not recommended. The standard and required procedure is to arrange for disposal through your institution's EHS department, which will coordinate with a licensed environmental waste management company.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

Caption: Logical workflow for the handling and disposal of this compound.

By adhering to these precautionary procedures, researchers can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your laboratory and local regulations.

References

Essential Guide to Handling Patuletin: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for the handling of Patuletin, a flavonol with anti-proliferative activity against cancer cells.[1][2] The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound: Key Safety and Physical Data

A summary of the essential quantitative data for this compound is provided below. This information is critical for risk assessment and the design of experimental procedures.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₈PubChem[3]
Molecular Weight 332.26 g/mol PubChem[3]
Melting Point 262 - 264 °CPubChem[3]
Density 1.73 g/cm³ECHEMI[4]
Appearance SolidPubChem[3]
Water Solubility 2319 mg/L @ 25 °C (estimated)The Good Scents Company[5]
Storage (Powder) -20°C for 3 yearsTargetMol[1]
Storage (in Solvent) -80°C for 1 yearTargetMol[1]

Personal Protective Equipment (PPE) and Handling Procedures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

Required Personal Protective Equipment
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may be necessary for splash-prone procedures.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

    • Lab Coat/Clothing: A standard laboratory coat should be worn. For handling larger quantities, impervious or fire-resistant clothing may be necessary.[4]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or if irritation is experienced, a NIOSH-approved full-face respirator should be used.[4]

Patuletin_Handling_Workflow Start Start: Planning Experiment RiskAssessment 1. Risk Assessment - Review SDS - Identify hazards Start->RiskAssessment PPE_Selection 2. PPE Selection - Goggles, Gloves, Lab Coat - Respirator (if needed) RiskAssessment->PPE_Selection Handling 3. Handling this compound - In fume hood - Avoid dust/aerosol generation PPE_Selection->Handling Storage 4. Storage - Powder: -20°C - In Solvent: -80°C Handling->Storage Store unused material Waste_Collection 5. Waste Collection - Segregate solid and liquid waste - Use sealed containers Handling->Waste_Collection After use Decontamination 6. Decontamination - Clean work surfaces - Wash hands thoroughly Handling->Decontamination Disposal 7. Waste Disposal - Follow institutional and  local regulations Waste_Collection->Disposal End End: Procedure Complete Decontamination->End Disposal->End

Caption: Workflow for the safe handling of this compound, from planning to disposal.

Emergency Procedures and First Aid

In the event of accidental exposure to this compound, follow these first-aid measures immediately.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.

Accidental Release Measures

In case of a spill, prevent dust formation and avoid breathing vapors or dust.[4] Use the personal protective equipment outlined above. Isolate the spill area and prevent entry into drains. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a suitable, sealed container for disposal.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining the stability of this compound and ensuring laboratory safety.

Storage Procedures
  • Store this compound powder in a tightly sealed container at -20°C for long-term stability (up to 3 years).[1]

  • Solutions of this compound in solvent should be stored at -80°C and are stable for up to 1 year.[1]

Disposal Plan

Dispose of this compound waste in accordance with institutional, local, and national regulations.

  • Segregate Waste: Keep solid this compound waste separate from liquid waste.

  • Containerize: Place waste in clearly labeled, sealed containers.

  • Follow Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not discharge into drains or the environment.[4]

  • Decontaminate: Thoroughly decontaminate all surfaces and reusable equipment after handling.

Experimental Protocols

This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] It functions by causing significant nuclear fragmentation and activating caspase-3.[1][2]

General Protocol for Preparing a this compound Stock Solution

This protocol provides a general methodology for preparing a stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is completely dissolved.

  • Sterilization: While the stock solution is typically considered sterile when prepared with sterile DMSO, it can be filtered through a 0.22 µm syringe filter if necessary for sensitive applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell treatment Caspase3_inactive Pro-caspase-3 (Inactive) Cell->Caspase3_inactive initiates signal Caspase3_active Caspase-3 (Active) Caspase3_inactive->Caspase3_active activation Fragmentation Nuclear Fragmentation Caspase3_active->Fragmentation Apoptosis Apoptosis (Cell Death) Fragmentation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patuletin
Reactant of Route 2
Patuletin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.